molecular formula C7H7BFNO3 B1486667 (3-Carbamoyl-5-fluorophenyl)boronic acid CAS No. 871332-66-0

(3-Carbamoyl-5-fluorophenyl)boronic acid

Cat. No.: B1486667
CAS No.: 871332-66-0
M. Wt: 182.95 g/mol
InChI Key: FTMWTTRIUYYHDE-UHFFFAOYSA-N
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Description

(3-Carbamoyl-5-fluorophenyl)boronic acid is a useful research compound. Its molecular formula is C7H7BFNO3 and its molecular weight is 182.95 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

(3-carbamoyl-5-fluorophenyl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C7H7BFNO3/c9-6-2-4(7(10)11)1-5(3-6)8(12)13/h1-3,12-13H,(H2,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTMWTTRIUYYHDE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=CC(=C1)F)C(=O)N)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7BFNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30660237
Record name (3-Carbamoyl-5-fluorophenyl)boronic acid
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Molecular Weight

182.95 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

871332-66-0
Record name B-[3-(Aminocarbonyl)-5-fluorophenyl]boronic acid
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Record name (3-Carbamoyl-5-fluorophenyl)boronic acid
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Record name 3-(Aminocarbonyl)-5-fluorobenzeneboronic acid
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Foundational & Exploratory

An In-Depth Technical Guide to (3-Carbamoyl-5-fluorophenyl)boronic acid: Properties, Reactivity, and Applications in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of a Multifunctional Building Block

In the landscape of modern medicinal chemistry and organic synthesis, (3-Carbamoyl-5-fluorophenyl)boronic acid has emerged as a pivotal building block. Its strategic importance stems from the unique combination of three key functional groups integrated into a single, stable phenylboronic acid scaffold: a reactive boronic acid moiety, an electron-withdrawing fluorine atom, and a hydrogen-bond-donating carbamoyl (carboxamide) group.

Boronic acids are renowned for their versatile reactivity, stability, and relatively low toxicity, making them indispensable reagents in synthetic chemistry.[1] First synthesized in 1860, their application as crucial intermediates has grown exponentially, particularly with the advent of palladium-catalyzed cross-coupling reactions.[1] The Suzuki-Miyaura coupling, a Nobel Prize-winning reaction, heavily relies on boronic acids for the construction of carbon-carbon bonds, a fundamental process in the synthesis of complex organic molecules, including active pharmaceutical ingredients (APIs).[2][3]

The incorporation of fluorine into drug candidates is a well-established strategy to enhance metabolic stability, modulate lipophilicity, and improve binding affinity to biological targets.[4] Simultaneously, the carbamoyl group provides a site for crucial hydrogen bonding interactions, which can significantly influence a molecule's solubility and its ability to engage with protein active sites. This compound offers a convergent and efficient means to introduce this trifunctional pharmacophore into target molecules, accelerating the drug discovery pipeline.[4]

This guide provides an in-depth examination of the chemical properties, reactivity, and practical applications of this compound, offering field-proven insights for researchers, scientists, and drug development professionals.

PART 1: Core Physicochemical and Structural Properties

A thorough understanding of a reagent's fundamental properties is the bedrock of its effective application. This compound is typically supplied as a white to off-white solid and is stable under standard ambient conditions.[5][6]

Data Summary Table

For ease of reference, the core identifying and physical properties of this compound are summarized below.

PropertyValueSource(s)
CAS Number 871332-66-0[7]
Molecular Formula C₇H₇BFNO₃[5][7]
Molecular Weight 182.94 g/mol [5]
IUPAC Name This compound[7]
Synonyms 3-Borono-5-fluorobenzamide, 3-(Aminocarbonyl)-5-fluorobenzeneboronic acid[7]
Physical Form Solid[5]
SMILES String NC(C1=CC(F)=CC(B(O)O)=C1)=O[5]
InChI Key FTMWTTRIUYYHDE-UHFFFAOYSA-N[5]
Solubility Soluble in polar organic solvents like DMF, alcohols, and THF. Insoluble in nonpolar solvents like hexane.[8]
Storage Inert atmosphere, Room Temperature, Keep container dry[9][10]

PART 2: Chemical Reactivity and Synthetic Applications

The primary utility of this compound lies in its role as a nucleophilic partner in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions.[3][8] This reaction is one of the most powerful and widely used methods for forming C(sp²)-C(sp²) bonds.[11]

The Suzuki-Miyaura Coupling Mechanism: A Self-Validating Catalytic Cycle

The success of the Suzuki-Miyaura reaction hinges on a well-defined catalytic cycle involving a palladium catalyst. The choice of catalyst, ligand, base, and solvent is critical and interdependent, designed to maximize yield and minimize side reactions like protodeboronation (the undesired cleavage of the C-B bond).[11]

The generally accepted mechanism proceeds through three key stages:

  • Oxidative Addition: The active Pd(0) catalyst oxidatively inserts into the carbon-halide (or triflate) bond of the electrophilic coupling partner (Ar¹-X), forming a Pd(II) complex.

  • Transmetalation: The boronic acid (Ar²-B(OH)₂), activated by a base, forms a borate intermediate (Ar²-B(OH)₃⁻). This activated species then transfers its organic group (Ar²) to the Pd(II) center, displacing the halide and forming a new Pd(II)-di-aryl complex. This is often the rate-determining step.

  • Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated from the metal center, forming the new biaryl product (Ar¹-Ar²) and regenerating the active Pd(0) catalyst, which re-enters the catalytic cycle.

Suzuki_Miyaura_Mechanism pd0 Pd(0)Lu2099 pdiix Ar¹-Pd(II)Lu2099-X pd0->pdiix Oxidative Addition pdiib Ar¹-Pd(II)Lu2099-O-B(OH)₂-Ar² pdiix->pdiib pdiibiaryl Ar¹-Pd(II)Lu2099-Ar² pdiib->pdiibiaryl Ligand Exchange product Ar¹-Ar² pdiibiaryl->product Reductive Elimination product->pd0 Catalyst Regeneration sub_arx Ar¹-X sub_boronic Ar²-B(OH)₂ + Base

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Causality in Application: Why This Specific Boronic Acid?
  • Fluorine's Influence: The strongly electron-withdrawing fluorine atom can increase the acidity of the boronic acid, potentially influencing the rate of transmetalation.[1] In the final product, the fluorine atom can enhance binding to target proteins through favorable electrostatic interactions and improve metabolic stability by blocking sites susceptible to oxidative metabolism.[4]

  • Carbamoyl Group's Role: The amide functionality is a key pharmacophoric feature. It can act as both a hydrogen bond donor (N-H) and acceptor (C=O), enabling strong, directional interactions with biological targets. This group also tends to increase the polarity of the molecule, which can be tuned to balance solubility and permeability.

PART 3: A Field-Proven Experimental Protocol

The following protocol provides a robust, self-validating methodology for a typical Suzuki-Miyaura coupling reaction using this compound. The rationale behind each component choice is explained to ensure reproducibility and understanding.

Workflow Diagram: From Setup to Purified Product

Experimental_Workflow start Start: Assemble Glassware reagents Add Aryl Halide, Boronic Acid, and Catalyst/Ligand start->reagents degas Degas System: Vacuum/Inert Gas Cycles (3x) reagents->degas solvent Add Degassed Solvents and Base Solution degas->solvent reaction Heat to Reaction Temperature (e.g., 80-100 °C) solvent->reaction monitor Monitor Reaction Progress (TLC, LC-MS) reaction->monitor quench Cool to RT & Quench (e.g., add water) monitor->quench Upon Completion extract Liquid-Liquid Extraction (e.g., EtOAc/Water) quench->extract dry Dry Organic Layer (e.g., Na₂SO₄ or MgSO₄) extract->dry concentrate Concentrate in vacuo dry->concentrate purify Purify by Column Chromatography concentrate->purify end End: Characterize Pure Product purify->end

Caption: Step-by-step workflow for a typical Suzuki-Miyaura coupling experiment.

Step-by-Step Methodology

Objective: To synthesize a biaryl compound via the coupling of an aryl bromide with this compound.

Materials:

  • This compound (1.2 eq.)

  • Aryl Bromide (1.0 eq.)

  • Pd(dppf)Cl₂ (Dichloro[1,1'-bis(diphenylphosphino)ferrocene]palladium(II)) (0.02 - 0.05 eq.)

  • Potassium Carbonate (K₂CO₃) (3.0 eq.), as a 2M aqueous solution

  • 1,4-Dioxane and Water (e.g., 4:1 v/v)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Ethyl Acetate (EtOAc)

  • Hexanes

  • Silica Gel

Protocol:

  • Reaction Setup (The Inert Environment is Key):

    • To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the aryl bromide (1.0 eq.), this compound (1.2 eq.), and Pd(dppf)Cl₂ catalyst (0.03 eq.).

    • Causality: Using a slight excess of the boronic acid ensures complete consumption of the potentially more expensive aryl halide. Pd(dppf)Cl₂ is a robust, air-stable precatalyst that is effective for a wide range of substrates.

  • Degassing (Critical for Catalyst Longevity):

    • Seal the flask with a septum. Evacuate the flask under vacuum and backfill with an inert gas (Nitrogen or Argon). Repeat this cycle three times.

    • Causality: The Pd(0) species is sensitive to oxygen, which can lead to catalyst deactivation. Thorough degassing is essential for a reproducible and high-yielding reaction.

  • Solvent and Base Addition:

    • Via syringe, add the degassed 1,4-dioxane followed by the degassed 2M aqueous K₂CO₃ solution.

    • Causality: A mixed solvent system like dioxane/water ensures solubility for both the organic substrates and the inorganic base. The base is crucial for activating the boronic acid to form the reactive boronate species required for transmetalation.[12]

  • Reaction Execution and Monitoring:

    • Immerse the flask in a preheated oil bath at 90 °C and stir vigorously.

    • Monitor the reaction's progress by thin-layer chromatography (TLC) or LC-MS every hour, checking for the disappearance of the aryl bromide starting material.

  • Workup and Extraction:

    • Once the reaction is complete, cool the mixture to room temperature. Dilute with water and transfer to a separatory funnel.

    • Extract the aqueous layer three times with ethyl acetate.

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

    • Causality: The workup procedure is designed to remove the inorganic base, salts, and water-soluble byproducts, isolating the crude organic product.

  • Purification and Characterization:

    • Filter off the drying agent and concentrate the filtrate under reduced pressure.

    • Purify the resulting crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

    • Combine the pure fractions and remove the solvent to yield the final product. Confirm identity and purity using ¹H NMR, ¹³C NMR, and mass spectrometry.

PART 4: Safety, Handling, and Storage

Professional laboratory practice dictates stringent adherence to safety protocols.

  • Hazard Identification: this compound and its relatives are classified as harmful if swallowed and may cause skin and eye irritation.[9][13][14]

  • Personal Protective Equipment (PPE): Always wear suitable protective clothing, nitrile gloves, and safety glasses with side shields when handling this chemical.[10]

  • Handling: Handle in a well-ventilated area, preferably a chemical fume hood, to avoid inhalation of dust.[10][13] Avoid contact with skin and eyes.[10] Wash hands thoroughly after handling.[13]

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place.[10][13] The compound should be kept under an inert atmosphere to prevent potential degradation, particularly the formation of boroxime anhydrides through dehydration.

Conclusion

This compound is a high-value, multifunctional reagent that provides chemists with a direct route to installing a fluorinated, hydrogen-bonding benzamide moiety. Its reliable performance in Suzuki-Miyaura cross-coupling reactions, combined with the desirable physicochemical properties imparted by its constituent groups, solidifies its role as a critical tool in the synthesis of novel therapeutics and advanced materials. A comprehensive understanding of its properties, reactivity, and handling, as detailed in this guide, is paramount for its successful and safe implementation in research and development.

References

An In-Depth Technical Guide to (3-Carbamoyl-5-fluorophenyl)boronic acid: A Keystone Building Block in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

(3-Carbamoyl-5-fluorophenyl)boronic acid, bearing the CAS Number 871332-66-0 , has emerged as a pivotal structural motif in contemporary medicinal chemistry.[1][2] Its unique trifunctional architecture—featuring a boronic acid for versatile cross-coupling, a carbamoyl group for crucial hydrogen bonding interactions, and a fluorine atom for modulating physicochemical properties—renders it an invaluable building block for the synthesis of complex therapeutic agents. This guide provides a comprehensive overview of its synthesis, physicochemical characteristics, and applications, with a particular focus on its role in the development of targeted therapies such as PARP inhibitors. Detailed experimental protocols and an analysis of the structure-activity relationships enabled by this key intermediate are presented to empower researchers in their drug discovery endeavors.

Introduction: The Strategic Importance of Fluorinated Boronic Acids

The deliberate incorporation of fluorine into drug candidates is a well-established strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and bioavailability.[3] Boronic acids, on the other hand, are celebrated for their utility in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, a Nobel Prize-winning method for the efficient formation of carbon-carbon bonds.[4] this compound synergistically combines these features, providing a pre-functionalized aromatic ring that can be readily incorporated into diverse molecular scaffolds. The meta-positioning of the carbamoyl and fluoro substituents offers a distinct electronic and steric profile, influencing both reaction outcomes and the pharmacological properties of the final compounds.

Physicochemical Properties and Structural Data

A thorough understanding of the physicochemical properties of a building block is fundamental to its effective application in synthesis and drug design.

PropertyValueSource
CAS Number 871332-66-0[1][2]
Molecular Formula C₇H₇BFNO₃[1]
Molecular Weight 182.94 g/mol [1]
Appearance White solid[1]
Melting Point 280-286 °C[5]
SMILES NC(C1=CC(F)=CC(B(O)O)=C1)=O[1]
InChI Key FTMWTTRIUYYHDE-UHFFFAOYSA-N[1]
Storage Conditions 2-8°C, under inert atmosphere[5]

Synthesis of this compound

The synthesis of this compound can be approached from commercially available starting materials. A plausible and efficient synthetic route begins with 3,5-difluorobenzonitrile.

Conceptual Synthetic Workflow

The overall strategy involves the selective hydrolysis of one nitrile group to a carboxamide, followed by a borylation reaction to install the boronic acid moiety. This multi-step process requires careful control of reaction conditions to achieve the desired regioselectivity and yield.

Synthesis_Workflow A 3,5-Difluorobenzonitrile B 3,5-Difluorobenzamide A->B Selective Hydrolysis C 3-Carbamoyl-5-fluorophenyl)boronic acid B->C Directed Borylation

Caption: Proposed synthetic workflow for this compound.

Detailed Experimental Protocol (Hypothetical)

This protocol is a representative procedure based on established chemical transformations.

Step 1: Selective Hydrolysis of 3,5-Difluorobenzonitrile to 3,5-Difluorobenzamide

  • Rationale: The nitrile group of 3,5-difluorobenzonitrile can be hydrolyzed to the corresponding primary amide under controlled acidic or basic conditions.[6] Careful selection of reagents and temperature is crucial to prevent over-hydrolysis to the carboxylic acid.

  • Procedure:

    • To a stirred solution of 3,5-difluorobenzonitrile (1.0 eq) in a suitable solvent such as tert-butanol, add concentrated sulfuric acid (2.0 eq) dropwise at 0 °C.

    • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

    • Monitor the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

    • Carefully pour the reaction mixture onto crushed ice and neutralize with a saturated solution of sodium bicarbonate.

    • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 3,5-difluorobenzamide.

Step 2: Directed Borylation of 3,5-Difluorobenzamide

  • Rationale: The amide group can direct an ortho-lithiation, which can then be quenched with a boron electrophile to install the boronic acid group. This directed ortho-metalation (DoM) is a powerful tool for regioselective functionalization.

  • Procedure:

    • Dissolve 3,5-difluorobenzamide (1.0 eq) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (Argon or Nitrogen).

    • Cool the solution to -78 °C in a dry ice/acetone bath.

    • Add a solution of a strong base such as lithium diisopropylamide (LDA) (2.2 eq) dropwise, maintaining the temperature below -70 °C.

    • Stir the mixture at -78 °C for 2 hours.

    • Add triisopropyl borate (1.5 eq) dropwise.

    • Allow the reaction to slowly warm to room temperature and stir overnight.

    • Quench the reaction with 1 M hydrochloric acid (HCl) and stir vigorously for 1 hour.

    • Extract the mixture with ethyl acetate. The organic layers are combined, washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated.

    • Purify the crude product by recrystallization or column chromatography to afford this compound.

Applications in Drug Discovery: A Focus on PARP Inhibitors

This compound is a key building block in the synthesis of Poly(ADP-ribose) polymerase (PARP) inhibitors, a class of targeted cancer therapies. PARP enzymes are critical for DNA repair, and their inhibition can lead to synthetic lethality in cancer cells with pre-existing DNA repair defects, such as those with BRCA1/2 mutations.[7]

Signaling Pathway: PARP Inhibition and Synthetic Lethality

PARP_Inhibition cluster_0 Normal Cell cluster_1 BRCA-deficient Cancer Cell A Single-Strand Break (SSB) B PARP-mediated Repair A->B C DNA Integrity Maintained B->C D Single-Strand Break (SSB) E PARP Inhibitor D->E F Unrepaired SSB -> Double-Strand Break (DSB) D->F G Defective HR Repair (BRCA-/-) F->G H Cell Death (Synthetic Lethality) G->H

Caption: Mechanism of synthetic lethality induced by PARP inhibitors in BRCA-deficient cancer cells.

Role in the Synthesis of Rucaparib

Rucaparib (Rubraca®) is a PARP inhibitor approved for the treatment of ovarian cancer.[8][9] While the exact commercial synthesis is proprietary, this compound represents a key precursor for the synthesis of the core scaffold of Rucaparib and other related PARP inhibitors.

Structure-Activity Relationship (SAR) Insights

The specific substitution pattern of this compound is critical for the activity of the resulting PARP inhibitors.

  • Carbamoyl Group: The primary amide is crucial for forming key hydrogen bond interactions with the nicotinamide-binding pocket of the PARP enzyme. This interaction mimics the binding of the natural substrate, NAD+.

  • Fluorine Atom: The fluorine atom at the 5-position serves multiple purposes. Its electron-withdrawing nature can influence the acidity of the boronic acid and the electronic properties of the aromatic ring, potentially enhancing binding affinity.[3] Furthermore, the C-F bond can block sites of metabolism, improving the pharmacokinetic profile of the drug.

Key Synthetic Transformation: The Suzuki-Miyaura Coupling

The primary utility of this compound in synthesis is its participation in the Suzuki-Miyaura cross-coupling reaction. This reaction enables the formation of a biaryl linkage, a common motif in pharmaceuticals.

General Suzuki-Miyaura Coupling Protocol

Suzuki_Coupling_Workflow cluster_reactants Reactants cluster_conditions Reaction Conditions A This compound F Biaryl Product A->F Heat B Aryl/Heteroaryl Halide (Ar-X) B->F Heat C Pd Catalyst (e.g., Pd(PPh₃)₄) C->F Heat D Base (e.g., K₂CO₃, Cs₂CO₃) D->F Heat E Solvent (e.g., Dioxane/H₂O) E->F Heat

Caption: General workflow for a Suzuki-Miyaura cross-coupling reaction.

Detailed Experimental Protocol
  • Rationale: This protocol outlines a general procedure for the palladium-catalyzed cross-coupling of this compound with an aryl or heteroaryl halide. The choice of catalyst, base, and solvent can be critical and may require optimization depending on the specific substrates. The reactivity of the aryl halide typically follows the trend I > Br > Cl.

  • Procedure:

    • In a reaction vessel, combine this compound (1.2 eq), the aryl halide (1.0 eq), and the base (e.g., K₂CO₃, 2.0 eq).

    • Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq).

    • Seal the vessel and purge with an inert gas (Argon or Nitrogen) for 15-20 minutes.

    • Add the degassed solvent system (e.g., a 4:1 mixture of dioxane and water).

    • Heat the reaction mixture to 80-100 °C and monitor its progress by TLC or LC-MS.

    • Upon completion, cool the reaction to room temperature.

    • Dilute the mixture with water and extract with an appropriate organic solvent (e.g., ethyl acetate).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to obtain the desired biaryl compound.

Conclusion

This compound is a sophisticated and highly valuable building block for drug discovery and development. Its strategic combination of a versatile boronic acid handle, a key hydrogen-bonding carbamoyl group, and a property-modulating fluorine atom makes it an ideal starting material for the synthesis of complex and potent therapeutic agents. A deep understanding of its synthesis, properties, and reactivity, particularly in the context of the Suzuki-Miyaura coupling, is essential for medicinal chemists aiming to develop next-generation targeted therapies.

References

(3-Carbamoyl-5-fluorophenyl)boronic acid molecular weight

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to (3-Carbamoyl-5-fluorophenyl)boronic acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a specialized bifunctional organic compound that has emerged as a critical building block in modern medicinal chemistry and organic synthesis. Its unique structure, featuring a boronic acid moiety for carbon-carbon bond formation and both fluoro- and carbamoyl- groups for modulating physicochemical and pharmacological properties, makes it an invaluable reagent. This guide provides a comprehensive overview of its properties, applications, and detailed protocols for its use, with a particular focus on its role in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions.

Introduction: A Versatile Building Block

Boronic acids are a class of organoboron compounds distinguished by their stability, low toxicity, and versatile reactivity.[1][2] First synthesized in 1860, their prominence has surged in recent decades, largely driven by their indispensable role in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction.[3][4] This reaction provides a powerful and tolerant method for forming carbon-carbon (C-C) bonds, a foundational process in the synthesis of complex organic molecules.[4]

This compound belongs to this vital class of reagents. Its utility is enhanced by the strategic placement of two key functional groups on the phenyl ring:

  • A Fluoro- Group (-F): The high electronegativity of fluorine significantly influences the electronic properties of the aromatic ring.[3] In a pharmaceutical context, the introduction of fluorine can enhance metabolic stability, improve bioavailability by increasing lipophilicity, and modulate the pKa of nearby functional groups, thereby strengthening binding interactions with biological targets.[3]

  • A Carbamoyl- Group (-CONH₂): This group is a hydrogen bond donor and acceptor, capable of forming crucial interactions with protein active sites. The term "carbamoyl" refers to the radical —C(O)N(R)₂, where R is hydrogen in this case.[5] It can improve aqueous solubility and provides a vector for molecular recognition.

The combination of these three functionalities—the reactive boronic acid, the metabolic shield of fluorine, and the interactive carbamoyl group—makes this molecule a highly sought-after intermediate in the synthesis of novel therapeutic agents.[1]

Physicochemical Properties and Handling

Accurate knowledge of a compound's properties is essential for its effective use in research and development. The key physicochemical data for this compound are summarized below.

PropertyValueSource(s)
Molecular Formula C₇H₇BFNO₃[6]
Molecular Weight 182.94 g/mol [6]
CAS Number 871332-66-0N/A
Appearance White to off-white solid/crystalline powder
SMILES String NC(C1=CC(F)=CC(B(O)O)=C1)=O[6]
InChI Key FTMWTTRIUYYHDE-UHFFFAOYSA-N[6]

Solubility and Stability: Boronic acids exhibit variable solubility. While some have low aqueous solubility, this can be improved by the addition of monosaccharides or polyols like mannitol, which form more soluble boronate esters.[7] They are generally stable to air and moisture, making them easier to handle than many other organometallic reagents.[3] For long-term storage, it is recommended to keep the compound in a tightly sealed container in a dry, dark place at room temperature.[8]

Safety and Handling: this compound should be handled in accordance with standard laboratory safety procedures. It is advisable to use personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Work should be conducted in a well-ventilated area or a chemical fume hood.

Core Application: The Suzuki-Miyaura Cross-Coupling Reaction

The primary application of this compound is as a nucleophilic partner in the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed process allows for the precise formation of a C-C bond between the boronic acid's ipso-carbon and an electrophilic carbon from an organic halide or triflate.

Mechanistic Overview and Causality

The reaction proceeds through a well-established catalytic cycle. Understanding this cycle is key to rational protocol design and troubleshooting.

Suzuki_Miyaura_Cycle pd0 Pd(0)L₂ Active Catalyst oxidative_addition Oxidative Addition pd0->oxidative_addition + Ar-X (Aryl Halide) pdiil Ar-Pd(II)L₂-X Organopalladium Complex oxidative_addition->pdiil transmetalation Transmetalation pdiil->transmetalation pdiib Ar-Pd(II)L₂-Ar' Di-organic Complex transmetalation->pdiib reductive_elimination Reductive Elimination pdiib->reductive_elimination reductive_elimination->pd0 + Ar-Ar' (Product) boronic_acid Ar'B(OH)₂ + Base [Ar'B(OH)₃]⁻ (Activated Boronate) boronic_acid->transmetalation Activated Boronate Enters Cycle

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

  • Oxidative Addition: The cycle begins with the active Pd(0) catalyst, which inserts itself into the carbon-halide bond of the electrophile (Ar-X), forming a Pd(II) complex. The reactivity order for halides is generally I > Br > OTf >> Cl.[4]

  • Transmetalation: This is the crucial step where the organic group from the boron reagent is transferred to the palladium center. For this to occur, the boronic acid must be activated by a base. The base (e.g., K₂CO₃, CsF) coordinates to the boron atom, forming a more nucleophilic "ate" complex ([Ar'B(OH)₃]⁻), which facilitates the transfer of the aryl group (Ar') to the palladium, displacing the halide.[9][10] The choice of base is critical and can prevent side reactions like protodeboronation.[9]

  • Reductive Elimination: The two organic groups (Ar and Ar') on the Pd(II) center couple and are eliminated from the complex, forming the new C-C bond of the final product (Ar-Ar'). This step regenerates the active Pd(0) catalyst, allowing the cycle to repeat.

The electron-withdrawing fluoro- and carbamoyl- groups on this compound can make the transmetalation step slower compared to electron-rich boronic acids. Therefore, careful selection of the catalyst, ligand, and base is essential for achieving high yields.

Experimental Protocol: Synthesis of a Biaryl Compound

This protocol provides a general, robust method for the Suzuki-Miyaura coupling of this compound with a generic aryl bromide.

Objective: To synthesize N-(3'-fluoro-5'-(4-methylphenyl)biphenyl-3-yl)acetamide from this compound and 1-bromo-4-methylbenzene.

Materials:

  • This compound (1.0 eq)

  • Aryl Halide (e.g., 1-bromo-4-methylbenzene) (1.2 eq)

  • Palladium Catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]) (0.02 - 0.05 eq)

  • Base (e.g., Potassium Carbonate, K₂CO₃, anhydrous) (2.0 - 3.0 eq)

  • Solvent: A mixture such as Dimethylformamide (DMF) and Water (e.g., 4:1 or 5:1 ratio) or Dioxane/Water.

Step-by-Step Methodology:

  • Vessel Preparation: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq), the aryl bromide (1.2 eq), and the base (K₂CO₃, 2.0 eq).

    • Rationale: Flame-drying the glassware removes adsorbed water, which can lead to a competing side reaction called protodeboronation, where the boronic acid is converted back to an arene. Using a slight excess of the aryl bromide can help drive the reaction to completion, especially if the boronic acid is prone to homocoupling.

  • Inert Atmosphere: Seal the flask with a septum and purge the system with an inert gas (e.g., Argon or Nitrogen) for 10-15 minutes. Maintain a positive pressure of the inert gas throughout the reaction.

    • Rationale: The Pd(0) catalyst is sensitive to oxygen and can be oxidized to an inactive state. An inert atmosphere is crucial to protect the catalyst and ensure its longevity in the catalytic cycle.

  • Solvent Degassing: While the flask is purging, degas the solvent mixture (DMF/Water). This can be done by bubbling the inert gas through the solvent for 20-30 minutes or by using a freeze-pump-thaw technique (3 cycles).

    • Rationale: Solvents can dissolve a significant amount of oxygen. Degassing is another critical step to prevent catalyst deactivation. The presence of water in the solvent system is often beneficial, helping to dissolve the inorganic base and facilitate the formation of the active boronate species.

  • Addition of Catalyst and Solvent: Briefly remove the septum and add the palladium catalyst [Pd(PPh₃)₄] (0.03 eq) to the flask against a positive flow of inert gas. Immediately add the degassed solvent mixture via syringe.

    • Rationale: The catalyst is added last to minimize its exposure to the atmosphere. The amount of catalyst is typically between 2-5 mol%, which is sufficient for efficient turnover without being wasteful.

  • Reaction Execution: Lower the flask into an oil bath and heat the mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.[11] Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, LC-MS).

    • Rationale: Heating provides the necessary activation energy for the reaction steps, particularly the oxidative addition and reductive elimination. The optimal temperature depends on the reactivity of the specific substrates and catalyst used.[11]

  • Work-up and Purification: a. Once the reaction is complete, cool the mixture to room temperature. b. Dilute the reaction mixture with an organic solvent (e.g., Ethyl Acetate) and wash with water and brine to remove the inorganic base and DMF. c. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. d. Purify the crude product using flash column chromatography on silica gel to obtain the pure biaryl compound.

    • Rationale: The aqueous work-up is a standard procedure to separate the organic product from the inorganic salts and polar solvent. Chromatographic purification is necessary to remove any unreacted starting materials, catalyst residues, and reaction byproducts.

Conclusion

This compound is more than just a chemical; it is an enabling tool for innovation in drug discovery and materials science. Its well-defined structure provides a reliable platform for introducing key pharmacophores into complex molecular architectures via the robust and versatile Suzuki-Miyaura cross-coupling reaction. By understanding its fundamental properties and the mechanistic principles behind its reactivity, researchers can effectively leverage this compound to accelerate the development of the next generation of advanced organic molecules.

References

(3-Carbamoyl-5-fluorophenyl)boronic acid structure

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to (3-Carbamoyl-5-fluorophenyl)boronic acid: Structure, Synthesis, and Applications

Introduction

This compound is a specialized bifunctional reagent that has emerged as a significant building block in the fields of medicinal chemistry and advanced organic synthesis. Its unique molecular architecture, featuring a boronic acid moiety, a fluorine substituent, and a carbamoyl group on a phenyl ring, offers a convergence of reactivity and structural properties. The boronic acid group is a cornerstone of palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance.[1][2] The strategic placement of a fluorine atom and a carbamoyl group provides medicinal chemists with tools to modulate physicochemical properties such as lipophilicity, metabolic stability, and receptor binding interactions through hydrogen bonding.[3]

This guide serves as a comprehensive technical resource for researchers, chemists, and drug development professionals. It provides an in-depth analysis of the compound's structure, physicochemical properties, synthetic pathways, and core applications, with a focus on the underlying chemical principles and field-proven methodologies.

Physicochemical Properties and Structural Elucidation

The utility of this compound is directly linked to its distinct chemical and physical characteristics. A summary of its key identifiers and properties is presented below.

PropertyValueReference
IUPAC Name This compound[4]
CAS Number 871332-66-0[4]
Chemical Formula C₇H₇BFNO₃[4][5]
Molecular Weight 182.94 g/mol [5]
Physical Form Solid[5]
SMILES NC(C1=CC(F)=CC(B(O)O)=C1)=O[5]
InChI Key FTMWTTRIUYYHDE-UHFFFAOYSA-N[5]
Molecular Structure and Functional Group Analysis

The structure of this compound is defined by the interplay of its three key functional groups attached to the aromatic core.

cluster_0 Core Aromatic Ring cluster_1 Boronic Acid Group (Suzuki Coupling Site) cluster_2 Carbamoyl Group (H-Bonding & Derivatization) cluster_3 Fluorine Atom (Electronic & PK/PD Modulation) C1 C C2 C B B(OH)₂ C1->B Position 1 C3 C C4 C C_O_NH2 C(=O)NH₂ C3->C_O_NH2 Position 3 C5 C C6 C F F C5->F Position 5

Key functional groups of the title compound.
  • Boronic Acid [-B(OH)₂]: This group is the reactive center for Suzuki-Miyaura cross-coupling, enabling the formation of biaryl structures.[6] Its Lewis acidic nature also allows it to act as a covalent binder to diols, a property exploited in sensors and bioconjugation. Boronic acids are prone to dehydration, which can lead to the formation of a cyclic trimeric anhydride known as a boroxine. This process is reversible upon addition of water.[7]

  • Carbamoyl Group [-C(=O)NH₂]: This amide group is a key structural motif in medicinal chemistry. It can act as both a hydrogen bond donor (via the N-H protons) and acceptor (via the carbonyl oxygen), facilitating strong interactions with biological targets. It also serves as a robust synthetic handle for further molecular elaboration.

  • Fluorine Atom [-F]: The fluorine substituent is a powerful tool for modulating molecular properties. As a highly electronegative atom, it exerts a strong electron-withdrawing inductive effect, which can influence the reactivity of the aromatic ring and the pKa of the boronic acid. In drug design, fluorine substitution is often used to enhance metabolic stability, improve binding affinity, and increase lipophilicity.[8][9]

Anticipated Spectral Characteristics
TechniqueExpected FeaturesRationale
¹H NMR Aromatic protons appearing as distinct multiplets. Broad singlets for -OH and -NH₂ protons, which are exchangeable with D₂O.The fluorine and carbamoyl groups create a unique electronic environment, leading to complex splitting patterns for the aromatic protons. The acidic protons of the boronic acid and amide groups typically appear as broad signals.
¹³C NMR Signals for aromatic carbons, with chemical shifts influenced by the attached functional groups. The carbon attached to the boron atom may be broad or unobserved.The C-F and C-B couplings will be observable. The carbon directly bonded to the boron atom often experiences quadrupolar relaxation, leading to significant signal broadening or disappearance.[13][14]
¹⁹F NMR A single resonance, likely a triplet or doublet of doublets, corresponding to the single fluorine atom on the ring.Coupling to the ortho and para aromatic protons will dictate the multiplicity of the signal.
¹¹B NMR A single, relatively broad signal in the range of δ 28-31 ppm.This is characteristic of a trigonal planar arylboronic acid. The chemical shift and line width can be sensitive to solvent and concentration.[13][14]
FT-IR (cm⁻¹) Broad O-H stretch (~3200-3500), N-H stretches (~3100-3400), C=O stretch (~1650-1680), strong B-O stretch (~1350).These signals correspond to the key functional groups: the hydroxyls of the boronic acid, the primary amide, and the boron-oxygen bond.[10][11]

Synthesis and Purification

The synthesis of this compound can be approached through established organometallic methodologies. A plausible and robust retrosynthetic pathway begins with a commercially available di-substituted benzene derivative.

product This compound intermediate1 Aryl Lithium or Grignard Reagent product->intermediate1 Acidic Workup precursor 3-Bromo-5-fluorobenzamide intermediate1->precursor Metal-Halogen Exchange reagent1 Trialkyl Borate (e.g., B(OiPr)₃) intermediate1->reagent1 reagent2 Organolithium Reagent (e.g., n-BuLi) precursor->reagent2

Retrosynthetic analysis of the title compound.
Proposed Synthetic Protocol: Lithiation-Borylation Route

This protocol describes a common and effective method for synthesizing arylboronic acids from aryl halides.[1] The causality behind the experimental choices is critical for success.

Objective: To synthesize this compound from 3-bromo-5-fluorobenzamide.

Step-by-Step Methodology:

  • Preparation: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, add 3-bromo-5-fluorobenzamide (1.0 eq) and anhydrous tetrahydrofuran (THF, ~0.2 M).

    • Expertise & Rationale: Anhydrous conditions are paramount. Organolithium reagents are extremely reactive towards protic sources like water, which would quench the reaction. Flame-drying the glassware removes adsorbed moisture.

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

    • Expertise & Rationale: Low temperature is crucial to prevent side reactions, such as the reaction of the highly basic n-BuLi with the amide proton or unwanted aromatic substitutions. It ensures the selective metal-halogen exchange.

  • Lithiation: Slowly add n-butyllithium (n-BuLi, ~1.1 eq, 2.5 M in hexanes) dropwise via syringe, maintaining the internal temperature below -70 °C. Stir the resulting mixture for 1 hour at -78 °C.

    • Expertise & Rationale: A slight excess of n-BuLi ensures complete conversion. Slow addition prevents localized heating. The 1-hour stir time allows the slow metal-halogen exchange to proceed to completion, forming the desired aryllithium intermediate.

  • Borylation: To the aryllithium solution, add triisopropyl borate (B(OiPr)₃, 1.2 eq) dropwise, again maintaining the temperature below -70 °C. After the addition, allow the reaction to slowly warm to room temperature overnight.

    • Expertise & Rationale: The aryllithium acts as a nucleophile, attacking the electrophilic boron atom of the borate ester. Using a bulky borate ester like triisopropyl borate can help minimize the formation of over-arylated boron species. Allowing the reaction to warm slowly ensures the reaction goes to completion.

  • Hydrolysis (Workup): Cool the reaction mixture in an ice bath and quench by the slow addition of aqueous HCl (e.g., 2 M) until the solution is acidic (pH ~1-2). Stir vigorously for 1-2 hours.

    • Expertise & Rationale: The acidic workup serves two purposes: it neutralizes any remaining organolithium reagent and hydrolyzes the boronate ester intermediate to the final boronic acid product.

  • Extraction & Isolation: Transfer the mixture to a separatory funnel. Extract the aqueous layer with an organic solvent like ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • Expertise & Rationale: This standard liquid-liquid extraction isolates the product from inorganic salts and other aqueous-soluble components.

  • Purification: The crude solid product can be purified by recrystallization from a suitable solvent system, such as a water/acetonitrile mixture.

    • Expertise & Rationale: Recrystallization is an effective method for purifying solid boronic acids. The choice of solvent is critical and may require some optimization. This step also helps to break down any boroxine that may have formed.[7]

Core Application: Suzuki-Miyaura Cross-Coupling

The premier application of this compound is as a coupling partner in the Suzuki-Miyaura reaction, a Nobel Prize-winning method for constructing C(sp²)-C(sp²) bonds.[6]

The Catalytic Cycle

The reaction proceeds via a palladium-based catalytic cycle involving three key steps: oxidative addition, transmetalation, and reductive elimination.

Suzuki_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd PdII_complex Ar¹-Pd(II)L₂-X OxAdd->PdII_complex Transmetal Transmetalation PdII_complex->Transmetal PdII_Ar1Ar2 Ar¹-Pd(II)L₂-Ar² Transmetal->PdII_Ar1Ar2 RedElim Reductive Elimination PdII_Ar1Ar2->RedElim RedElim->Pd0 Product Ar¹-Ar² (Biaryl Product) RedElim->Product Ar1X Ar¹-X (Aryl Halide) Ar1X->OxAdd Boronic Ar²-B(OH)₂ (Our Title Compound) Boronic->Transmetal Base Base (e.g., K₃PO₄) Base->Transmetal

The catalytic cycle of the Suzuki-Miyaura reaction.
Example Experimental Protocol: Synthesis of a Biaryl Compound

Objective: To couple this compound with 4-bromoanisole.

Self-Validating System: The success of this protocol relies on the careful exclusion of oxygen and the precise stoichiometry of reagents. The choice of a robust catalyst system ensures high conversion even with potentially challenging substrates.

Step-by-Step Methodology:

  • Reagent Preparation: In a reaction vessel, combine this compound (1.2 eq), 4-bromoanisole (1.0 eq), and potassium phosphate (K₃PO₄, 3.0 eq).

    • Expertise & Rationale: A slight excess of the boronic acid is often used to drive the reaction to completion. K₃PO₄ is a moderately strong base effective for activating the boronic acid for transmetalation, particularly for those that may be prone to decomposition.[15]

  • Catalyst Addition: Add a palladium catalyst, such as Pd(PPh₃)₄ (2-5 mol%), to the vessel.

    • Expertise & Rationale: Tetrakis(triphenylphosphine)palladium(0) is a common and effective precatalyst that generates the active Pd(0) species in situ. Modern, more active precatalysts can also be used for faster or lower temperature reactions.[15]

  • Solvent and Degassing: Add a solvent system, typically a mixture of an organic solvent and water (e.g., 1,4-dioxane and water, 4:1 v/v). Degas the mixture thoroughly for 15-20 minutes by bubbling nitrogen or argon through the solution.

    • Expertise & Rationale: The aqueous phase is crucial for dissolving the base and facilitating the formation of the active boronate species. Degassing is absolutely critical. Oxygen can oxidize the active Pd(0) catalyst to inactive Pd(II), halting the catalytic cycle.

  • Reaction: Heat the reaction mixture to 80-100 °C under a nitrogen atmosphere and monitor by TLC or LC-MS until the starting aryl halide is consumed.

    • Expertise & Rationale: Heating accelerates the reaction, particularly the oxidative addition and reductive elimination steps. Reaction monitoring is essential to determine the endpoint and prevent the formation of degradation byproducts.

  • Workup and Purification: After cooling to room temperature, dilute the reaction with water and extract with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers, dry, and concentrate. Purify the crude product by column chromatography on silica gel.

    • Expertise & Rationale: Standard workup procedures isolate the desired biaryl product. Column chromatography is typically required to separate the product from residual starting materials, catalyst-derived impurities, and homocoupled byproducts.

Safety and Handling

This compound, like many organic reagents, requires careful handling to ensure laboratory safety.

Hazard CategoryDescription & Precautionary MeasuresReference
Acute Toxicity Harmful if swallowed (H302) or inhaled (H332). Do not eat, drink, or smoke when using. Use only in a well-ventilated area or fume hood.[16][17]
Skin Irritation Causes skin irritation (H315). Wear protective nitrile gloves and a lab coat. Wash hands and any exposed skin thoroughly after handling.[16][18]
Eye Irritation Causes serious eye irritation (H319). Wear safety glasses or goggles. An eyewash station should be readily accessible.[16][18]
Respiratory Irritation May cause respiratory irritation (H335). Avoid breathing dust.[16]
Storage Store in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) at room temperature.[16][19]

Trustworthiness: Adherence to these safety protocols is a self-validating system for minimizing exposure and ensuring safe laboratory operations. Always consult the most recent Safety Data Sheet (SDS) from the supplier before use.[17][18][19]

Conclusion

This compound stands out as a highly valuable and versatile building block. Its trifunctional nature provides a powerful platform for constructing complex molecules with precise control over their final properties. A thorough understanding of its reactivity, particularly in Suzuki-Miyaura coupling, and adherence to rigorous synthetic and handling protocols, enables researchers to fully exploit its potential in the synthesis of novel pharmaceuticals, agrochemicals, and advanced materials.

References

A Comprehensive Safety and Handling Guide for (3-Carbamoyl-5-fluorophenyl)boronic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

(3-Carbamoyl-5-fluorophenyl)boronic acid , a key building block in contemporary medicinal chemistry and materials science, requires meticulous handling and a thorough understanding of its safety profile. This guide, designed for the experienced researcher, moves beyond a standard safety data sheet (SDS) to provide a deeper, field-tested perspective on its safe utilization. We will explore the causality behind recommended safety protocols, offering a self-validating system for laboratory practice grounded in authoritative E-E-A-T (Experience, Expertise, Authoritativeness, and Trustworthiness) principles.

Compound Identity and Physicochemical Profile

This compound is a solid organic compound valued for its utility in Suzuki-Miyaura cross-coupling reactions. A clear understanding of its fundamental properties is the first step in safe handling.

PropertyValueSource
CAS Number 871332-66-0--INVALID-LINK--, --INVALID-LINK--
Molecular Formula C₇H₇BFNO₃--INVALID-LINK--, --INVALID-LINK--
Molecular Weight 182.94 g/mol --INVALID-LINK--
Appearance Solid--INVALID-LINK--
Storage Temperature Room Temperature, under inert atmosphere--INVALID-LINK--

Expert Insight: The "inert atmosphere" recommendation is critical. Arylboronic acids are susceptible to oxidative degradation and can undergo dehydration to form boroxines (cyclic anhydrides). This process can alter the compound's reactivity and stoichiometry in sensitive reactions. Storing under nitrogen or argon, even for short periods, is a best practice that ensures reproducibility.

Hazard Identification and GHS Classification

This compound is classified under the Globally Harmonized System (GHS) as an irritant. Understanding the specific hazard statements is crucial for implementing appropriate protective measures.[1]

  • GHS Classification:

    • Skin Irritation, Category 2 (H315: Causes skin irritation)[1]

    • Serious Eye Irritation, Category 2A (H319: Causes serious eye irritation)[1]

    • Specific Target Organ Toxicity — Single Exposure, Category 3 (H335: May cause respiratory irritation)[1]

  • GHS Label Elements:

    • Pictogram: Exclamation Mark (GHS07)[1]

    • Signal Word: Warning [1]

The following diagram illustrates the logical flow from hazard classification to the required personal protective equipment (PPE).

GHS_to_PPE cluster_hazards GHS Hazard Identification cluster_ppe Mandatory Personal Protective Equipment H315 H315: Causes skin irritation Gloves Protective Gloves (P280) (e.g., Nitrile) H315->Gloves mandates H319 H319: Causes serious eye irritation Goggles Safety Goggles/Face Shield (P280) H319->Goggles mandates H335 H335: May cause respiratory irritation Ventilation Use in Ventilated Area (P271) (e.g., Fume Hood) H335->Ventilation mandates

GHS Hazards and Corresponding PPE Requirements.

Protocols for Safe Handling and Storage

Adherence to rigorous handling protocols is non-negotiable. The following procedures are designed to minimize exposure and maintain compound integrity.

Exposure Control and Personal Protection

The causality is simple: the identified hazards (skin, eye, and respiratory irritation) are mitigated by creating physical barriers and ensuring adequate ventilation.

  • Engineering Controls: All weighing and solution preparation must be conducted in a certified chemical fume hood.[1] This is the primary defense against respiratory irritation (H335).

  • Eye/Face Protection: Wear chemical safety goggles that meet OSHA's 29 CFR 1910.133 or European Standard EN166 standards.[2] A face shield should be used when handling larger quantities or if there is a significant splash risk.[1]

  • Skin Protection: Wear nitrile gloves. Always inspect gloves before use and use proper removal technique to avoid skin contact. A lab coat is mandatory. For extensive handling, consider a chemically resistant apron.

  • Respiratory Protection: If dust is generated outside of a fume hood (a situation to be avoided), a NIOSH-approved particulate respirator is necessary.[1]

Conditions for Safe Storage

The goal of proper storage is twofold: to prevent accidental exposure and to preserve the chemical's stability.

  • Container: Keep the container tightly closed in a dry, well-ventilated place.[3]

  • Atmosphere: Store under an inert atmosphere (e.g., nitrogen or argon). This is crucial for preventing degradation.[4]

  • Incompatibilities: Keep away from strong oxidizing agents. While specific reactivity data for this compound is limited, boronic acids as a class can react with strong oxidizers.

Trustworthiness Check: Why is dryness so important? Boronic acids can participate in equilibrium with their anhydride form (boroxine). The presence of water can shift this equilibrium. For quantitative applications like Suzuki coupling, using a compound with an unknown ratio of boronic acid to boroxine can lead to failed reactions and irreproducible results.

Emergency Procedures: A Self-Validating System

Emergency preparedness transforms a potential incident into a controlled event. These protocols must be understood before they are needed.

First-Aid Measures

The response to an exposure is dictated by the GHS classifications.

  • If Inhaled (P304+P340): Immediately remove the person to fresh air and keep them comfortable for breathing.[1] If respiratory irritation persists or if the person feels unwell, seek medical attention.

  • If on Skin (P302+P352): Immediately wash the affected area with plenty of soap and water.[1] If skin irritation occurs (H315), seek medical advice.[5] Contaminated clothing should be removed and washed before reuse.[5]

  • If in Eyes (P305+P351+P338): Rinse cautiously with water for several minutes. If present and easy to do, remove contact lenses. Continue rinsing for at least 15 minutes. If eye irritation persists (H319), get medical advice/attention.

  • If Swallowed: Rinse mouth with water. Do NOT induce vomiting. Seek medical attention.[1]

Accidental Release Measures (Spill Protocol)

For a solid, non-volatile irritant, the primary goals are to prevent dust generation and contain the material.

Experimental Protocol: Minor Spill Cleanup (<1 g)

  • Alert & Assess: Alert personnel in the immediate area. Ensure the spill does not pose a fire hazard.

  • Don PPE: At a minimum, wear a lab coat, nitrile gloves, and safety goggles.

  • Contain: Gently cover the spill with an absorbent material like vermiculite or sand to prevent the solid from becoming airborne.[6]

  • Collect: Carefully sweep the material and absorbent into a designated, sealable waste container.[7] Do not create dust. A plastic dustpan is preferable to avoid static.[8]

  • Decontaminate: Wipe the spill area with a damp cloth or paper towel.

  • Dispose: Place all cleanup materials (gloves, wipes, absorbent) into the sealed container. Label it clearly as "Hazardous Waste: this compound spill debris."[9]

  • Report: Inform your laboratory supervisor of the incident.

The following workflow diagram outlines the decision-making process for an accidental release.

Spill_Response_Workflow Start Spill Occurs Assess Assess Spill Is it > 1g or unmanageable? Start->Assess MinorSpill Minor Spill Protocol Assess->MinorSpill No MajorSpill Major Spill Protocol Assess->MajorSpill Yes Cleanup Follow Minor Spill Cleanup Protocol (4.2) MinorSpill->Cleanup Evacuate Evacuate Area Alert Others MajorSpill->Evacuate CallEHS Contact Emergency Personnel (e.g., EHS) Evacuate->CallEHS End Spill Managed CallEHS->End Cleanup->End

Decision Workflow for Accidental Spills.
Fire-Fighting Measures

While not classified as flammable, the compound will burn. Thermal decomposition may produce hazardous gases.

  • Suitable Extinguishing Media: Use media appropriate for the surrounding fire, such as water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[1]

  • Hazardous Combustion Products: Thermal decomposition can generate toxic fumes, including carbon oxides, nitrogen oxides, hydrogen fluoride, and borane/boron oxides.[1]

  • Protective Equipment: Firefighters must wear self-contained breathing apparatus (SCBA) and full protective gear to prevent contact with skin and eyes.

Conclusion: A Culture of Safety

This compound is a powerful tool in chemical synthesis. Its effective use is inextricably linked to a comprehensive understanding of its hazards and the implementation of robust safety protocols. By understanding the why behind each recommendation—from inert atmosphere storage to prevent boroxine formation, to the use of a fume hood to mitigate respiratory irritation—researchers can build a self-validating system of safety that protects themselves, their colleagues, and the integrity of their scientific work.

References

(3-Carbamoyl-5-fluorophenyl)boronic acid: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Strategic Value of Fluorinated Arylboronic Acids in Medicinal Chemistry

In the landscape of modern drug discovery, the strategic incorporation of fluorine atoms and boronic acid functionalities into molecular scaffolds has proven to be a powerful approach for optimizing pharmacokinetic and pharmacodynamic properties. (3-Carbamoyl-5-fluorophenyl)boronic acid, a trifunctional reagent, stands at the confluence of these strategies, offering a unique building block for the synthesis of complex molecular architectures. This guide provides an in-depth technical overview of its commercial availability, synthesis, quality control, and application in drug discovery, with a particular focus on its role in palladium-catalyzed cross-coupling reactions. The insights and protocols presented herein are designed to empower researchers, scientists, and drug development professionals to effectively leverage this versatile reagent in their synthetic endeavors.

Physicochemical Properties and Commercial Availability

This compound, with the CAS number 871332-66-0, is a white to off-white solid. Its key physicochemical properties are summarized in the table below.

PropertyValue
Molecular Formula C₇H₇BFNO₃
Molecular Weight 182.94 g/mol
SMILES NC(=O)c1cc(F)cc(B(O)O)c1
InChI Key FTMWTTRIUYYHDE-UHFFFAOYSA-N

This compound is readily available from a range of commercial suppliers catering to the research and development sector. Notable vendors include Sigma-Aldrich, Achmem[1], and Santa Cruz Biotechnology[2]. It is typically supplied in quantities ranging from milligrams to grams, with purity levels suitable for early-stage drug discovery research. Researchers should note that some suppliers provide this product as part of a collection for early discovery and may not perform extensive analytical characterization; therefore, buyers may need to independently verify the identity and purity of the material.

Synthesis of this compound: A Conceptual Workflow

A general workflow for such a synthesis is depicted below:

Synthesis_Workflow cluster_activation Activation A Starting Material (e.g., 3-bromo-5-fluorobenzamide) B Grignard Formation (Mg, THF) A->B Activation C Organolithium Formation (n-BuLi, low temp.) A->C Activation D Reaction with Trialkyl Borate (e.g., B(OMe)₃) B->D C->D E Acidic Workup (e.g., aq. HCl) D->E Boronate Ester Intermediate F Final Product This compound E->F

Caption: Conceptual workflow for the synthesis of this compound.

Detailed Steps of the Conceptual Protocol:

  • Starting Material Selection: The synthesis would likely commence with a suitably substituted benzene ring, such as 3-bromo-5-fluorobenzamide. The bromine atom provides a handle for metallation, while the carbamoyl and fluoro groups are already in the desired positions.

  • Formation of the Organometallic Intermediate:

    • Grignard Reagent: The aryl bromide can be converted to the corresponding Grignard reagent by reacting it with magnesium turnings in an anhydrous ether solvent like tetrahydrofuran (THF).

    • Organolithium Reagent: Alternatively, and often preferred for its higher reactivity, the aryl bromide can be treated with a strong organolithium base, such as n-butyllithium, at low temperatures (typically -78 °C) to undergo lithium-halogen exchange.

  • Borylation: The freshly prepared organometallic intermediate is then reacted with a trialkyl borate, for instance, trimethyl borate or triisopropyl borate. This reaction forms a boronate ester intermediate.

  • Hydrolysis: The final step involves the acidic workup of the reaction mixture. The addition of an aqueous acid, such as hydrochloric acid, hydrolyzes the boronate ester to yield the desired this compound.

  • Purification: The crude product can be purified by techniques such as recrystallization or column chromatography to obtain the final product of high purity.

Quality Control and Characterization

Ensuring the purity and structural integrity of this compound is paramount for its successful application in synthesis, as impurities can significantly impact reaction outcomes and lead to the formation of undesired byproducts. A comprehensive quality control regimen should include the following analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: This technique provides information about the number and types of protons in the molecule, confirming the presence of the aromatic protons and the amide protons. The chemical shifts and coupling constants will be characteristic of the substitution pattern on the aromatic ring.

    • ¹³C NMR: This analysis confirms the carbon framework of the molecule. The number of signals and their chemical shifts will correspond to the unique carbon atoms in the structure. The carbon attached to the fluorine atom will exhibit a characteristic large coupling constant (¹JCF).

    • ¹¹B NMR: This is a particularly useful technique for characterizing boronic acids. The chemical shift of the boron atom can confirm the presence of the boronic acid moiety and can also be used to assess the potential for the formation of boroxine anhydrides, which can occur upon dehydration.

    • ¹⁹F NMR: This is essential for confirming the presence and position of the fluorine atom on the aromatic ring.

  • High-Performance Liquid Chromatography (HPLC): HPLC is a powerful tool for assessing the purity of the compound. By using a suitable column and mobile phase, it is possible to separate the desired product from any starting materials, byproducts, or degradation products, allowing for accurate quantification of purity.

  • Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of the compound, providing further confirmation of its identity. High-resolution mass spectrometry (HRMS) can provide the exact mass, which can be used to confirm the elemental composition.

Applications in Drug Discovery: The Suzuki-Miyaura Coupling

This compound is a valuable building block in medicinal chemistry, primarily due to its utility in the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction is one of the most powerful and versatile methods for the formation of carbon-carbon bonds, particularly for the synthesis of biaryl and heteroaryl-aryl structures, which are prevalent in many drug molecules[3].

The presence of the fluorine atom can enhance metabolic stability and binding affinity, while the carbamoyl group can participate in hydrogen bonding interactions with biological targets.

General Protocol for Suzuki-Miyaura Coupling using this compound:

The following is a representative, step-by-step protocol for a Suzuki-Miyaura coupling reaction. Researchers should note that optimal conditions (catalyst, ligand, base, solvent, and temperature) will vary depending on the specific aryl halide coupling partner.

Suzuki_Coupling_Workflow A Reactants - Aryl Halide (1.0 equiv) - this compound (1.2-1.5 equiv) - Base (e.g., K₂CO₃, Cs₂CO₃) D Reaction Setup - Degas solvent - Inert atmosphere (N₂ or Ar) A->D B Catalyst System - Palladium Source (e.g., Pd(PPh₃)₄, Pd(OAc)₂) - Ligand (if needed, e.g., SPhos, XPhos) B->D C Solvent (e.g., Dioxane/H₂O, Toluene, DMF) C->D E Reaction - Heat to desired temperature (e.g., 80-110 °C) D->E F Workup - Quench - Extraction E->F G Purification (Column Chromatography) F->G H Final Product (Biaryl Compound) G->H

Caption: General experimental workflow for a Suzuki-Miyaura coupling reaction.

Detailed Experimental Procedure:

  • Reaction Setup: In a dry reaction vessel (e.g., a Schlenk flask or a microwave vial) equipped with a magnetic stir bar, combine the aryl halide (1.0 equivalent), this compound (1.2–1.5 equivalents), and a suitable base (e.g., potassium carbonate, cesium carbonate, or potassium phosphate, typically 2-3 equivalents).

  • Inert Atmosphere: Evacuate and backfill the vessel with an inert gas (e.g., nitrogen or argon) several times to remove oxygen, which can deactivate the palladium catalyst.

  • Solvent and Catalyst Addition: Add a degassed solvent system (e.g., a mixture of 1,4-dioxane and water, toluene, or dimethylformamide). To this mixture, add the palladium catalyst (e.g., tetrakis(triphenylphosphine)palladium(0) or a combination of a palladium precursor like palladium(II) acetate and a suitable phosphine ligand). The catalyst loading is typically in the range of 1-5 mol%.

  • Reaction: Heat the reaction mixture to the desired temperature (often between 80 °C and 110 °C) and stir vigorously. Monitor the progress of the reaction by a suitable analytical technique, such as thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Workup: Once the reaction is complete, cool the mixture to room temperature. If a biphasic solvent system was used, separate the layers. If a single solvent was used, dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate), filter, and concentrate under reduced pressure. The crude product is then typically purified by flash column chromatography on silica gel to afford the desired biaryl compound.

Conclusion and Future Outlook

This compound is a commercially available and highly valuable reagent for drug discovery and development. Its trifunctional nature provides a versatile platform for the synthesis of novel, biologically active compounds. A thorough understanding of its synthesis, quality control, and application in key synthetic transformations like the Suzuki-Miyaura coupling is essential for its effective utilization. As the demand for more sophisticated and effective therapeutics continues to grow, the strategic use of such fluorinated and functionalized building blocks will undoubtedly play an increasingly important role in the future of medicinal chemistry.

References

The Indispensable Role of Fluorinated Boronic Acids in Modern Organic Synthesis: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Advantage of Fluorination in Boronic Acid Chemistry

In the landscape of modern organic synthesis, particularly within pharmaceutical and materials science, the strategic incorporation of fluorine atoms into molecular scaffolds has become a paramount tool for fine-tuning chemical and biological properties.[1] Fluorine's unique characteristics—high electronegativity, small van der Waals radius, and the ability to form strong carbon-fluorine bonds—can profoundly influence a molecule's metabolic stability, lipophilicity, binding affinity, and pKa.[1][2] When these properties are combined with the synthetic versatility of boronic acids, a powerful class of reagents emerges: fluorinated boronic acids.

This guide provides an in-depth exploration of fluorinated boronic acids, from their synthesis and unique properties to their ever-expanding applications in organic chemistry. It is designed for researchers, medicinal chemists, and drug development professionals seeking to leverage these remarkable building blocks to accelerate innovation. Boronic acids are pivotal in a multitude of organic transformations, most notably the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction, which forges carbon-carbon bonds with exceptional efficiency and functional group tolerance.[3] The introduction of fluorine to the boronic acid scaffold enhances these capabilities, offering a pathway to novel chemical entities with tailored functionalities.[4][5]

The Impact of Fluorination on the Physicochemical Properties of Arylboronic Acids

The substitution of hydrogen with fluorine on an arylboronic acid has significant and predictable effects on its electronic properties. The strong electron-withdrawing nature of fluorine increases the Lewis acidity of the boron center.[6] This enhanced acidity is a critical factor influencing the reactivity of the boronic acid in various chemical transformations.

One of the most direct measures of this effect is the acid dissociation constant (pKa). A lower pKa value indicates a stronger acid. As illustrated in the table below, the introduction of fluorine substituents generally leads to a decrease in the pKa of phenylboronic acid, with the effect being most pronounced with multiple fluorine substitutions. This trend is crucial for understanding and predicting reactivity in reactions where the formation of a boronate species is a key mechanistic step.[6]

Boronic AcidpKa
Phenylboronic Acid8.8
4-Fluorophenylboronic Acid8.77[6]
2-Fluorophenylboronic Acid8.7
3,5-Difluorophenylboronic Acid7.5
2,3,4,6-Tetrafluorophenylboronic Acid6.17[6]
Table 1: Comparison of pKa values for selected fluorinated and non-fluorinated phenylboronic acids.

Synthesis of Fluorinated Boronic Acids: Modern Methodologies

The efficient synthesis of fluorinated boronic acids is critical for their widespread application. While traditional methods often rely on the borylation of pre-functionalized haloarenes, modern techniques focus on direct C-H bond activation, offering a more atom-economical and convergent approach.

Iridium-Catalyzed ortho-C–H Borylation of Fluoroarenes

A particularly powerful method for the synthesis of ortho-fluorinated arylboronic acids is the iridium-catalyzed C–H borylation of fluoroarenes.[7] This reaction exhibits high regioselectivity, directly functionalizing the C-H bond positioned ortho to the fluorine atom. The fluorine atom is believed to act as a directing group, facilitating the C-H activation step.[8][9]

G cluster_0 Catalytic Cycle cluster_1 Reactants & Product A [Ir(L)n]⁺ B C-H Activation (Fluoroarene) A->B Fluoroarene C Ir(III)-Aryl Complex B->C D Borylation (B₂pin₂) C->D B₂pin₂ E Ir(III)-Aryl-Boryl Complex D->E F Reductive Elimination E->F F->A Product (Arylboronate ester) Product ortho-Fluoroarylboronate Ester F->Product Reactants Fluoroarene + B₂pin₂ Reactants->A

Figure 1: Simplified workflow for Iridium-catalyzed ortho-C-H borylation.

Experimental Protocol: Iridium-Catalyzed ortho-Borylation of Fluorobenzene

The following is a representative protocol for the iridium-catalyzed ortho-borylation of fluorobenzene.

Materials:

  • [Ir(OMe)(COD)]₂ (Iridium(I) methoxide cyclooctadiene dimer)

  • 4,4′-Di-tert-butyl-2,2′-bipyridine (dtbpy)

  • Bis(pinacolato)diboron (B₂pin₂)

  • Fluorobenzene

  • Anhydrous Tetrahydrofuran (THF)

Procedure:

  • In a nitrogen-filled glovebox, a Schlenk flask is charged with [Ir(OMe)(COD)]₂ (0.01 mmol, 1 mol%) and dtbpy (0.02 mmol, 2 mol%).

  • Anhydrous THF (2 mL) is added, and the mixture is stirred for 10 minutes at room temperature.

  • Bis(pinacolato)diboron (1.1 mmol) and fluorobenzene (1.0 mmol) are added sequentially.

  • The flask is sealed and the reaction mixture is stirred at 80 °C for 16 hours.

  • After cooling to room temperature, the solvent is removed under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to afford the 2-fluorophenylboronic acid pinacol ester.

Potassium Organotrifluoroborates: Stable and Versatile Boronic Acid Surrogates

While boronic acids are immensely useful, they can be prone to decomposition via protodeboronation, especially under basic conditions, and can form cyclic anhydrides (boroxines), which complicates stoichiometry.[10] A significant advancement in circumventing these stability issues is the use of potassium organotrifluoroborates (R-BF₃K).[11][12] These crystalline salts are air- and moisture-stable, easy to handle, and can be stored for extended periods without degradation.[11]

Potassium organotrifluoroborates are readily prepared from the corresponding boronic acids by treatment with potassium hydrogen fluoride (KHF₂).[12] They serve as excellent surrogates for boronic acids in a variety of cross-coupling reactions, slowly releasing the active boronic acid in situ under the reaction conditions.[4]

G cluster_0 Synthesis of Potassium Aryltrifluoroborate cluster_1 Key Features Start Arylboronic Acid (Ar-B(OH)₂) Reagent + KHF₂ in MeOH/H₂O Start->Reagent Product Potassium Aryltrifluoroborate (K[ArBF₃]) Reagent->Product Stability Enhanced Stability Product->Stability Handling Ease of Handling Product->Handling Reactivity Controlled Release Product->Reactivity G cluster_0 Chan-Lam Coupling Catalytic Cycle A Cu(II) B Transmetalation (Arylboronic Acid) A->B ArB(OH)₂ C Cu(II)-Aryl Complex B->C D Coordination (Amine/Alcohol) C->D R₂NH / ROH E Cu(II)-Aryl-Amine/Alkoxide D->E F Reductive Elimination E->F G Cu(0) F->G Product (Ar-NR₂ / Ar-OR) H Oxidation G->H O₂ H->A

References

The Carbamoyl Group: A Key Modulator of Boronic Acid Reactivity and Function

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Boronic acids, characterized by their unique carbon-boron bond, have become indispensable tools in organic synthesis and medicinal chemistry. Their reactivity and biological activity are profoundly influenced by the substituents attached to their organic framework. Among these, the carbamoyl group (–CONH₂) plays a multifaceted and critical role. This technical guide provides an in-depth analysis of how the carbamoyl moiety modulates the electronic properties, physicochemical behavior, and reactivity of boronic acids. We will explore its impact on Lewis acidity and pKa, its function in directing molecular recognition for potent enzyme inhibition, particularly in proteasome inhibitors, and its utility in palladium-catalyzed cross-coupling reactions. This document serves as a comprehensive resource for researchers, scientists, and drug development professionals seeking to leverage the unique properties of carbamoyl-containing boronic acids in their work.

Electronic and Physicochemical Modulation

The carbamoyl group exerts a significant influence on the fundamental properties of the boronic acid to which it is attached, primarily through electronic effects and its capacity for specific intermolecular interactions.

Impact on Lewis Acidity and pKa

A defining characteristic of a boronic acid is its Lewis acidity, stemming from the vacant p-orbital on its sp²-hybridized boron atom.[1] In aqueous solution, a boronic acid exists in equilibrium between a neutral, trigonal planar form and an anionic, tetrahedral boronate form, created by the addition of a hydroxide ion.[2] The pKa is the pH at which these two forms are present in equal concentrations.

The carbamoyl group is moderately electron-withdrawing through a combination of resonance and inductive effects. This withdrawal of electron density from the aromatic ring makes the attached boron atom more electrophilic (i.e., a stronger Lewis acid), thereby facilitating the formation of the tetrahedral boronate complex.[3] Consequently, the pKa of the boronic acid is lowered. This is a critical feature for biological applications, as a lower pKa allows for a significant population of the reactive tetrahedral boronate form at physiological pH (~7.4).[2] For instance, 4-[(2-aminoethyl)carbamoyl]phenylboronic acid (AECPBA) was specifically chosen for glycoprotein capture because its pKa is lower than other phenylboronic acids, making it more effective in biological media.[4]

Substituent (at para-position)pKaEffect on Acidity
-OCH₃ (donating)9.25Decreases
-H (neutral)8.68 - 8.80Baseline
-CONH₂ (withdrawing) ~8.0 - 8.5 [4][5]Increases
-CN (withdrawing)7.80Increases
-NO₂ (strongly withdrawing)7.10Strongly Increases

Table 1: Comparison of pKa values for various para-substituted phenylboronic acids, demonstrating the acid-strengthening effect of the carbamoyl group.[4][5]

Hydrogen Bonding and Supramolecular Chemistry

The carbamoyl group is an excellent participant in hydrogen bonding, featuring two donor N-H bonds and one acceptor C=O group. This allows carbamoyl-substituted boronic acids to form robust and predictable intermolecular networks. X-ray crystallography of (4-carbamoylphenyl)boronic acid reveals that molecules are linked by both N-H⋯O and O-H⋯O hydrogen bonds, creating extensive sheets within the crystal lattice.[6] This capacity for directed hydrogen bonding is crucial not only for crystal engineering but also for molecular recognition at the active sites of biological targets like enzymes.[7]

Hydrogen bonding network in carbamoylphenylboronic acid.

The Carbamoyl Group in Boronic Acid-Based Enzyme Inhibitors

The most prominent application of carbamoyl-containing boronic acids in drug development is their use as potent enzyme inhibitors. The carbamate and amide functionalities are key structural motifs in many approved drugs, often serving as stable surrogates for peptide bonds.[8]

Mechanism: Covalent Reversible Inhibition

Boronic acids are exceptional inhibitors of serine and threonine proteases. They function by mimicking the tetrahedral transition state of peptide-bond hydrolysis.[9] The boron atom of the inhibitor is attacked by the hydroxyl group of the catalytic serine or threonine residue in the enzyme's active site, forming a stable, reversible tetrahedral covalent adduct. This effectively blocks the enzyme's catalytic activity.[10][11]

Case Study: Dipeptidyl Proteasome Inhibitors

The proteasome is a multi-catalytic enzyme complex responsible for degrading intracellular proteins and is a validated target for cancer therapy.[10][12] Bortezomib (Velcade®) and Ixazomib (Ninlaro®) are two FDA-approved proteasome inhibitors that feature a dipeptidyl boronic acid structure.

In these drugs, the boronic acid serves as the "warhead," while the adjacent peptide backbone, which includes amide (carbamoyl-type) linkages, acts as the recognition element. This peptide portion engages in a network of hydrogen bonds with the enzyme's active site, precisely orienting the boronic acid for covalent bond formation with the catalytic N-terminal threonine residue.[13][14][15] The carbamoyl groups within the peptide backbone are therefore essential for achieving the high potency and selectivity of these drugs.[9]

Proteasome_Inhibition Inhibitor Boronic Acid Warhead Peptide Backbone (with Carbamoyl groups) Proteasome { S1 Pocket | Catalytic Threonine-OH } Inhibitor:pep->Proteasome:pocket H-Bonding Recognition Inhibitor:head->Proteasome:cat Covalent Adduct Formation

Binding of a dipeptidyl boronic acid to the proteasome.
Protocol: In Vitro Proteasome Inhibition Assay

This protocol describes a common method to determine the inhibitory potency (IC₅₀) of a carbamoyl-containing boronic acid against the 20S proteasome.

Objective: To measure the concentration of the test compound required to inhibit 50% of the chymotrypsin-like activity of the human 20S proteasome.

Materials:

  • Human 20S Proteasome (e.g., from R&D Systems or Enzo Life Sciences)

  • Fluorogenic Substrate: Suc-LLVY-AMC (N-Succinyl-Leu-Leu-Val-Tyr-7-Amido-4-Methylcoumarin)

  • Assay Buffer: 50 mM Tris-HCl, pH 7.5, 25 mM KCl, 10 mM NaCl, 1 mM MgCl₂, 0.1 mg/mL BSA

  • Test Compound (Carbamoyl boronic acid) dissolved in DMSO

  • Positive Control: Bortezomib

  • 96-well black microplate

  • Fluorescence plate reader (Excitation: 350-380 nm, Emission: 440-460 nm)

Procedure:

  • Prepare Reagents:

    • Thaw all reagents on ice.

    • Prepare a 10 mM stock solution of the test compound and positive control in 100% DMSO.

    • Create a serial dilution series of the test compound and Bortezomib in DMSO. A typical final concentration range in the assay would be 0.1 nM to 10 µM.

    • Prepare the 20S proteasome to a working concentration of 2.5 nM in cold Assay Buffer.

    • Prepare the Suc-LLVY-AMC substrate to a working concentration of 100 µM in Assay Buffer.

  • Assay Setup (in duplicate or triplicate):

    • To each well of the 96-well plate, add 2 µL of the serially diluted test compound, positive control, or DMSO (for vehicle control).

    • Add 100 µL of the 2.5 nM proteasome solution to all wells except for the "blank" (substrate only) wells.

    • Incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.

  • Initiate Reaction:

    • Add 100 µL of the 100 µM substrate solution to all wells to start the reaction. The final volume will be ~202 µL.

  • Data Acquisition:

    • Immediately place the plate in the fluorescence reader, pre-heated to 37°C.

    • Measure the fluorescence intensity (in Relative Fluorescence Units, RFU) every 2 minutes for 30-60 minutes.

  • Data Analysis:

    • For each well, calculate the reaction rate (V) by determining the slope of the linear portion of the RFU vs. time plot.

    • Subtract the average rate of the blank wells from all other wells.

    • Normalize the data by setting the average rate of the vehicle control (DMSO) wells to 100% activity.

    • Plot the % activity against the logarithm of the inhibitor concentration.

    • Fit the data to a four-parameter logistic equation (sigmoidal dose-response curve) to determine the IC₅₀ value.

Application in Palladium-Catalyzed Cross-Coupling

Boronic acids are cornerstone reagents in organic synthesis, most notably in the Suzuki-Miyaura cross-coupling reaction for forming C-C bonds.[16][17]

The Suzuki-Miyaura Reaction: A Primer

The Suzuki-Miyaura reaction couples an organoboron reagent (like a boronic acid) with an organohalide or triflate using a palladium catalyst and a base. The catalytic cycle generally proceeds through three key steps: oxidative addition of the organohalide to the Pd(0) catalyst, transmetalation of the organic group from boron to palladium, and reductive elimination to form the new C-C bond and regenerate the Pd(0) catalyst.[18][19]

Carbamoyl-Substituted Boronic Acids as Coupling Partners

The electronic nature of the carbamoyl group influences the efficiency of the Suzuki-Miyaura coupling. As an electron-withdrawing group, it can impact the transmetalation step, which is often the rate-determining step. While strong electron-withdrawing groups can sometimes hinder this step, the moderate nature of the carbamoyl group generally allows for efficient coupling under standard or slightly modified conditions.[20] Carbamoyl-substituted boronic acids are well-tolerated and serve as valuable building blocks for introducing this functional group into complex molecules.[20][21]

General workflow for a Suzuki-Miyaura cross-coupling experiment.
Protocol: Synthesis of 4'-Methyl-[1,1'-biphenyl]-4-carboxamide

This protocol details the Suzuki-Miyaura coupling of (4-carbamoylphenyl)boronic acid with 4-bromotoluene.

Materials:

  • (4-Carbamoylphenyl)boronic acid

  • 4-Bromotoluene

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium carbonate (K₂CO₃)

  • Toluene

  • Water

  • Standard glassware for inert atmosphere reactions (Schlenk flask, condenser)

Procedure:

  • Reaction Setup:

    • To a 100 mL Schlenk flask equipped with a magnetic stir bar, add (4-carbamoylphenyl)boronic acid (1.65 g, 10 mmol, 1.0 equiv), 4-bromotoluene (1.71 g, 10 mmol, 1.0 equiv), and potassium carbonate (4.14 g, 30 mmol, 3.0 equiv).

    • Add palladium(II) acetate (45 mg, 0.2 mol%) and triphenylphosphine (210 mg, 0.8 mol%).

    • Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.

  • Reaction Execution:

    • Add degassed toluene (30 mL) and degassed water (15 mL) to the flask via syringe.

    • Heat the reaction mixture to 90°C and stir vigorously for 24 hours under the inert atmosphere. Monitor the reaction progress by TLC or LC-MS.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Dilute with ethyl acetate (50 mL) and water (50 mL).

    • Separate the organic layer. Extract the aqueous layer with ethyl acetate (2 x 25 mL).

    • Combine the organic layers, wash with brine (50 mL), dry over anhydrous sodium sulfate, and filter.

  • Purification and Characterization:

    • Concentrate the filtrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure 4'-methyl-[1,1'-biphenyl]-4-carboxamide as a white solid.

    • Characterize the product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Synthesis of Carbamoyl-Containing Boronic Acids

While many carbamoyl-substituted boronic acids are commercially available, specific derivatives often require custom synthesis. A common strategy involves modifying a pre-existing functional group on the boronic acid. One elegant method involves the enzyme-catalyzed hydrolysis of a nitrile-substituted boronic acid.

Protocol: Enzymatic Synthesis of (E)-3-Carbamoyl-1-propenylboronic Acid[22]

This method leverages the selectivity of nitrile hydratase enzymes to convert a nitrile to a primary amide without affecting the boronic acid moiety.

Materials:

  • (E)-3-Cyano-1-propenylboronic acid

  • Rhodococcus rhodochrous cells (containing nitrile hydratase)

  • Phosphate buffer (0.1 M, pH 7.0)

  • Ethyl acetate

Procedure:

  • Cell Culture: Cultivate Rhodococcus rhodochrous IFO 15564 in a suitable medium to induce nitrile hydratase activity. Harvest and wash the cells.

  • Enzymatic Reaction:

    • Suspend the washed cells in 0.1 M phosphate buffer (pH 7.0).

    • Add the substrate, (E)-3-cyano-1-propenylboronic acid, to the cell suspension.

    • Incubate the mixture at 30°C with gentle shaking for 24-48 hours. Monitor the conversion of the nitrile to the amide by HPLC.

  • Product Isolation:

    • Centrifuge the reaction mixture to remove the bacterial cells.

    • Acidify the supernatant to pH ~3 with 1 M HCl.

    • Extract the aqueous layer repeatedly with ethyl acetate.

    • Combine the organic extracts, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude (E)-3-carbamoyl-1-propenylboronic acid.

  • Purification:

    • Purify the product by recrystallization or silica gel chromatography.

Conclusion

The carbamoyl group is far more than a passive substituent on a boronic acid. It is an active modulator of reactivity and a key determinant of biological function. By increasing Lewis acidity, it tunes the boronic acid for optimal performance under physiological conditions. Through its hydrogen bonding capabilities, it directs supramolecular assembly and provides critical recognition elements for high-affinity binding to enzyme targets. Its compatibility with robust synthetic methodologies like the Suzuki-Miyaura coupling makes it a valuable building block for constructing complex molecular architectures. For professionals in drug discovery and chemical synthesis, a thorough understanding of the role of the carbamoyl group is essential for the rational design of next-generation therapeutics, diagnostics, and advanced materials.

References

Spectroscopic Characterization of (3-Carbamoyl-5-fluorophenyl)boronic acid: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Authored by: Dr. Gemini, Senior Application Scientist

Introduction: (3-Carbamoyl-5-fluorophenyl)boronic acid is a key building block in medicinal chemistry and materials science. Its utility in drug discovery, particularly in the development of enzyme inhibitors and as a component in Suzuki-Miyaura cross-coupling reactions, necessitates rigorous analytical characterization to ensure structural integrity and purity. This guide provides an in-depth overview of the spectroscopic techniques essential for the comprehensive analysis of this compound, grounded in established scientific principles and field-proven methodologies. While direct experimental spectra for this specific molecule are not widely published, this guide will leverage data from analogous compounds and theoretical principles to provide a robust framework for its characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Cornerstone of Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for unambiguously determining the chemical structure of this compound in solution. A multi-nuclear approach, including ¹H, ¹³C, ¹⁹F, and ¹¹B NMR, provides a complete picture of the molecule's atomic connectivity and environment.

The Rationale Behind a Multi-Nuclear NMR Approach

A comprehensive NMR analysis is crucial for verifying the identity and purity of this compound. ¹H and ¹³C NMR provide the carbon-hydrogen framework, ¹⁹F NMR confirms the presence and electronic environment of the fluorine substituent, and ¹¹B NMR directly probes the boronic acid moiety, which is critical for understanding its reactivity and potential for forming boronate esters.[1][2]

Experimental Protocol for NMR Spectroscopy

A standardized protocol ensures reproducibility and high-quality data. The following steps outline a best-practice approach for acquiring NMR spectra of a boronic acid sample.

Step-by-Step NMR Sample Preparation and Acquisition:

  • Solvent Selection: Choose a deuterated solvent in which the compound is soluble. Dimethyl sulfoxide-d₆ (DMSO-d₆) is often a good choice for polar compounds like phenylboronic acids.[3][4]

  • Sample Preparation: Accurately weigh approximately 5-10 mg of this compound and dissolve it in 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry NMR tube.

  • Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution and sensitivity.

  • ¹H NMR Acquisition:

    • Tune and match the probe for the ¹H frequency.

    • Acquire a standard one-pulse ¹H spectrum. Key parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans (typically 16-64) to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Tune and match the probe for the ¹³C frequency.

    • Acquire a proton-decoupled ¹³C spectrum using a standard pulse program (e.g., zgpg30). A longer relaxation delay (2-5 seconds) and a larger number of scans are typically required due to the lower natural abundance and sensitivity of the ¹³C nucleus.

  • ¹⁹F NMR Acquisition:

    • Tune and match the probe for the ¹⁹F frequency.

    • Acquire a proton-decoupled ¹⁹F spectrum. ¹⁹F is a high-sensitivity nucleus, so fewer scans are generally needed.

  • ¹¹B NMR Acquisition:

    • Tune and match the probe for the ¹¹B frequency.

    • Acquire a proton-decoupled ¹¹B spectrum. Due to the quadrupolar nature of the ¹¹B nucleus, broader signals are expected.[1][2]

  • Data Processing: Process the acquired Free Induction Decays (FIDs) with appropriate window functions (e.g., exponential multiplication) followed by Fourier transformation. Phase and baseline correct the resulting spectra. Reference the spectra to the residual solvent peak or an internal standard (e.g., TMS).

Caption: NMR Experimental Workflow.

Predicted NMR Spectroscopic Data

The following tables summarize the predicted chemical shifts for this compound based on established NMR principles and data from analogous compounds such as 3-fluorophenylboronic acid.[3]

Table 1: Predicted ¹H NMR Data (in DMSO-d₆)

ProtonsPredicted Chemical Shift (ppm)MultiplicityCoupling Constant (J) in Hz
Aromatic CH7.5 - 8.2m-
-B(OH)₂8.0 - 8.5br s-
-CONH₂7.3 - 8.0br s-

Table 2: Predicted ¹³C NMR Data (in DMSO-d₆)

Carbon AtomPredicted Chemical Shift (ppm)
C-B130 - 140
C-F160 - 165 (d, ¹JCF ≈ 245 Hz)
C-CONH₂135 - 145
Aromatic CH115 - 135
C=O165 - 170

Table 3: Predicted ¹⁹F and ¹¹B NMR Data (in DMSO-d₆)

NucleusPredicted Chemical Shift (ppm)
¹⁹F-110 to -115
¹¹B28 - 32

Infrared (IR) Spectroscopy: Identifying Key Functional Groups

Fourier Transform Infrared (FT-IR) spectroscopy is a rapid and non-destructive technique used to identify the characteristic functional groups present in this compound.

The Diagnostic Value of IR Spectroscopy

The IR spectrum provides a molecular fingerprint, with specific absorption bands corresponding to the vibrational frequencies of different bonds. For this compound, FT-IR is particularly useful for confirming the presence of the O-H (boronic acid), N-H (amide), C=O (amide), B-O (boronic acid), and C-F bonds.

Experimental Protocol for FT-IR Spectroscopy

The Attenuated Total Reflectance (ATR) method is a common and convenient technique for obtaining the IR spectrum of a solid sample.

Step-by-Step FT-IR (ATR) Acquisition:

  • Instrument Preparation: Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

  • Background Spectrum: Record a background spectrum of the empty ATR crystal. This will be subtracted from the sample spectrum to remove contributions from the instrument and atmosphere.

  • Sample Application: Place a small amount of the solid this compound powder onto the ATR crystal.

  • Pressure Application: Apply consistent pressure to the sample using the instrument's pressure arm to ensure good contact with the crystal.

  • Spectrum Acquisition: Acquire the sample spectrum. Typically, 16-32 scans are co-added to obtain a high-quality spectrum in the 4000-400 cm⁻¹ range.

  • Data Processing: The instrument software will automatically subtract the background spectrum from the sample spectrum to generate the final absorbance or transmittance spectrum.

Caption: FT-IR (ATR) Experimental Workflow.

Predicted IR Spectroscopic Data

The table below lists the expected characteristic IR absorption bands for this compound, with assignments based on data from similar aromatic boronic acids and amides.[3][5][6]

Table 4: Predicted Characteristic IR Absorption Bands

Wavenumber (cm⁻¹)VibrationFunctional Group
3400 - 3200O-H StretchBoronic acid (B(OH)₂)
3350 - 3150N-H StretchPrimary Amide (-CONH₂)
1680 - 1640C=O StretchAmide I Band
1620 - 1580N-H BendAmide II Band
1400 - 1300B-O StretchBoronic acid
1250 - 1000C-F StretchAryl-Fluoride

Mass Spectrometry (MS): Molecular Weight and Formula Confirmation

Mass spectrometry is an indispensable tool for determining the molecular weight of this compound and confirming its elemental composition.

The Power of High-Resolution Mass Spectrometry (HRMS)

Electrospray ionization (ESI) coupled with a high-resolution mass analyzer (e.g., Time-of-Flight or Orbitrap) can provide highly accurate mass measurements. This allows for the determination of the elemental formula, providing strong evidence for the compound's identity.

Experimental Protocol for ESI-MS

Step-by-Step ESI-MS Acquisition:

  • Sample Preparation: Prepare a dilute solution of the sample (typically 1-10 µg/mL) in a suitable solvent such as methanol or acetonitrile, often with a small amount of formic acid or ammonium acetate to promote ionization.

  • Instrument Calibration: Calibrate the mass spectrometer using a known standard to ensure high mass accuracy.

  • Sample Infusion: Introduce the sample solution into the ESI source at a constant flow rate using a syringe pump.

  • Ionization: Apply a high voltage to the ESI needle to generate charged droplets, which then desolvate to produce gas-phase ions of the analyte.

  • Mass Analysis: Acquire the mass spectrum in either positive or negative ion mode. For this compound, both modes should be explored.

  • Data Analysis: Determine the m/z value of the molecular ion peak ([M+H]⁺, [M-H]⁻, or other adducts) and compare it to the calculated exact mass.

Caption: ESI-MS Experimental Workflow.

Predicted Mass Spectrometric Data

The molecular formula for this compound is C₇H₇BFNO₃. The expected exact masses for the molecular ions are presented below.

Table 5: Predicted High-Resolution Mass Spectrometry Data

IonCalculated Exact Mass (m/z)
[M+H]⁺183.0506
[M+Na]⁺205.0326
[M-H]⁻181.0364

Data Integration: A Holistic Approach to Structural Confirmation

The true power of spectroscopic analysis lies in the integration of data from multiple techniques. The predicted NMR data provides the detailed bonding framework, the IR spectrum confirms the presence of key functional groups, and the mass spectrum verifies the molecular weight and elemental formula. Together, these techniques provide a self-validating system for the unambiguous structural confirmation and purity assessment of this compound, which is essential for its application in research and drug development.

References

Methodological & Application

Application Notes and Protocols for the Suzuki-Miyaura Coupling of (3-Carbamoyl-5-fluorophenyl)boronic acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of the (3-Carbamoyl-5-fluorophenyl) Motif

The (3-Carbamoyl-5-fluorophenyl) moiety is a key structural alert in modern medicinal chemistry, appearing in a multitude of biologically active molecules, including enzyme inhibitors and receptor modulators. Its unique electronic properties, imparted by the electron-withdrawing fluorine atom and the hydrogen-bonding capability of the carbamoyl (amide) group, make it a valuable component for enhancing drug-target interactions and optimizing pharmacokinetic profiles. The Suzuki-Miyaura cross-coupling reaction is a paramount tool for the efficient construction of the biaryl scaffolds that frequently incorporate this important functional group.[1]

This guide provides a detailed technical overview and actionable protocols for the successful Suzuki-Miyaura coupling of (3-Carbamoyl-5-fluorophenyl)boronic acid with a range of aryl and heteroaryl halides. As a Senior Application Scientist, the following content is structured to provide not just a set of instructions, but a deeper understanding of the underlying chemical principles to empower researchers to troubleshoot and adapt these methods for their specific synthetic challenges.

Mechanistic Considerations for an Electron-Deficient Boronic Acid

The Suzuki-Miyaura coupling proceeds through a well-established catalytic cycle involving a palladium catalyst.[2][3][4] However, the electronic nature of this compound introduces specific challenges that must be addressed for efficient and high-yielding transformations.

The Challenge of Protodeboronation

This compound is an electron-deficient arylboronic acid. This electron deficiency makes the carbon-boron bond more susceptible to cleavage by protons, a side reaction known as protodeboronation. This process consumes the boronic acid, reducing the yield of the desired coupled product. The choice of base and the presence of water are critical factors that can either mitigate or exacerbate this issue.

Visualizing the Suzuki-Miyaura Catalytic Cycle

Suzuki_Coupling_Cycle cluster_0 Catalytic Cycle A Pd(0)Ln (Active Catalyst) B Ar-Pd(II)-X(Ln) (Oxidative Addition Adduct) A->B Oxidative Addition C Ar-Pd(II)-Ar'(Ln) (Di-organopalladium Complex) B->C Transmetalation C->A Reductive Elimination H Ar-Ar' (Coupled Product) C->H D [Ar'-B(OH)3]- (Activated Boronate) D->B E Ar-X (Aryl Halide) E->B F Ar'-B(OH)2 (this compound) F->D Activation G Base (e.g., K2CO3) G->D

Figure 1: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Optimized Reaction Parameters: A Data-Driven Approach

Successful Suzuki-Miyaura coupling of this compound hinges on the careful selection of several key reaction parameters. The following table summarizes recommended starting points for optimization, based on established protocols for electron-deficient boronic acids.

ParameterRecommended ConditionsRationale & Key Considerations
Palladium Catalyst PdCl₂(dppf), Pd₂(dba)₃ with a ligandPdCl₂(dppf) is a robust and versatile catalyst. For more challenging couplings, a Pd(0) source like Pd₂(dba)₃ combined with a bulky, electron-rich phosphine ligand can be more effective.
Ligand XPhos, SPhos, P(t-Bu)₃Bulky, electron-rich monophosphine ligands facilitate both the oxidative addition and reductive elimination steps of the catalytic cycle, often leading to higher yields and faster reaction times.
Base K₂CO₃, K₃PO₄, CsOAc, CsFMilder inorganic bases are generally preferred to minimize protodeboronation. The choice of base can be solvent-dependent and may require empirical optimization.
Solvent Dioxane/H₂O, Toluene/H₂O, THF/H₂O (e.g., 4:1 or 5:1 v/v)A mixture of an organic solvent and water is often optimal. The aqueous phase is crucial for dissolving the inorganic base and facilitating the formation of the active boronate species. Anhydrous conditions can be explored if protodeboronation is severe.
Temperature 80-110 °CThe reaction temperature should be sufficient to drive the reaction to completion in a reasonable timeframe but not so high as to promote significant decomposition of the starting materials or catalyst.
Reaction Time 2-24 hoursReaction progress should be monitored by a suitable analytical technique (e.g., TLC, LC-MS, or GC-MS) to determine the optimal reaction time.

Detailed Experimental Protocols

The following protocols provide a general framework and a specific, validated example for the Suzuki-Miyaura coupling of this compound.

Protocol 1: General Procedure for Aryl Bromides

This protocol is a robust starting point for the coupling of this compound with a variety of aryl bromides.

Materials:

  • This compound (1.2 equivalents)

  • Aryl bromide (1.0 equivalent)

  • PdCl₂(dppf) (0.05 equivalents)

  • Potassium carbonate (K₂CO₃) (2.0 equivalents)

  • 1,4-Dioxane (degassed)

  • Water (degassed)

  • Anhydrous sodium sulfate

  • Ethyl acetate

  • Brine solution

Procedure:

  • To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound, the aryl bromide, and potassium carbonate.

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add degassed 1,4-dioxane and degassed water in a 4:1 ratio (v/v) to achieve a final concentration of approximately 0.1 M with respect to the aryl bromide.

  • Add PdCl₂(dppf) to the reaction mixture.

  • Heat the reaction mixture to 90 °C and stir vigorously.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer sequentially with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Visualizing the Experimental Workflow

Suzuki_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification A Combine Reactants: This compound, Aryl Halide, Base B Inert Atmosphere: Evacuate and backfill with Ar or N2 A->B C Add Degassed Solvents B->C D Add Palladium Catalyst C->D E Heat and Stir (e.g., 80-110 °C) D->E F Monitor Progress (TLC, LC-MS) E->F G Cool to RT and Quench F->G H Liquid-Liquid Extraction G->H I Dry Organic Layer H->I J Concentrate I->J K Purify (Column Chromatography) J->K

Figure 2: A generalized workflow for the Suzuki-Miyaura coupling reaction.

Protocol 2: Adapted Procedure from the Synthesis of O-Biphenyl-3-yl Carbamates

This protocol is adapted from a reported synthesis and offers a validated set of conditions that can be directly applied or used as a strong starting point for optimization.[5]

Materials:

  • This compound (1.5 equivalents)

  • Aryl halide (e.g., aryl bromide or iodide) (1.0 equivalent)

  • PdCl₂(dppf) (0.05 equivalents)

  • Cesium acetate (CsOAc) (2.0 equivalents)

  • 1,4-Dioxane (anhydrous and degassed)

  • Saturated aqueous NH₄Cl solution

  • Ethyl acetate

Procedure:

  • In a reaction vessel, combine this compound, the aryl halide, and cesium acetate.

  • Add anhydrous, degassed 1,4-dioxane to achieve a concentration of 0.1 M with respect to the aryl halide.

  • Degas the resulting mixture by bubbling a stream of nitrogen through it for 30 minutes.

  • Add PdCl₂(dppf) to the mixture.

  • Heat the reaction to 80 °C and monitor by UPLC-MS or TLC until the starting material is consumed.

  • Cool the reaction to room temperature and add a saturated aqueous solution of NH₄Cl.

  • Separate the aqueous phase and extract with ethyl acetate.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the residue by flash chromatography.

Troubleshooting Common Issues

IssuePotential Cause(s)Suggested Solution(s)
Low or No Conversion 1. Inactive catalyst. 2. Insufficiently degassed solvents/reagents. 3. Incorrect base or solvent system.1. Use a fresh batch of catalyst or a more active pre-catalyst. 2. Ensure thorough degassing of all solvents and maintain a positive pressure of inert gas. 3. Screen different bases and solvent systems.
Significant Protodeboronation 1. Base is too strong. 2. Presence of excess water. 3. High reaction temperature.1. Switch to a milder base such as K₂CO₃, CsF, or CsOAc. 2. Use anhydrous solvents or a lower proportion of water in the solvent mixture. 3. Lower the reaction temperature and monitor for a longer duration.
Formation of Homocoupled Products 1. Oxygen contamination. 2. Catalyst decomposition.1. Rigorously exclude oxygen from the reaction. 2. Use a more stable catalyst or a higher ligand-to-metal ratio.

Conclusion

The Suzuki-Miyaura coupling of this compound is a powerful and versatile transformation for the synthesis of valuable biaryl compounds. By understanding the specific challenges posed by this electron-deficient substrate and by carefully selecting the appropriate catalyst, base, and solvent system, researchers can achieve high yields and efficient conversions. The protocols and troubleshooting guide provided herein serve as a comprehensive resource to facilitate the successful application of this important reaction in drug discovery and development.

References

The Strategic deployment of (3-Carbamoyl-5-fluorophenyl)boronic Acid in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Emergence of a Privileged Scaffold Substructure

In the landscape of contemporary medicinal chemistry, the pursuit of novel molecular entities with enhanced potency, selectivity, and pharmacokinetic profiles is relentless. Within this context, fluorinated organic compounds have garnered significant attention due to the unique properties conferred by the fluorine atom, such as increased metabolic stability and altered acidity. (3-Carbamoyl-5-fluorophenyl)boronic acid has emerged as a key building block, strategically employed in the synthesis of complex therapeutic agents. Its utility is primarily centered on its capacity to participate in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction, a Nobel Prize-winning methodology for the formation of carbon-carbon bonds.[1] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the effective utilization of this compound in drug discovery programs, with a focus on its application in the synthesis of targeted inhibitors.

Physicochemical Properties and Safety Considerations

A thorough understanding of the physicochemical properties of a reagent is fundamental to its successful application in synthesis. The properties of this compound are summarized in the table below.

PropertyValueReference
Molecular Formula C₇H₇BFNO₃
Molecular Weight 182.94 g/mol
Appearance Solid
CAS Number 871332-66-0[2]
SMILES NC(=O)C1=CC(F)=CC(B(O)O)=C1
InChI Key FTMWTTRIUYYHDE-UHFFFAOYSA-N
Storage Inert atmosphere, Room Temperature[2]

Safety Precautions: this compound is classified as a substance that can cause skin irritation, serious eye irritation, and may cause respiratory irritation.[2][3] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times.[4] Handling should be performed in a well-ventilated fume hood to avoid inhalation of dust.[5] Refer to the material safety data sheet (MSDS) for comprehensive safety information before use.[3][6][7]

Core Application: The Suzuki-Miyaura Cross-Coupling Reaction

The Suzuki-Miyaura reaction is a versatile and widely used method for the formation of biaryl and vinyl-aryl structures, which are common motifs in pharmaceuticals.[8][9] this compound serves as a nucleophilic partner in this reaction, coupling with a variety of aryl or heteroaryl halides or triflates.

Conceptual Workflow of the Suzuki-Miyaura Reaction

The catalytic cycle of the Suzuki-Miyaura reaction is a well-established process involving a palladium catalyst. The general workflow is depicted below.

Suzuki_Miyaura_Workflow cluster_prep Reaction Setup cluster_reaction Catalytic Cycle cluster_workup Work-up & Purification Start Combine Reactants: - Aryl Halide (Ar-X) - Boronic Acid (Ar'-B(OH)2) - Base - Solvent Catalyst Add Palladium Catalyst and Ligand Start->Catalyst OxAdd Oxidative Addition (Pd(0) to Pd(II)) Catalyst->OxAdd Transmetal Transmetalation (Transfer of Ar' from Boron to Pd) OxAdd->Transmetal RedElim Reductive Elimination (Formation of Ar-Ar' and regeneration of Pd(0)) Transmetal->RedElim RedElim->OxAdd Catalyst Regeneration Workup Aqueous Work-up RedElim->Workup Purify Purification (e.g., Column Chromatography) Workup->Purify Product Isolated Biaryl Product (Ar-Ar') Purify->Product

Caption: Generalized workflow for a Suzuki-Miyaura cross-coupling reaction.

Detailed Protocol: Synthesis of a Biaryl Compound

This protocol provides a representative procedure for the Suzuki-Miyaura coupling of this compound with an aryl bromide. Reaction conditions should be optimized for specific substrates.

Materials:

  • This compound (1.0 equivalent)

  • Aryl bromide (1.2 equivalents)

  • Palladium(II) acetate (Pd(OAc)₂) (0.02 equivalents)

  • Tricyclohexylphosphine (PCy₃) or other suitable phosphine ligand (0.04 equivalents)

  • Potassium phosphate (K₃PO₄) or other suitable base (2.0 equivalents)

  • Anhydrous solvent (e.g., toluene, dioxane, or a mixture with water)

  • Nitrogen or Argon source for inert atmosphere

  • Standard laboratory glassware for organic synthesis

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound, the aryl bromide, and the base.

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.

  • Solvent and Catalyst Addition: Under a positive pressure of the inert gas, add the anhydrous solvent. In a separate vial, prepare a solution of the palladium catalyst and ligand in a small amount of the reaction solvent and add it to the reaction mixture.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir vigorously. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate).

  • Characterization: Characterize the purified product by appropriate analytical methods (e.g., ¹H NMR, ¹³C NMR, and mass spectrometry).

Application in the Synthesis of Targeted Inhibitors

The unique substitution pattern of this compound, featuring a carbamoyl group and a fluorine atom, makes it an attractive building block for the synthesis of inhibitors targeting specific biological pathways implicated in disease.

Case Study: Synthesis of IRAK4 Inhibitors

Interleukin-1 receptor-associated kinase 4 (IRAK4) is a critical component of the toll-like receptor (TLR) and interleukin-1 receptor (IL-1R) signaling pathways, which play a central role in the innate immune response.[10] Dysregulation of these pathways is associated with various inflammatory and autoimmune diseases, as well as certain cancers.[11][12] Consequently, IRAK4 has emerged as a promising therapeutic target.

This compound has been utilized in the synthesis of potent and selective IRAK4 inhibitors.[13] In a reported synthetic route, a key step involves the Suzuki coupling of a pyrimidine-based intermediate with an arylboronic acid to introduce diversity at the 5-position of the pyrimidine core.[13] The use of this compound in this context allows for the introduction of a 3-carbamoyl-5-fluorophenyl moiety, which can form crucial interactions within the ATP-binding pocket of IRAK4. Specifically, the 3-fluorophenyl group can engage in a π-π stacking interaction with a tyrosine residue (Tyr-262) in the IRAK4 protein.[13]

Illustrative Signaling Pathway and Inhibition

The diagram below illustrates the role of IRAK4 in the MyD88-dependent signaling pathway and the point of intervention by an IRAK4 inhibitor.

IRAK4_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TLR_IL1R TLR / IL-1R MyD88 MyD88 TLR_IL1R->MyD88 Ligand Binding IRAK4 IRAK4 MyD88->IRAK4 Recruitment IRAK1 IRAK1 IRAK4->IRAK1 Phosphorylation TRAF6 TRAF6 IRAK1->TRAF6 TAK1 TAK1 Complex TRAF6->TAK1 IKK IKK Complex TAK1->IKK Activation NFkB_IkB NF-κB / IκB IKK->NFkB_IkB Phosphorylation of IκB NFkB NF-κB NFkB_IkB->NFkB NF-κB Release Gene Inflammatory Gene Expression NFkB->Gene Inhibitor IRAK4 Inhibitor (Synthesized using This compound) Inhibitor->IRAK4 Inhibition

Caption: Simplified MyD88-dependent signaling pathway and the role of IRAK4 inhibition.

Potential Application in PARP Inhibitor Synthesis

Poly(ADP-ribose) polymerase (PARP) enzymes are involved in DNA repair, and their inhibition is a clinically validated strategy for the treatment of certain cancers, particularly those with BRCA mutations.[14][15] The carbamoylphenyl moiety is a key pharmacophore in several known PARP inhibitors. The structural features of this compound make it a valuable synthon for the construction of novel PARP inhibitors, allowing for the exploration of structure-activity relationships (SAR) by introducing this fragment into various molecular scaffolds. While specific examples in the public domain are still emerging, the application of this building block in the synthesis of PARP inhibitors represents a logical and promising avenue for drug discovery.[16]

Conclusion

This compound is a versatile and valuable building block in modern drug discovery. Its primary utility in Suzuki-Miyaura cross-coupling reactions provides a robust and efficient method for the synthesis of complex biaryl structures. The successful application of this reagent in the development of IRAK4 inhibitors highlights its potential for creating targeted therapies. As the demand for novel and effective therapeutics continues to grow, the strategic use of well-designed building blocks like this compound will undoubtedly play a crucial role in advancing the field of medicinal chemistry.

References

Synthesis of Biaryl Amides: An Application Guide for (3-Carbamoyl-5-fluorophenyl)boronic acid in Suzuki-Miyaura Cross-Coupling

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of Fluorinated Biaryl Amides

Biaryl scaffolds are privileged structures in medicinal chemistry and materials science, forming the core of numerous pharmaceuticals, agrochemicals, and organic electronics. The introduction of fluorine atoms and amide functionalities into these frameworks can profoundly influence their physicochemical and pharmacological properties, including metabolic stability, binding affinity, and lipophilicity.[1] (3-Carbamoyl-5-fluorophenyl)boronic acid is a key building block that enables the direct incorporation of a fluorinated benzamide moiety, offering a streamlined approach to novel compound libraries for drug discovery and development.

This comprehensive guide provides a detailed exploration of the synthesis of biaryl compounds utilizing this compound via the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. We will delve into the mechanistic underpinnings of this transformation, offer detailed, field-tested protocols, and provide troubleshooting strategies to empower researchers in overcoming synthetic challenges.

Physicochemical Properties of this compound

A thorough understanding of the reagent's properties is fundamental to its successful application.

PropertyValueSource
Molecular Formula C₇H₇BFNO₃--INVALID-LINK--
Molecular Weight 182.94 g/mol --INVALID-LINK--
Appearance Solid--INVALID-LINK--
Storage Inert atmosphere, Room Temperature--INVALID-LINK--

The Suzuki-Miyaura Coupling: A Mechanistic Overview

The Suzuki-Miyaura reaction is a robust and versatile method for the formation of carbon-carbon bonds.[1] The catalytic cycle, illustrated below, involves a sequence of oxidative addition, transmetalation, and reductive elimination steps.

Suzuki_Miyaura_Cycle Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Oxidative Addition Pd0->OxAdd PdII_Aryl Ar¹-Pd(II)L₂-X OxAdd->PdII_Aryl Transmetalation Transmetalation PdII_Aryl->Transmetalation PdII_Diaryl Ar¹-Pd(II)L₂-Ar² Transmetalation->PdII_Diaryl RedElim Reductive Elimination PdII_Diaryl->RedElim RedElim->Pd0 Regenerates Catalyst Product Ar¹-Ar² (Biaryl Product) RedElim->Product ArylHalide Ar¹-X (Aryl Halide) ArylHalide->OxAdd BoronicAcid Ar²-B(OH)₂ (this compound) BoronicAcid->Transmetalation Base Base (e.g., K₂CO₃, K₃PO₄) Base->Transmetalation Activates Boronic Acid

Figure 1. Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

The presence of electron-withdrawing groups, such as the fluoro and carbamoyl substituents on this compound, can influence the reaction kinetics. Specifically, these groups can decrease the nucleophilicity of the boronic acid, potentially slowing the transmetalation step.[2] Consequently, the choice of catalyst, ligand, base, and solvent becomes critical for achieving high reaction efficiency.

Experimental Protocols

The following protocols are designed as a robust starting point for the Suzuki-Miyaura coupling of this compound with various aryl halides. Optimization may be required for specific substrates.

Protocol 1: General Coupling with an Aryl Bromide

This protocol is suitable for a wide range of electron-rich and electron-neutral aryl bromides.

Materials:

  • This compound

  • Aryl bromide (e.g., 4-bromoanisole)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)

  • Potassium carbonate (K₂CO₃), anhydrous

  • 1,4-Dioxane, anhydrous

  • Water, degassed

Procedure:

  • Vessel Preparation: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add this compound (1.2 mmol, 1.2 equiv), the aryl bromide (1.0 mmol, 1.0 equiv), and potassium carbonate (2.0 mmol, 2.0 equiv).

  • Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with argon or nitrogen three times to ensure an inert atmosphere.

  • Catalyst Addition: Under a positive pressure of inert gas, add Pd(dppf)Cl₂ (0.03 mmol, 3 mol%).

  • Solvent Addition: Add anhydrous 1,4-dioxane (8 mL) and degassed water (2 mL) via syringe.

  • Reaction Execution: Heat the reaction mixture to 80-90 °C and stir vigorously. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate (20 mL) and water (10 mL). Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Coupling with an Electron-Deficient or Sterically Hindered Aryl Halide

For more challenging substrates, such as electron-deficient aryl chlorides or sterically hindered aryl bromides, a more active catalyst system and stronger base are often required.

Materials:

  • This compound

  • Aryl halide (e.g., 2-chloro-4-nitrotoluene)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos)

  • Potassium phosphate (K₃PO₄), anhydrous

  • Toluene, anhydrous

Procedure:

  • Vessel Preparation: In a glovebox or under a stream of inert gas, add the aryl halide (1.0 mmol, 1.0 equiv), this compound (1.5 mmol, 1.5 equiv), and finely powdered potassium phosphate (3.0 mmol, 3.0 equiv) to an oven-dried reaction vial with a magnetic stir bar.

  • Catalyst Pre-mixing: In a separate vial, pre-mix Pd₂(dba)₃ (0.02 mmol, 2 mol%) and XPhos (0.048 mmol, 4.8 mol%) in anhydrous toluene (2 mL).

  • Reaction Setup: Add the catalyst solution to the reaction vial containing the substrates and base. Add an additional 8 mL of anhydrous toluene.

  • Reaction Execution: Seal the vial and heat the mixture to 100-110 °C with vigorous stirring. Monitor the reaction progress.

  • Workup and Purification: Follow the workup and purification steps outlined in Protocol 1.

Troubleshooting Common Issues

Even with optimized protocols, challenges can arise. The following table outlines common problems and potential solutions when working with this compound.

IssuePotential Cause(s)Suggested Solution(s)
Low or No Conversion - Inactive catalyst- Insufficiently inert atmosphere- Poor quality reagents- Use fresh catalyst and ligands.- Ensure thorough degassing of solvents and proper inert atmosphere techniques.- Use high-purity, dry reagents.
Protodeboronation - Presence of water and strong base leading to the replacement of the boronic acid group with hydrogen. This is a known issue with electron-deficient boronic acids.- Use anhydrous conditions with a non-aqueous base like potassium phosphate.- Consider converting the boronic acid to a more stable boronate ester (e.g., pinacol ester) prior to coupling.[3]- Reduce reaction time and temperature.
Homocoupling of Boronic Acid - Presence of oxygen leading to oxidative homocoupling.- Use of a Pd(II) precatalyst without efficient reduction to Pd(0).- Rigorously exclude oxygen from the reaction.- If using a Pd(II) source, ensure conditions are suitable for its in-situ reduction.[3]
Difficulty in Purification - Co-elution of product with byproducts (e.g., homocoupled boronic acid).- Optimize the chromatographic conditions (solvent system, gradient).- Consider a different purification technique, such as recrystallization or preparative HPLC.

Logical Workflow for Troubleshooting

When encountering a failed or low-yielding reaction, a systematic approach is key.

Troubleshooting_Workflow Start Low Yield or Failed Reaction Check_Reagents Verify Reagent Quality and Inertness of System Start->Check_Reagents Analyze_Byproducts Analyze Crude Mixture (LC-MS, NMR) Identify Byproducts Check_Reagents->Analyze_Byproducts Protodeboronation Protodeboronation Detected? Analyze_Byproducts->Protodeboronation Homocoupling Homocoupling Detected? Analyze_Byproducts->Homocoupling No_Reaction Starting Materials Unchanged? Analyze_Byproducts->No_Reaction Sol_Proto Implement Solutions for Protodeboronation: - Anhydrous conditions - Milder/different base - Use boronate ester Protodeboronation->Sol_Proto Yes Sol_Homo Implement Solutions for Homocoupling: - Improve degassing - Check catalyst source Homocoupling->Sol_Homo Yes Sol_No_Reaction Implement Solutions for Inactivity: - Increase temperature - Use more active catalyst/ligand - Screen different solvents No_Reaction->Sol_No_Reaction Yes

Figure 2. A systematic workflow for troubleshooting Suzuki-Miyaura coupling reactions.

Conclusion

This compound is a valuable reagent for the synthesis of functionalized biaryl amides. A nuanced understanding of the Suzuki-Miyaura coupling mechanism, coupled with careful selection of reaction parameters, is essential for success, particularly given the electronic nature of this substrate. The protocols and troubleshooting guide presented herein provide a solid foundation for researchers to effectively utilize this versatile building block in their synthetic endeavors.

References

Catalyst Selection for Suzuki-Miyaura Coupling with (3-Carbamoyl-5-fluorophenyl)boronic Acid

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol for Researchers

Abstract

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, pivotal in the development of pharmaceuticals and functional materials.[1][2] However, substrates bearing multiple electron-withdrawing groups, such as (3-Carbamoyl-5-fluorophenyl)boronic acid, present significant challenges, primarily due to the deactivation of the boronic acid toward the critical transmetalation step. This guide provides a comprehensive overview of the theoretical considerations, practical screening protocols, and an optimized methodology for selecting the ideal catalyst system for this challenging coupling partner. We delve into the causal relationships between ligand architecture, palladium precursors, bases, and solvents to empower researchers to achieve high-yield, reproducible outcomes.

Introduction: The Challenge of Electron-Deficient Substrates

The synthesis of biaryl amides is a frequent objective in medicinal chemistry, as this motif is a key structural component in numerous biologically active compounds. This compound is a valuable building block for introducing a substituted aminocarbonylphenyl group. However, the simultaneous presence of a meta-carbamoyl (-CONH₂) group and a meta-fluoro (-F) group creates a significantly electron-poor aromatic system.

This electronic deficiency has two primary consequences for the Suzuki-Miyaura reaction:

  • Slow Transmetalation: The boronic acid is less nucleophilic, which retards the rate-limiting transmetalation step of the catalytic cycle.[3]

  • Increased Potential for Side Reactions: Under harsh conditions required to drive the reaction, side reactions such as protodeborylation (loss of the boronic acid group) can become competitive, leading to reduced yields.[4]

Overcoming these hurdles requires a carefully selected, highly active catalyst system capable of functioning efficiently under mild conditions. This note will guide the user through the rational selection of such a system.

Theoretical & Mechanistic Considerations

A foundational understanding of the Suzuki-Miyaura catalytic cycle is essential for rational catalyst design. The reaction proceeds through three primary steps: oxidative addition, transmetalation, and reductive elimination.[2]

Suzuki_Miyaura_Cycle pd0 Pd(0)L₂ oa_complex Ar-Pd(II)(L)₂-X pd0->oa_complex Oxidative Addition trans_complex Ar-Pd(II)(L)₂-Ar' oa_complex->trans_complex Transmetalation trans_complex->pd0 Reductive Elimination product Ar-Ar' trans_complex->product start Ar-X start->oa_complex boronic Ar'-B(OH)₂ boronic->oa_complex base Base base->oa_complex

Figure 1: The generally accepted catalytic cycle for the Suzuki-Miyaura cross-coupling reaction. For electron-deficient boronic acids, the transmetalation step is often rate-limiting.

Palladium Precursor Selection

The active catalyst in the cycle is a Pd(0) species.[5] While Pd(0) sources like Pd(PPh₃)₄ can be used directly, they often exhibit lower activity and stability.[6] Modern catalysis favors the use of Pd(II) precatalysts, which are reduced in situ to the active Pd(0) state.

  • Common Pd(II) Sources: Pd(OAc)₂, PdCl₂(dppf), and Pd₂(dba)₃ are widely used due to their air stability and commercial availability.[6]

  • Advanced Precatalysts (Buchwald-type): Palladacycle precatalysts (e.g., XPhos Pd G3, SPhos Pd G4) are highly recommended for challenging substrates.[7] These complexes generate the active, monoligated Pd(0) species rapidly and quantitatively, leading to more efficient and reproducible reactions.[8]

The Critical Role of the Ligand

For electron-deficient boronic acids, the choice of ligand is the most critical parameter. The ligand must stabilize the palladium center and accelerate the key catalytic steps.

  • Bulky, Electron-Rich Phosphines: These are the gold standard for difficult couplings.[7] Ligands developed by the Buchwald group (e.g., XPhos, SPhos, RuPhos ) and other trialkylphosphines (e.g., PCy₃) possess the ideal electronic and steric properties.[9]

    • Why they work: The high electron density on the phosphorus atom increases the electron density at the Pd(0) center, which promotes the oxidative addition step. Their steric bulk facilitates the final reductive elimination step to release the product.[7]

  • N-Heterocyclic Carbenes (NHCs): Ligands such as IPr and IMes are strong σ-donors that form very stable palladium complexes.[10] They are excellent alternatives to phosphine ligands and can exhibit remarkable activity.[10]

Base and Solvent System

The base is required to activate the boronic acid, forming a more nucleophilic boronate species that facilitates transmetalation.[3]

  • Base Selection: For challenging substrates like this compound, stronger bases are often necessary.

    • Recommended: Potassium phosphate (K₃PO₄) and cesium carbonate (Cs₂CO₃) are highly effective.[7]

    • Avoid: Weaker bases like Na₂CO₃ or K₂CO₃ may not be sufficient to promote transmetalation with this deactivated substrate.

  • Solvent Selection: The solvent must solubilize all components and be stable at the required reaction temperature.

    • Aprotic Ethers: Dioxane and tetrahydrofuran (THF) are excellent choices.

    • Aromatic Hydrocarbons: Toluene is also a common and effective solvent.

    • Role of Water: A small amount of water is often beneficial, as it can aid in dissolving the base and facilitate the formation of the active boronate species. A common solvent system is a 10:1 mixture of an organic solvent and water.[7]

Experimental Protocols

General Protocol for Catalyst System Screening

When faced with a new coupling, a systematic screen of catalyst components is the most efficient path to optimization. This workflow outlines a parallel screening approach.

Screening_Workflow cluster_prep Preparation cluster_reaction Execution cluster_analysis Analysis prep_reagents 1. Prepare Stock Solutions (Aryl Halide, Boronic Acid) prep_vials 2. Array Reaction Vials (e.g., 24-well plate) prep_reagents->prep_vials add_solids 3. Add Solid Reagents (Bases, Catalysts, Ligands) prep_vials->add_solids add_solutions 4. Add Stock Solutions & Degassed Solvent add_solids->add_solutions seal_heat 5. Seal Vials & Heat (Stir vigorously, 80-110 °C) add_solutions->seal_heat monitor 6. Monitor Progress (LC-MS / TLC) seal_heat->monitor quench 7. Quench & Workup monitor->quench analyze 8. Analyze Yields (LC-MS / UPLC) quench->analyze optimize 9. Identify Optimal Conditions analyze->optimize

Figure 2: A logical workflow for screening multiple catalyst systems in parallel to rapidly identify optimal reaction conditions.

Procedure:

  • Reagent Preparation: In an inert atmosphere (glovebox), array a set of reaction vials. To each vial, add the aryl halide (1.0 equiv), this compound (1.2-1.5 equiv), and the chosen base (2.0-3.0 equiv).

  • Catalyst Addition: To each designated vial, add the palladium precatalyst (1-2 mol%) and ligand (2-4 mol%, if not using a pre-formed complex).

  • Solvent Addition: Add the degassed solvent system via syringe to achieve a concentration of 0.1-0.5 M with respect to the limiting reagent.

  • Reaction: Seal the vials tightly and place them in a preheated aluminum block on a stirrer hotplate. Stir vigorously at the desired temperature (typically 80–110 °C).

  • Monitoring & Analysis: After a set time (e.g., 12-24 hours), take a small aliquot from each reaction, quench, and analyze by LC-MS or UPLC to determine the conversion and identify the most promising conditions.

Recommended Optimized Protocol

This protocol is a robust starting point for the coupling of this compound with a generic aryl bromide, based on conditions known to be effective for electron-deficient substrates.[7]

Materials:

  • Aryl Bromide (1.0 equiv)

  • This compound (1.3 equiv)

  • XPhos Pd G3 (Buchwald Precatalyst) (2 mol%)

  • Potassium Phosphate (K₃PO₄), finely ground (2.5 equiv)

  • 1,4-Dioxane, anhydrous and degassed

  • Water, degassed

Procedure:

  • Vessel Preparation: To an oven-dried reaction vial equipped with a magnetic stir bar, add the aryl bromide (e.g., 0.5 mmol, 1.0 equiv), this compound (0.65 mmol, 1.3 equiv), K₃PO₄ (1.25 mmol, 2.5 equiv), and XPhos Pd G3 (0.01 mmol, 2 mol%).

  • Inert Atmosphere: Seal the vial with a septum cap. Evacuate and backfill the vial with an inert gas (Argon or Nitrogen) three times.

  • Solvent Addition: Under the inert atmosphere, add degassed 1,4-dioxane (e.g., 4.5 mL) and degassed water (e.g., 0.5 mL) via syringe.

  • Heating: Place the vial in a preheated oil bath or heating block set to 100 °C.

  • Reaction Monitoring: Stir the reaction vigorously. Monitor its progress periodically by TLC or LC-MS. The reaction is typically complete within 8-16 hours.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and filter through a pad of celite to remove inorganic salts and the catalyst.

  • Extraction: Transfer the filtrate to a separatory funnel and wash with water and then brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the resulting crude product by flash column chromatography on silica gel to afford the desired biaryl amide.

Data Presentation: Comparative Catalyst Performance

The following table summarizes typical results for Suzuki-Miyaura couplings involving electron-deficient boronic acids, providing a comparative basis for catalyst selection.

EntryPalladium SourceLigandBaseSolventTemp (°C)Typical Yield (%)Reference Insight
1Pd(OAc)₂SPhosK₃PO₄Dioxane/H₂O100>90%Bulky, electron-rich phosphines are critical for high yields with challenging substrates.[7]
2Pd₂(dba)₃XPhosCs₂CO₃Toluene110>90%Strong bases like Cs₂CO₃ can accelerate transmetalation for deactivated partners.[7]
3PdCl₂(dppf)(dppf)K₂CO₃DMF9050-70%Older generation catalysts may provide moderate yields but often require harsher conditions.
4XPhos Pd G3(integrated)K₃PO₄THF/H₂O80>95%Advanced precatalysts offer high efficiency under milder conditions, improving reproducibility.[11]
5Pd(PPh₃)₄PPh₃Na₂CO₃Toluene/EtOH90<30%Traditional systems are often ineffective for electron-poor boronic acids, leading to low conversion.[11]

Troubleshooting Common Issues

ProblemProbable Cause(s)Suggested Solution(s)
No or Low Reaction 1. Inactive catalyst. 2. Insufficiently strong base. 3. Oxygen contamination.1. Use a modern, air-stable precatalyst (e.g., Buchwald G3/G4). 2. Switch to a stronger base like K₃PO₄ or Cs₂CO₃.[7] 3. Ensure solvents are thoroughly degassed and the reaction is run under a strict inert atmosphere.
Homocoupling of Boronic Acid 1. Presence of oxygen. 2. Pd(II) species in the reaction.1. Improve degassing procedures.[5] 2. Ensure complete reduction of the Pd(II) precatalyst; using a well-defined precatalyst helps.
Protodeborylation 1. Reaction conditions are too harsh (high temp, long time). 2. Presence of excess water or protic sources.1. Use a more active catalyst to lower the reaction temperature and time. 2. Use anhydrous solvents and a carefully controlled amount of water (if needed).
Dehalogenation of Aryl Halide 1. Certain solvents (e.g., alcohols) or bases can act as hydride sources.1. Switch to an aprotic solvent like dioxane or toluene.[5] 2. Ensure the base is not a hydride donor.

References

Application Notes and Protocols: Large-Scale Synthesis and Utilization of (3-Carbamoyl-5-fluorophenyl)boronic acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

(3-Carbamoyl-5-fluorophenyl)boronic acid is a pivotal building block in modern medicinal chemistry and materials science. Its unique trifunctional nature, featuring a boronic acid moiety for cross-coupling, a carbamoyl group for hydrogen bonding interactions, and a fluorine atom for modulating electronic properties, makes it a highly sought-after intermediate. This guide provides a comprehensive overview of a robust, scalable synthetic protocol for this compound, detailed purification techniques, rigorous quality control methodologies, and a practical application in Suzuki-Miyaura cross-coupling reactions. The protocols are designed to be self-validating, with explanations for critical steps to ensure reproducibility and safety on a laboratory and pilot-plant scale.

Introduction: The Strategic Importance of this compound

Substituted phenylboronic acids are indispensable tools in the synthesis of complex organic molecules, largely due to their role in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction.[1] this compound, in particular, has emerged as a valuable reagent in the development of novel therapeutics. Boronic acids and their derivatives are key components in several FDA-approved drugs, highlighting their significance in pharmaceutical research and development.[2][3]

The presence of the carbamoyl (-CONH₂) and fluoro (-F) groups on the phenyl ring imparts specific properties to the final products. The fluorine atom can enhance metabolic stability, binding affinity, and bioavailability of drug candidates, while the carbamoyl group can participate in crucial hydrogen bonding interactions with biological targets. This document serves as a detailed guide for the large-scale synthesis and subsequent application of this important synthetic intermediate.

Safety First: Handling Arylboronic Acids

Before commencing any experimental work, a thorough understanding of the safety precautions associated with arylboronic acids is paramount.

  • General Handling: Arylboronic acids are typically solids and should be handled in a well-ventilated fume hood.[4][5] Personal protective equipment (PPE), including safety goggles, laboratory coat, and gloves, is mandatory.[4][6]

  • Toxicity: Some arylboronic acids have been found to be weakly mutagenic and may be considered potential genotoxic impurities.[7] Therefore, minimizing exposure is crucial.

  • Inhalation and Ingestion: Avoid inhalation of dust and ingestion.[4] In case of accidental ingestion, seek immediate medical attention.[4]

  • Storage: this compound should be stored in a tightly sealed container in a cool, dry place, away from oxidizing agents.[4][8]

Large-Scale Synthesis Protocol

The following protocol outlines a robust and scalable synthesis of this compound, commencing from the commercially available 3-bromo-5-fluorobenzoic acid. The synthesis is presented in two main stages: the formation of the amide precursor and the subsequent borylation via a Grignard reaction.

Diagram of the Synthetic Workflow

SynthesisWorkflow A 3-Bromo-5-fluorobenzoic acid B 3-Bromo-5-fluorobenzoyl chloride A->B SOCl₂, reflux C 3-Bromo-5-fluorobenzamide B->C NH₄OH, 0°C to rt D Grignard Reagent C->D Mg, THF, I₂ (cat.) E Boronate Ester Intermediate D->E B(OCH₃)₃, -78°C F This compound E->F Aqueous Acid Workup

Caption: Synthetic pathway for this compound.

Part 1: Synthesis of 3-Bromo-5-fluorobenzamide

This initial step converts the starting carboxylic acid into the corresponding primary amide, which is the direct precursor for the borylation step.

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles
3-Bromo-5-fluorobenzoic acid219.01100 g0.457
Thionyl chloride (SOCl₂)118.9750 mL0.685
Dichloromethane (DCM)84.93500 mL-
Ammonium hydroxide (28% aq.)35.04200 mL~2.9

Step-by-Step Protocol:

  • Acid Chloride Formation: To a 1 L round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 3-bromo-5-fluorobenzoic acid (100 g, 0.457 mol) and dichloromethane (500 mL).

  • Slowly add thionyl chloride (50 mL, 0.685 mol) to the suspension at room temperature.

  • Heat the mixture to reflux and maintain for 4 hours, or until the reaction mixture becomes a clear solution. The reaction progress can be monitored by TLC.

  • Cool the reaction mixture to room temperature and remove the solvent and excess thionyl chloride under reduced pressure. This will yield the crude 3-bromo-5-fluorobenzoyl chloride as a solid, which can be used in the next step without further purification.

  • Amidation: In a separate 2 L flask, cool ammonium hydroxide solution (200 mL) to 0°C in an ice bath.

  • Dissolve the crude acid chloride in 300 mL of anhydrous THF and add it dropwise to the cold ammonium hydroxide solution with vigorous stirring, maintaining the temperature below 10°C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2 hours.

  • Filter the resulting precipitate, wash with cold water (2 x 100 mL), and dry under vacuum to afford 3-bromo-5-fluorobenzamide as a white solid.

Part 2: Synthesis of this compound via Grignard Reaction

This is the critical C-B bond-forming step. Strict anhydrous conditions are essential for the successful formation of the Grignard reagent.

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles
3-Bromo-5-fluorobenzamide218.0380 g0.367
Magnesium turnings24.3110.7 g0.440
Anhydrous Tetrahydrofuran (THF)72.11800 mL-
Iodine (I₂)253.811 crystalcatalytic
Trimethyl borate103.9158 mL0.550
2 M Hydrochloric acid (aq.)-As required-
Diethyl ether74.12500 mL-

Step-by-Step Protocol:

  • Grignard Reagent Formation: Flame-dry a 2 L three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a mechanical stirrer under a stream of dry nitrogen.

  • Add magnesium turnings (10.7 g, 0.440 mol) and a crystal of iodine to the flask.

  • Add 100 mL of anhydrous THF to the flask.

  • Dissolve 3-bromo-5-fluorobenzamide (80 g, 0.367 mol) in 400 mL of anhydrous THF and add it to the dropping funnel.

  • Add a small portion (approx. 20 mL) of the amide solution to the magnesium turnings. The reaction is initiated by gentle heating. The disappearance of the iodine color and the formation of a cloudy solution indicate the start of the reaction.

  • Once the reaction has initiated, add the remaining amide solution dropwise at a rate that maintains a gentle reflux.

  • After the addition is complete, continue to stir the reaction mixture at reflux for an additional 2 hours to ensure complete formation of the Grignard reagent.

  • Borylation: Cool the Grignard solution to -78°C using a dry ice/acetone bath.

  • In a separate flask, dissolve trimethyl borate (58 mL, 0.550 mol) in 300 mL of anhydrous THF and cool to -78°C.

  • Transfer the Grignard reagent solution to the trimethyl borate solution via a cannula under a positive pressure of nitrogen, while maintaining the temperature at -78°C.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight.

  • Hydrolysis and Workup: Cool the reaction mixture to 0°C in an ice bath and slowly quench by the dropwise addition of 2 M HCl until the pH is acidic (pH ~2).

  • Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 200 mL).

  • Wash the combined organic layers with brine (150 mL), dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.

Purification Protocol: Recrystallization

Arylboronic acids can often be purified by recrystallization. Water is a suitable solvent for this purpose, as it helps to hydrolyze any boroxine anhydride that may have formed.

Materials and Reagents:

ReagentQuantity
Crude this compound~60 g
Deionized water~1.2 L

Step-by-Step Protocol:

  • Transfer the crude boronic acid to a 2 L Erlenmeyer flask.

  • Add deionized water (approximately 20 mL per gram of crude product).

  • Heat the suspension to boiling on a hot plate with vigorous stirring until the solid dissolves completely.

  • Hot-filter the solution through a fluted filter paper to remove any insoluble impurities.

  • Allow the filtrate to cool slowly to room temperature, then place it in an ice bath for 1-2 hours to maximize crystallization.

  • Collect the white crystalline product by vacuum filtration.

  • Wash the crystals with a small amount of cold deionized water.

  • Dry the purified this compound in a vacuum oven at 40-50°C to a constant weight. A typical yield is 65-75% based on the starting 3-bromo-5-fluorobenzamide.

Quality Control and Characterization

Rigorous quality control is essential to ensure the purity and identity of the synthesized this compound before its use in subsequent applications.

Analytical Methods:

TechniqueParameterExpected Result
¹H NMR Chemical shift, integration, multiplicityConsistent with the structure of this compound.
¹³C NMR Chemical shiftConsistent with the number and type of carbon atoms in the molecule.
HPLC Purity≥98%
FTIR Functional group identificationPresence of B-O, C=O, N-H, and C-F stretching vibrations.
Melting Point Melting rangeA sharp melting point indicates high purity.

Diagram of the Quality Control Workflow

QCFlow Start Purified Solid NMR ¹H and ¹³C NMR Spectroscopy Start->NMR HPLC HPLC Purity Analysis Start->HPLC FTIR FTIR Spectroscopy Start->FTIR MP Melting Point Determination Start->MP End Release for Application NMR->End HPLC->End FTIR->End MP->End

Caption: Quality control workflow for synthesized boronic acid.

Expected Spectroscopic Data:

  • ¹H NMR (400 MHz, DMSO-d₆): δ 8.30 (s, 2H, -B(OH)₂), 8.05 (s, 1H, Ar-H), 7.95 (s, 1H, -CONH₂), 7.80 (s, 1H, Ar-H), 7.70 (s, 1H, Ar-H), 7.45 (s, 1H, -CONH₂).

  • FTIR (KBr, cm⁻¹): ~3400-3200 (N-H stretch), ~3200-2500 (O-H stretch of boronic acid), ~1660 (C=O stretch, Amide I), ~1600 (N-H bend, Amide II), ~1350 (B-O stretch), ~1100 (C-F stretch).

An HPLC method for purity analysis can be developed using a C18 reverse-phase column with a mobile phase gradient of water (containing 0.1% formic acid) and acetonitrile.[9][10] Detection is typically performed using a UV detector at a wavelength where the compound has significant absorbance (e.g., 254 nm).

Application Protocol: Suzuki-Miyaura Cross-Coupling

This protocol provides a general procedure for the palladium-catalyzed Suzuki-Miyaura cross-coupling of this compound with an aryl bromide.

Diagram of the Suzuki-Miyaura Catalytic Cycle

SuzukiCycle Pd0 Pd(0)L₂ Pd_oxid Ar-Pd(II)-X L₂ Pd0->Pd_oxid Oxidative Addition Pd_trans Ar-Pd(II)-Ar' L₂ Pd_oxid->Pd_trans Transmetalation Pd_trans->Pd0 Reductive Elimination Product Ar-Ar' Pd_trans->Product ArX Ar-X ArX->Pd_oxid ArBOH (3-Carbamoyl-5-fluorophenyl)B(OH)₂ ArBOH->Pd_trans Base Base (e.g., K₂CO₃) Base->Pd_trans

Caption: Simplified catalytic cycle for the Suzuki-Miyaura reaction.

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles
This compound182.951.2 eq.-
Aryl bromide-1.0 eq.-
Pd(PPh₃)₄1155.560.03 eq.-
Potassium carbonate (K₂CO₃)138.212.0 eq.-
1,4-Dioxane88.11--
Water18.02--

Step-by-Step Protocol:

  • To a reaction vessel, add the aryl bromide (1.0 eq.), this compound (1.2 eq.), and potassium carbonate (2.0 eq.).

  • Evacuate and backfill the vessel with an inert gas (e.g., nitrogen or argon) three times.

  • Add degassed 1,4-dioxane and water (typically a 4:1 to 10:1 ratio).

  • Add the palladium catalyst, Pd(PPh₃)₄ (0.03 eq.), to the mixture.

  • Heat the reaction mixture to 80-100°C and monitor the progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous magnesium sulfate.

  • Filter and concentrate the solution under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired biaryl compound.

Conclusion

This guide provides a comprehensive and practical framework for the large-scale synthesis, purification, and application of this compound. By understanding the rationale behind each step and adhering to the outlined safety precautions, researchers and drug development professionals can confidently and efficiently utilize this versatile building block in their synthetic endeavors. The protocols have been designed to be robust and scalable, facilitating the transition from laboratory-scale synthesis to pilot-plant production.

References

Troubleshooting & Optimization

preventing protodeboronation of (3-Carbamoyl-5-fluorophenyl)boronic acid

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: (3-Carbamoyl-5-fluorophenyl)boronic acid

A Guide to Preventing Protodeboronation in Your Experiments

Welcome to the technical support center for this compound. As Senior Application Scientists, we understand that unexpected side reactions can be a significant hurdle in research and development. One of the most common challenges encountered with arylboronic acids, particularly electron-deficient ones like this compound, is protodeboronation—the undesired cleavage of the carbon-boron bond, which is replaced by a carbon-hydrogen bond. This guide is designed to provide you with in-depth technical insights, troubleshooting strategies, and preventative measures to ensure the success of your experiments.

Frequently Asked Questions (FAQs)

Q1: I am seeing a significant amount of 3-fluoro-benzamide as a byproduct in my Suzuki-Miyaura coupling reaction. What is happening?

A1: The formation of 3-fluoro-benzamide is a classic indicator of protodeboronation of your this compound starting material. This is a common side reaction where a proton source in your reaction mixture replaces the boronic acid group[1]. The electron-withdrawing nature of the carbamoyl and fluoro substituents on the phenyl ring makes the carbon-boron bond more susceptible to cleavage, especially under basic conditions typically used in Suzuki-Miyaura coupling[2][3].

Q2: Why is protodeboronation more of a problem with this specific boronic acid?

A2: this compound is an electron-deficient arylboronic acid. The fluorine and carbamoyl groups pull electron density away from the aromatic ring, which can stabilize the transient aryl anion that may form during base-catalyzed protodeboronation[1][2]. Highly electron-deficient arylboronic acids are known to be particularly prone to decomposition under basic conditions[2][4].

Q3: Can I avoid protodeboronation by simply running my reaction at a lower temperature?

A3: While lowering the reaction temperature can sometimes reduce the rate of protodeboronation, it may also significantly slow down your desired Suzuki-Miyaura coupling reaction. This could potentially lead to incomplete conversion of your starting materials. A more effective approach is to optimize the reaction conditions, such as the choice of base, solvent, and catalyst, to favor the cross-coupling pathway over protodeboronation[5].

Q4: Is there a way to visually confirm if my boronic acid has degraded before I even start my reaction?

A4: While visual inspection is not a definitive method, signs of degradation in solid boronic acids can include a change in texture from a crystalline solid to a more clumpy or sticky appearance. However, the most reliable way to assess the purity of your boronic acid is through analytical techniques such as NMR spectroscopy (¹H, ¹¹B, ¹⁹F NMR) or LC-MS to check for the presence of the protodeboronated product, 3-fluoro-benzamide.

Troubleshooting Guide: Minimizing Protodeboronation

Understanding the Mechanism of Protodeboronation

Protodeboronation of arylboronic acids can occur under both acidic and basic conditions, but for electron-deficient systems like this compound, the base-catalyzed pathway is the primary concern, especially in the context of Suzuki-Miyaura coupling[5][6]. The reaction is highly pH-dependent[7][8][9].

The generally accepted mechanism under basic conditions involves the formation of a more nucleophilic tetrahedral boronate species ([ArB(OH)₃]⁻). This boronate can then undergo cleavage of the C-B bond[8]. For highly electron-deficient arylboronic acids, this can proceed through a mechanism involving the liberation of a transient aryl anion[2].

Protodeboronation_Mechanism A This compound (Ar-B(OH)₂) B Tetrahedral Boronate ([ArB(OH)₃]⁻) A->B + OH⁻ (Base) C Protodeboronated Product (3-fluoro-benzamide) + B(OH)₄⁻ B->C + H₂O (Proton Source) (Rate-determining step) D Base (e.g., OH⁻) E Proton Source (e.g., H₂O)

Caption: Base-catalyzed protodeboronation pathway.

Strategic Approaches to Prevent Protodeboronation

The rate of protodeboronation is highly sensitive to pH[7][8][9]. While Suzuki-Miyaura reactions require a base to facilitate transmetalation, a very high pH can accelerate the undesired protodeboronation[2][5].

  • Recommendation: Use weaker bases that are still effective for the Suzuki-Miyaura coupling. Consider using carbonates (e.g., K₂CO₃, Cs₂CO₃) or phosphates (e.g., K₃PO₄) instead of stronger bases like hydroxides (e.g., NaOH, KOH). The pKa of the conjugate acid of the base should be carefully considered to maintain a pH that is optimal for the coupling reaction but minimizes protodeboronation.

BasepKa of Conjugate AcidGeneral Recommendation
KOH/NaOH~15.7Use with caution. High pH can significantly increase protodeboronation.
K₂CO₃~10.3Recommended. A good starting point for many Suzuki couplings.
Cs₂CO₃~10.3Often very effective. The larger cation can also have beneficial effects.
K₃PO₄~12.3A strong contender. Often provides a good balance of reactivity and stability.

The choice of solvent can influence the rate of protodeboronation. Protic solvents, especially water, can act as a proton source for the C-B bond cleavage[2][10].

  • Recommendation: While some water is often necessary for the Suzuki-Miyaura reaction to dissolve the base and facilitate the formation of the active boronate species, using a predominantly aprotic solvent system is advisable.

    • Good choices: Dioxane, THF, DME, Toluene.

    • Solvent Mixtures: A mixture such as Dioxane/H₂O (e.g., 4:1 or 9:1) often provides a good balance. Minimize the amount of water to what is essential for the reaction to proceed efficiently.

The rate of the desired Suzuki-Miyaura coupling relative to the rate of protodeboronation is a critical factor. A highly active catalyst system that promotes rapid cross-coupling can "outrun" the slower protodeboronation side reaction[1].

  • Recommendation:

    • High-Activity Catalysts: Employ modern, highly active palladium catalysts and ligands. Buchwald or Fuphos-type ligands are often effective for coupling with electron-deficient boronic acids.

    • Catalyst Loading: Ensure an adequate catalyst loading (typically 1-5 mol%) to maintain a high reaction rate.

    • Reaction Time: Monitor the reaction progress closely (e.g., by TLC or LC-MS) and stop the reaction as soon as the starting material is consumed to prevent prolonged exposure to conditions that favor protodeboronation.

A powerful strategy to circumvent the instability of boronic acids is to use a more stable precursor that slowly releases the boronic acid in situ. Boronic esters, such as pinacol esters or MIDA (N-methyliminodiacetic acid) esters, are excellent for this purpose[1].

  • Protocol: Conversion to a Pinacol Ester

    • Dissolve this compound (1.0 equiv) and pinacol (1.1 equiv) in a suitable solvent such as toluene or THF.

    • Heat the mixture to reflux with a Dean-Stark trap to remove water.

    • Monitor the reaction by TLC or LC-MS until the starting boronic acid is consumed.

    • Remove the solvent under reduced pressure and use the resulting pinacol ester directly in the Suzuki-Miyaura coupling reaction.

Slow_Release_Workflow cluster_pre_reaction Pre-reaction Stabilization cluster_reaction_milieu Suzuki-Miyaura Reaction A This compound (Unstable) B Pinacol Ester or MIDA Ester (Stable) A->B Esterification C Slow Hydrolysis B->C D Active Boronic Acid (Low Concentration) C->D E Desired Cross-Coupling Product D->E Fast Coupling F Protodeboronation (Minimized) D->F Slow Decomposition

Caption: Workflow for the "slow release" strategy.

Experimental Protocols

Protocol 1: General Suzuki-Miyaura Coupling with Minimized Protodeboronation
  • To a dry reaction vessel under an inert atmosphere (e.g., nitrogen or argon), add your aryl halide (1.0 equiv), this compound (1.2-1.5 equiv), and the chosen base (e.g., K₂CO₃, 2.0-3.0 equiv).

  • Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and ligand (if required).

  • Add the degassed solvent system (e.g., Dioxane/H₂O 9:1).

  • Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and monitor its progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Protocol 2: Monitoring Protodeboronation by ¹H NMR
  • Prepare a standard solution of your this compound in a deuterated solvent (e.g., DMSO-d₆).

  • Acquire a ¹H NMR spectrum and integrate the aromatic protons.

  • Prepare a sample of 3-fluoro-benzamide (the protodeboronated product) to identify its characteristic chemical shifts.

  • To monitor a reaction, carefully take an aliquot from the reaction mixture, quench it, and extract the organic components.

  • After solvent removal, dissolve the residue in a deuterated solvent and acquire a ¹H NMR spectrum.

  • Compare the integrals of the aromatic protons of the starting boronic acid and the protodeboronated product to estimate the extent of the side reaction.

References

solubility issues of (3-Carbamoyl-5-fluorophenyl)boronic acid in organic solvents

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for (3-Carbamoyl-5-fluorophenyl)boronic acid. This guide is designed to provide in-depth troubleshooting assistance and practical advice for researchers encountering solubility challenges with this reagent. As Senior Application Scientists, we have compiled this information based on fundamental chemical principles and extensive field experience to help you overcome common hurdles in your synthetic workflows.

Introduction: Understanding the Challenge

This compound (MW: 182.94 g/mol ) is a valuable building block in medicinal chemistry and organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions.[1] Its structure, however, presents a unique set of solubility challenges. The presence of a polar carbamoyl group (-CONH₂) and a hydrogen-bonding boronic acid group (-B(OH)₂) on an aromatic ring leads to a high degree of intermolecular hydrogen bonding. This strong self-association can make it difficult to dissolve in many common organic solvents.

Furthermore, like many boronic acids, it can exist in equilibrium with its cyclic anhydride, a trimeric boroxine.[2][3] This dehydration process can be influenced by solvent choice and temperature, further complicating solubility and reactivity.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My this compound is not dissolving in standard Suzuki-Miyaura coupling solvents like THF or Dioxane. What is happening?

This is the most common issue reported. The low solubility stems from two primary factors:

  • High Polarity and Hydrogen Bonding: The carbamoyl and boronic acid groups make the molecule highly polar and capable of forming a strong, crystal lattice-stabilizing hydrogen bond network. Aprotic solvents like pure THF or dioxane are often not polar enough to effectively break down this network.

  • Boroxine Formation: In anhydrous aprotic solvents, the equilibrium may favor the less soluble trimeric boroxine.[3][4]

Solution: The most effective solution is to use a mixed-solvent system, typically incorporating water or another polar protic solvent. For Suzuki-Miyaura couplings, a ratio of 2:1 to 10:1 organic solvent to water is common.[5] The water serves two key purposes: it helps dissolve the inorganic base (e.g., K₂CO₃, Cs₂CO₃) and its high polarity disrupts the intermolecular hydrogen bonding of the boronic acid, improving its solubility.

Q2: I've added water to my reaction, but the boronic acid still won't fully dissolve, or it precipitates out. What are my next steps?

If a simple aqueous mixture isn't sufficient, consider the following troubleshooting steps, which are also outlined in the flowchart in Figure 2.

  • Gentle Heating: Try warming the mixture to 40-60 °C. Increased thermal energy can often provide the activation energy needed to break up the solid lattice and solvate the molecule. Be cautious not to heat excessively, as this can promote decomposition or unwanted side reactions like protodeboronation.[4]

  • Use a More Polar Aprotic Co-Solvent: Solvents like DMF or DMA are highly polar and are excellent at dissolving compounds with amide functionalities. A common solvent system for stubborn boronic acids is Dioxane/DMF/Water.

  • Sonication: Placing the reaction flask in an ultrasonic bath can help break apart solid aggregates and enhance dissolution.

  • Base Choice: The choice of base can influence solubility. Using a base like potassium fluoride (KF) or cesium carbonate (Cs₂CO₃) can sometimes yield better results than sodium or potassium carbonate.[4]

Q3: Can I pre-dissolve the boronic acid before adding it to my reaction?

Yes, but with caution. Pre-dissolving in a minimal amount of a highly polar solvent like DMF is possible. However, be aware that boronic acids can be unstable in solution over long periods. It is best practice to prepare the solution immediately before use. Avoid prolonged storage in solution, especially in protic solvents, which can facilitate protodeboronation.

Q4: I am concerned about stability. Are there more soluble and stable alternatives to using the free boronic acid?

Absolutely. If solubility remains a persistent issue, or if you are concerned about the stability of the boronic acid under your reaction conditions, converting it to a derivative is an excellent strategy.[3]

  • Potassium Trifluoroborate Salts (R-BF₃K): These salts are typically crystalline, air-stable solids with improved solubility profiles in many cases.[3][4]

  • Pinacol Esters: Boronic esters are less polar and more soluble in apolar solvents.[6][7][8] They are generally stable to chromatography, making purification easier if you are synthesizing the building block yourself.[7][9]

  • N-methyliminodiacetic acid (MIDA) Boronates: These are exceptionally stable derivatives that are robust to a wide range of reaction conditions and can be purified via silica gel chromatography.[3] The boronic acid can be released in situ under mild basic conditions.

  • DABO Boronates: Complexing the boronic acid with diethanolamine creates a highly stable, often crystalline solid that can be used directly in Suzuki couplings with a protic solvent.[10][11]

Data & Protocols

Solubility Summary Table

The following table provides a general guideline for the solubility of this compound in common laboratory solvents. This is based on general principles for polar arylboronic acids.[6][8][12][13][14]

Solvent CategorySolventsExpected Solubility & Comments
Recommended / High DMF, DMA, DMSO, Water (with base)High polarity effectively solvates the carbamoyl and boronic acid groups. Use as a co-solvent.
Use with Caution Methanol, Ethanol, Dioxane/H₂O, THF/H₂OModerate solubility, often requiring heating or use as part of an aqueous co-solvent system. Protic alcohols may lead to esterification over time.
Not Recommended / Low Toluene, Hexanes, Dichloromethane (DCM)Very low to negligible solubility. These nonpolar solvents cannot overcome the strong intermolecular hydrogen bonding of the solid.[6][8]

Key Visualizations

boroxine_equilibrium cluster_1 Trimeric Boroxine (Less Soluble) acid1 (Ar)B(OH)₂ boroxine Ar-B-O-B(Ar)-O-B(Ar)-O (cyclic) acid1->boroxine - 3 H₂O (Anhydrous Conditions) acid2 (Ar)B(OH)₂ acid3 (Ar)B(OH)₂ boroxine->acid2 + 3 H₂O (Aqueous Conditions)

troubleshooting_flowchart start Start: Boronic Acid Fails to Dissolve q1 Is an aqueous co-solvent (e.g., H₂O, 4:1 ratio) being used? start->q1 add_water Action: Add H₂O to create a 4:1 to 10:1 mixture (Organic Solvent : H₂O) q1->add_water No q2 Have you tried gentle heating (40-60 °C)? q1->q2 Yes add_water->q2 heat Action: Gently warm and stir the mixture q2->heat No q3 Is the solvent system optimal? (e.g., Dioxane/THF) q2->q3 Yes heat->q3 change_solvent Action: Add a polar aprotic co-solvent like DMF or DMA q3->change_solvent No persistent_issue Issue Persists: Consider Advanced Options q3->persistent_issue Yes change_solvent->persistent_issue convert Solution: Convert to a more soluble derivative (e.g., -BF₃K, Pinacol, or MIDA ester) persistent_issue->convert

Experimental Protocols

Protocol 1: Standard Dissolution for Suzuki-Miyaura Coupling

This protocol is a robust starting point for most applications.

  • Vessel Preparation: To a flame-dried reaction vessel equipped with a magnetic stir bar, add this compound (1.0 equiv), your aryl halide (1.2 equiv), and the palladium catalyst and ligand.

  • Atmosphere Inerting: Seal the vessel and purge with an inert gas (Argon or Nitrogen) for 5-10 minutes.

  • Solvent Addition: Under the inert atmosphere, add the organic solvent (e.g., Dioxane or THF) to achieve a typical reaction concentration (e.g., 0.1 M).

  • Base & Water Addition: In a separate vial, dissolve the inorganic base (e.g., K₂CO₃, 2.0 equiv) in deionized water. Add this aqueous solution to the reaction vessel via syringe. A common final solvent ratio is 4:1 Dioxane:Water.

  • Dissolution & Reaction: Begin vigorous stirring. If the boronic acid does not dissolve at room temperature, gently warm the reaction mixture to 40-60 °C. A clear, homogeneous solution should form. Proceed with your reaction's specified temperature profile.

Protocol 2: Conversion to Potassium Trifluoroborate Salt

This protocol provides a stable, often more soluble alternative to the free boronic acid.

  • Initial Dissolution: In a flask, dissolve this compound (1.0 equiv) in methanol.

  • Aqueous KHF₂ Addition: In a separate flask, prepare a saturated aqueous solution of potassium hydrogen fluoride (KHF₂). Add this solution dropwise to the stirring methanolic solution of the boronic acid.

  • Precipitation: A white precipitate of the potassium trifluoroborate salt should form. Continue stirring at room temperature for 1-2 hours to ensure complete conversion.

  • Isolation: Cool the mixture in an ice bath and collect the solid product by vacuum filtration.

  • Washing & Drying: Wash the filter cake with cold methanol and then diethyl ether. Dry the resulting white solid under vacuum. The resulting trifluoroborate salt can be used directly in many coupling reactions.

References

Technical Support Center: (3-Carbamoyl-5-fluorophenyl)boronic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for (3-Carbamoyl-5-fluorophenyl)boronic acid. This resource is designed for researchers, medicinal chemists, and process development scientists to navigate the complexities of handling this versatile reagent in solution. Drawing upon established principles of boronic acid chemistry, this guide provides in-depth troubleshooting advice, validated experimental protocols, and answers to frequently asked questions to ensure the successful application of this compound in your research.

I. Understanding the Stability of this compound: A Proactive Approach

This compound is a key building block in modern synthetic chemistry, particularly in Suzuki-Miyaura cross-coupling reactions. However, like many arylboronic acids, its stability in solution can be a critical factor influencing reaction yield and reproducibility. The presence of both an electron-withdrawing fluorine atom and a carbamoyl group on the phenyl ring introduces unique electronic effects that must be considered. This guide will equip you with the knowledge to anticipate and mitigate potential stability issues.

II. Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for this compound in solution?

A1: The two most common degradation pathways for arylboronic acids, including this compound, are protodeboronation and oxidation.[1][2]

  • Protodeboronation: This is the cleavage of the carbon-boron bond, which is replaced by a carbon-hydrogen bond, resulting in the formation of 3-fluoro-5-carbamoylbenzene. This process is often catalyzed by acidic or basic conditions.[1]

  • Oxidation: The boronic acid group can be oxidized, typically to a phenol. In this case, the product would be 3-carbamoyl-5-fluorophenol. This can be promoted by reactive oxygen species or certain metal catalysts.[2][3]

  • Dehydration (Anhydride Formation): While not a degradation in the sense of irreversible decomposition, boronic acids can undergo reversible dehydration to form cyclic anhydrides known as boroxines.[4][5][6] This can affect solubility and reactivity.

Q2: How does pH affect the stability of my this compound solution?

A2: The pH of the solution is arguably the most critical factor governing the stability of arylboronic acids.[1] At acidic to neutral pH, the boronic acid exists predominantly in its neutral, trigonal planar form (ArB(OH)₂). As the pH increases above the pKa of the boronic acid, it transitions to an anionic, tetrahedral boronate species ([ArB(OH)₃]⁻).[1] This tetrahedral form is more electron-rich and generally more susceptible to both protodeboronation and oxidation.[1][3] Given the electron-withdrawing nature of the fluorine and carbamoyl groups, the pKa of this compound is expected to be lower than that of unsubstituted phenylboronic acid (pKa ~8.8), making it more acidic and shifting the equilibrium towards the less stable boronate form at lower pH values.[7]

Q3: I am dissolving this compound for a Suzuki-Miyaura reaction. What is the best solvent to use?

A3: The choice of solvent is crucial for both solubility and stability. For Suzuki-Miyaura reactions, common solvents include ethers (like dioxane or THF), toluene, and alcohols, often in combination with water. Phenylboronic acid generally shows good solubility in ethers and ketones, moderate solubility in chloroform, and low solubility in hydrocarbons.[8] For this compound, its polarity suggests that polar aprotic solvents like DMF or DMSO could also be effective for solubilization, but their impact on stability must be considered. It is advisable to prepare solutions fresh whenever possible and minimize the time the boronic acid is in a basic aqueous solution before the addition of the palladium catalyst and aryl halide.

Q4: Can I store solutions of this compound?

A4: It is strongly recommended to use solutions of this compound immediately after preparation, especially if the solution is basic. If short-term storage is unavoidable, it should be done at low temperatures (refrigerated) and under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.[9] Long-term storage of solutions is not advised due to the risk of significant degradation. The solid form is more stable and should be stored in a cool, dry place.[10]

III. Troubleshooting Guide

This section addresses common problems encountered during experiments involving this compound.

Problem Potential Cause(s) Troubleshooting Steps & Recommendations
Low or no yield in Suzuki-Miyaura coupling 1. Degradation of boronic acid: Premature decomposition before or during the reaction.- Prepare the boronic acid solution immediately before use.- Add the boronic acid to the reaction mixture as late as is practical.- If using a pre-mixed solution, perform a quick stability check via HPLC or NMR.- Consider using a milder base or a two-phase system to minimize exposure to harsh basic conditions.
2. Formation of boroxine: Dehydration of the boronic acid can reduce its effective concentration.- Ensure the reaction solvent is not excessively dry if boroxine formation is suspected to be problematic for the specific reaction conditions.
3. Incomplete dissolution: The boronic acid may not be fully dissolved, leading to stoichiometry issues.- Use a suitable solvent system. Consider gentle warming or sonication to aid dissolution, but be mindful of potential temperature-induced degradation.- Visually inspect for any undissolved solid before proceeding.
Appearance of unexpected byproducts 1. Protodeboronation: The major byproduct is likely 3-fluoro-5-carbamoylbenzene.- Analyze the byproduct by LC-MS or GC-MS to confirm its identity.- Optimize the reaction pH; avoid excessively basic conditions.[1]- Minimize reaction time and temperature where possible.
2. Oxidation: Formation of 3-carbamoyl-5-fluorophenol.- Degas all solvents thoroughly to remove dissolved oxygen.- Maintain an inert atmosphere (N₂ or Ar) throughout the experiment.- Avoid exposure to light, which can sometimes promote oxidative pathways.
Inconsistent results between batches 1. Variable purity of starting material: The solid boronic acid may contain varying amounts of its boroxine anhydride.- Characterize the starting material by ¹H NMR to assess purity and the presence of boroxine.- Consider a purification step (e.g., recrystallization) if significant impurities are detected.
2. Inconsistent solution preparation and handling: Differences in time, temperature, or atmospheric exposure.- Standardize the protocol for solution preparation and handling across all experiments.- Document all experimental parameters meticulously.

IV. Experimental Protocols

Protocol 1: Stability Assessment of this compound in Solution by HPLC

This protocol provides a framework for evaluating the stability of this compound under various conditions.

Objective: To quantify the degradation of this compound over time in a specific solvent and pH.

Materials:

  • This compound

  • HPLC system with a UV detector

  • Reversed-phase C18 column

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Buffer solutions (e.g., phosphate or borate) at desired pH values

  • Volumetric flasks and pipettes

Procedure:

  • Method Development: Develop an HPLC method that provides good separation between this compound and its potential degradation products (e.g., 3-fluoro-5-carbamoylbenzene). A gradient method with a mobile phase of acetonitrile and water is a good starting point.[9][11]

  • Stock Solution Preparation: Accurately weigh and dissolve this compound in a suitable solvent (e.g., acetonitrile) to prepare a stock solution of known concentration.

  • Sample Preparation: Aliquot the stock solution into separate vials. Add the desired buffer or solvent to mimic the experimental conditions you wish to test (e.g., different pH, temperature).

  • Time-Point Analysis:

    • Inject a sample immediately after preparation (t=0) to establish the initial concentration.

    • Store the sample vials under the desired conditions (e.g., room temperature, 40°C).

    • At predetermined time intervals (e.g., 1, 2, 4, 8, 24 hours), inject a sample onto the HPLC.

  • Data Analysis:

    • Monitor the peak area of the this compound peak at each time point.

    • Calculate the percentage of the remaining boronic acid relative to the t=0 sample.

    • Plot the percentage of remaining boronic acid versus time to determine the degradation rate.

Protocol 2: ¹H NMR Monitoring of this compound Degradation

Objective: To qualitatively observe the degradation of this compound and identify major degradation products.

Materials:

  • This compound

  • NMR spectrometer

  • Deuterated solvents (e.g., DMSO-d₆, D₂O)

  • NMR tubes

Procedure:

  • Initial Spectrum: Dissolve a known amount of this compound in a deuterated solvent in an NMR tube. Acquire a ¹H NMR spectrum to serve as the baseline (t=0).

  • Stress Conditions: To the same NMR tube, add a small amount of a stressor, such as a drop of D₂O/NaOD solution to simulate basic conditions or expose the tube to elevated temperature.

  • Time-Lapsed Spectra: Acquire subsequent ¹H NMR spectra at regular intervals.

  • Analysis: Monitor the disappearance of the characteristic signals for this compound and the appearance of new signals corresponding to degradation products. Integration of the peaks can provide a semi-quantitative measure of the degradation.[9]

V. Visualizing Degradation and Workflow

To better understand the processes involved, the following diagrams illustrate the key degradation pathways and a typical experimental workflow for stability assessment.

A This compound B Protodeboronation (Acid/Base catalyzed) A->B D Oxidation (e.g., with ROS) A->D F Dehydration (reversible) A->F C 3-Fluoro-5-carbamoylbenzene B->C E 3-Carbamoyl-5-fluorophenol D->E G Boroxine (Trimeric Anhydride) F->G G->F Hydrolysis

Caption: Key degradation pathways for this compound.

cluster_prep Preparation cluster_analysis Analysis cluster_data Data Interpretation A Prepare stock solution of This compound B Aliquot into vials and add stressor (e.g., buffer) A->B C Inject t=0 sample (HPLC or NMR) B->C D Incubate under defined conditions C->D E Inject samples at various time points D->E F Quantify peak area (HPLC) or signal intensity (NMR) E->F G Plot % remaining vs. time F->G H Determine degradation rate G->H

Caption: Experimental workflow for stability assessment of boronic acids in solution.

VI. Concluding Remarks

A thorough understanding of the factors influencing the stability of this compound is paramount for its successful use in synthesis. By being mindful of pH, solvent choice, temperature, and atmospheric exposure, researchers can minimize degradation and ensure more reliable and reproducible experimental outcomes. This guide serves as a foundational resource, and we encourage adaptation of these principles and protocols to your specific experimental context.

References

Technical Support Center: Enhancing Cross-Coupling Yields with Electron-Deficient Boronic Acids

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth troubleshooting advice and practical solutions for improving the yields of cross-coupling reactions, specifically when dealing with challenging electron-deficient boronic acids. The inherent properties of these substrates—namely their reduced nucleophilicity and susceptibility to decomposition—often lead to complex optimization challenges. This resource synthesizes field-proven insights and established scientific principles to help you navigate these complexities and achieve your synthetic goals.

Frequently Asked Questions (FAQs)

This section addresses common high-level questions regarding cross-coupling reactions with electron-deficient boronic acids.

Q1: Why are my cross-coupling reactions with electron-deficient boronic acids consistently giving low yields?

A1: Low yields with electron-deficient boronic acids typically stem from two primary issues. First, their electron-withdrawing substituents decrease the nucleophilicity of the carbon atom attached to boron, which slows down the crucial transmetalation step in the catalytic cycle.[1][2] Second, these boronic acids are often more susceptible to undesired side reactions, most notably protodeboronation, where the boronic acid moiety is replaced by a hydrogen atom.[3][4]

Q2: What is protodeboronation, and why is it more of a problem with my electron-deficient substrate?

A2: Protodeboronation is a decomposition pathway where the C-B bond is cleaved and replaced by a C-H bond, effectively destroying your starting material.[4] This side reaction is often promoted by the basic and sometimes aqueous conditions used in Suzuki-Miyaura couplings.[5] Electron-deficient systems can be more prone to this issue, as the electron-withdrawing groups can further activate the C-B bond towards cleavage under certain conditions.[6]

Q3: Should I use a boronic acid, a boronic ester (like a pinacol ester), or a trifluoroborate salt?

A3: While boronic acids are common, for electron-deficient systems, using a more stable derivative is a highly recommended strategy.[7]

  • Pinacol Boronic Esters (BPin): These are significantly more stable than the corresponding boronic acids and are more resistant to protodeboronation.[7]

  • MIDA Boronates: These are exceptionally stable, crystalline solids that can withstand a wide range of reaction conditions, including chromatography. They are ideal for complex syntheses requiring sequential couplings.

  • Potassium Trifluoroborate Salts (BF₃K): These salts are highly stable to air and moisture and often exhibit enhanced reactivity in cross-coupling reactions.[7]

The choice depends on the specific substrate and the reaction conditions, but moving away from the free boronic acid is often the first and most effective step in troubleshooting.

Q4: Is it better to have the electron-withdrawing group on the boronic acid or the aryl halide?

A4: The rate-limiting step in many Suzuki couplings is the oxidative addition of the palladium catalyst to the aryl halide.[8] This step is generally faster with electron-poor aryl halides.[8][9] Conversely, transmetalation is often more efficient with electron-rich boronic acids.[2] Therefore, the ideal scenario for a smooth reaction is coupling an electron-deficient aryl halide with an electron-rich boronic acid .[8] If your synthesis allows, consider reversing the functionalities of your coupling partners.

Troubleshooting Guide: From Low Yield to Successful Coupling

This guide provides a structured approach to diagnosing and solving common problems encountered during these challenging reactions.

Issue 1: Low or No Product Formation

If your reaction is failing to produce the desired product, a systematic evaluation of the core reaction components is necessary.

Potential Cause A: Inefficient Catalytic Cycle

The overall catalytic cycle can be broken down into three main steps: oxidative addition, transmetalation, and reductive elimination. A bottleneck at any of these stages will result in low yields.

Solutions & Scientific Rationale:

  • Enhance Oxidative Addition & Reductive Elimination with Ligand Choice: Standard ligands like PPh₃ may not be sufficient. Switch to bulky, electron-rich phosphine ligands. Buchwald-type biarylphosphine ligands (e.g., XPhos, SPhos, RuPhos) or N-heterocyclic carbenes (NHCs) are highly effective.[1] These ligands promote both the initial oxidative addition and the final reductive elimination steps, accelerating the overall catalytic turnover.[10]

  • Ensure Active Pd(0) Formation: If you are using a Pd(II) precatalyst like Pd(OAc)₂, it must be reduced in-situ to the active Pd(0) species.[1] Modern precatalysts, such as the Buchwald G3 or G4 palladacycles, are designed to generate the active L-Pd(0) species cleanly and efficiently, which can be a significant advantage.[1]

  • Accelerate Transmetalation with a Stronger Base: The slow transmetalation of electron-deficient boronic acids requires a sufficiently strong base to form the active boronate species.[1] Switch from weaker bases like Na₂CO₃ to stronger, non-nucleophilic bases such as K₃PO₄ or Cs₂CO₃ .[7] These bases are more effective at activating the boronic acid for transfer to the palladium center.

Potential Cause B: Poor Reagent Quality or Reaction Setup

The integrity of your reagents and the reaction environment are critical for success.

Solutions & Scientific Rationale:

  • Rigorous Degassing: Oxygen can oxidize the active Pd(0) catalyst to inactive Pd(II) and can also promote the homocoupling of boronic acids.[3] Ensure your solvent is thoroughly degassed (e.g., by sparging with argon or nitrogen for 15-30 minutes or using several freeze-pump-thaw cycles).[7] Maintain a positive pressure of inert gas throughout the reaction setup.

  • Use High-Purity Reagents: Ensure your boronic acid (or its derivative), aryl halide, base, and solvent are of high purity and anhydrous where required. Water can be a proton source for protodeboronation.[3]

  • Check Solubility: All reaction components must be sufficiently soluble in the chosen solvent system for the reaction to proceed efficiently.[7] If you observe poor solubility, a change of solvent is necessary. Common choices include dioxane, THF, DMF, and toluene, often with a small amount of water if using an inorganic base that requires it for solubilization, though this must be balanced against the risk of protodeboronation.[7][11]

Issue 2: Significant Protodeboronation Observed

If you identify the arene byproduct (where the boronic acid has been replaced by hydrogen), this indicates that protodeboronation is a major competing pathway.

Troubleshooting Workflow for Protodeboronation

G start High Protodeboronation Detected strategy1 Switch to a More Stable Boron Reagent start->strategy1 strategy2 Optimize Base and Solvent System start->strategy2 strategy3 Modify Reaction Conditions start->strategy3 reagent_bpin Use Pinacol Ester (BPin) strategy1->reagent_bpin Most Common reagent_mida Use MIDA Boronate strategy1->reagent_mida High Stability reagent_bf3k Use Trifluoroborate Salt (BF3K) strategy1->reagent_bf3k Enhanced Reactivity base_mild Use Milder Base (e.g., KF) strategy2->base_mild solvent_anhydrous Use Strictly Anhydrous Conditions strategy2->solvent_anhydrous temp_lower Lower Reaction Temperature strategy3->temp_lower time_shorter Shorten Reaction Time strategy3->time_shorter

Caption: Decision workflow for mitigating protodeboronation.

Solutions & Scientific Rationale:

  • Protect the Boronic Acid: As mentioned in the FAQs, this is the most robust solution. Convert the boronic acid to a pinacol ester (BPin), MIDA boronate, or trifluoroborate salt.[6][7] These derivatives are more stable under basic conditions and can act as a "slow-release" source of the active boronic acid, keeping its concentration low and minimizing decomposition.[4]

  • Use Milder or Anhydrous Base Conditions: While strong bases are needed for transmetalation, they can also accelerate protodeboronation.[7]

    • Try a milder base like potassium fluoride (KF), which can be effective while being less harsh.[7]

    • For highly sensitive substrates, employ strictly anhydrous conditions with bases like potassium trimethylsilanolate (TMSOK).[7]

  • Lower the Reaction Temperature: Elevated temperatures can significantly increase the rate of protodeboronation.[7] Determine the lowest temperature at which the coupling reaction still proceeds at a reasonable rate.

  • Minimize Reaction Time: Monitor the reaction closely by TLC or LC-MS and work it up as soon as the starting material is consumed to prevent prolonged exposure of the product and remaining boronic acid to the harsh reaction conditions.

Key Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling with an Electron-Deficient Boronic Ester

This protocol provides a robust starting point for optimization.

Reagents & Equipment:

  • Aryl Halide (1.0 equiv)

  • Boronic Ester (e.g., Pinacol Ester) (1.2–1.5 equiv)

  • Palladium Precatalyst (e.g., XPhos Pd G3, 1–2 mol%)

  • Bulky Ligand (e.g., XPhos, if not using a precatalyst with the ligand incorporated)

  • Base (e.g., K₃PO₄, finely powdered, 2.0–3.0 equiv)

  • Anhydrous, Degassed Solvent (e.g., Dioxane or Toluene)

  • Oven-dried reaction vial with a magnetic stir bar

  • Inert gas supply (Argon or Nitrogen)

Step-by-Step Methodology:

  • Vessel Preparation: To an oven-dried reaction vial, add the aryl halide (1.0 equiv), the boronic ester (1.2–1.5 equiv), and the finely powdered base (2.0–3.0 equiv).[1]

  • Inert Atmosphere: Seal the vial with a septum cap. Evacuate and backfill the vial with an inert gas (argon or nitrogen). Repeat this cycle three times to ensure an oxygen-free environment.[3]

  • Catalyst Addition: Under a positive pressure of inert gas, add the palladium precatalyst (1–2 mol%).

  • Solvent Addition: Add the degassed solvent via syringe to the desired concentration (typically 0.1–0.2 M relative to the limiting reagent).[7]

  • Reaction Execution: Place the vial in a preheated heating block and stir vigorously at the desired temperature (typically 80–110 °C).

  • Monitoring: Monitor the reaction's progress by TLC, GC-MS, or LC-MS until the limiting starting material is consumed.

  • Workup: Cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography.

Protocol 2: In-Situ Protection of a Boronic Acid as a Diethanolamine Adduct

For boronic acids that are particularly unstable, forming a diethanolamine adduct can be a simple and effective stabilization strategy.

Step-by-Step Methodology:

  • Dissolution: In a vial with a stir bar, dissolve the electron-deficient boronic acid (1.0 equiv) in a suitable solvent like methylene chloride or THF.

  • Adduct Formation: Add diethanolamine (1.0 equiv) dropwise while stirring.

  • Precipitation: A white precipitate of the diethanolamine adduct should form. Stir the resulting slurry for 15-20 minutes.

  • Isolation: Isolate the white solid by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.

  • Usage: This stable adduct can now be used directly in the Suzuki coupling reaction, often under conditions similar to those in Protocol 1.

Mechanistic Visualization

Understanding the underlying mechanisms is key to rational troubleshooting.

The Suzuki-Miyaura Catalytic Cycle

Suzuki_Cycle cluster_0 Catalytic Cycle OA Oxidative Addition PdII_RX LₙPd(II)(R¹)(X) OA->PdII_RX RE Reductive Elimination Pd0 LₙPd(0) RE->Pd0 TM Transmetalation PdII_R1R2 LₙPd(II)(R¹)(R²) TM->PdII_R1R2 Pd0->OA R¹-X PdII_RX->TM R²-B(OR)₂ + Base PdII_R1R2->RE R¹-R² (Product)

Caption: The key steps of the Suzuki-Miyaura cross-coupling reaction.

With electron-deficient boronic acids (R²-B(OR)₂), the Transmetalation step is often the rate-limiting factor due to the reduced nucleophilicity of R².

Comparative Summary of Conditions

The following table summarizes recommended starting points for optimizing reactions with electron-deficient boronic acids compared to standard conditions.

ParameterStandard Suzuki ConditionsRecommended for Electron-Deficient Boronic AcidsRationale
Boron Reagent Boronic AcidPinacol Ester, MIDA Boronate, or BF₃K SaltIncreases stability and prevents premature decomposition/protodeboronation.[6][7]
Catalyst/Ligand Pd(PPh₃)₄, PdCl₂(dppf)Pd₂(dba)₃ or Pd(OAc)₂ with bulky, e⁻-rich ligands (XPhos, SPhos); or Buchwald Precatalysts (G3/G4)Accelerates oxidative addition and reductive elimination to improve overall catalytic turnover.[1]
Base Na₂CO₃, K₂CO₃K₃PO₄, Cs₂CO₃, KF Stronger bases are needed to activate the less nucleophilic boronic acid for transmetalation.[1][7]
Solvent Dioxane/H₂O, THF/H₂OAnhydrous Dioxane, Toluene, DMF Minimizes water, which is a proton source for the competing protodeboronation side reaction.[3][11]
Temperature 80-100 °C80-120 °C (requires careful optimization)Higher temperatures may be needed to overcome the activation barrier for transmetalation, but must be balanced against thermal decomposition.[1]

References

impact of steric hindrance on (3-Carbamoyl-5-fluorophenyl)boronic acid reactivity

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for (3-Carbamoyl-5-fluorophenyl)boronic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical insights and troubleshooting advice for experiments involving this versatile reagent. The following content is structured in a question-and-answer format to directly address potential challenges and frequently asked questions, ensuring you can navigate your synthetic challenges with confidence.

Frequently Asked Questions (FAQs)

Q1: What are the key structural features of this compound and how do they influence its reactivity?

This compound possesses a unique combination of substituents that significantly impact its behavior in cross-coupling reactions.

  • Fluorine Substituent: The fluorine atom at the 5-position is strongly electron-withdrawing via the inductive effect. This increases the Lewis acidity of the boronic acid, which can influence the transmetalation step in Suzuki-Miyaura coupling.[1][2]

  • Carbamoyl Substituent: The carbamoyl group (-CONH₂) at the 3-position is also electron-withdrawing, further enhancing the electrophilicity of the boron center. The presence of N-H bonds in the carbamoyl group can also lead to hydrogen bonding interactions, which may affect solubility and reaction kinetics.

  • Steric Profile: While the substituents are in the meta positions relative to the boronic acid, they can still exert a degree of steric influence, particularly when combined with a sterically demanding coupling partner or bulky ligands on the metal catalyst. This is less pronounced than ortho substitution but should not be entirely discounted, especially in the synthesis of highly substituted biaryls.[3][4]

Q2: My Suzuki-Miyaura coupling reaction with this compound is giving low yields. What are the most common causes?

Low yields in Suzuki-Miyaura couplings are a frequent issue. Here are the primary factors to investigate:

  • Catalyst Inactivity: The palladium catalyst is the heart of the reaction. Ensure your palladium source (e.g., Pd(PPh₃)₄, Pd(OAc)₂, or a pre-catalyst) is active. Older catalysts or those exposed to air can be less effective.[5]

  • Oxygen Contamination: Rigorous degassing of solvents and the reaction mixture is crucial. Oxygen can lead to the oxidative degradation of the Pd(0) catalyst and promote unwanted side reactions like the homocoupling of the boronic acid.[5]

  • Inefficient Transmetalation: This is often the rate-limiting step, especially with sterically or electronically challenging substrates. The choice of base, solvent, and ligand is critical to facilitate the transfer of the aryl group from boron to palladium.[6][7]

  • Protodeboronation: This is the cleavage of the C-B bond, replacing the boronic acid with a hydrogen atom. It can be a significant side reaction, particularly in the presence of water and certain bases, or with prolonged reaction times at elevated temperatures.[1]

  • Boronic Acid Instability: Boronic acids can dehydrate to form cyclic boroxines, which are often less reactive.[8][9] Using the boronic acid as a fresh, high-purity solid is recommended.

Q3: I am observing significant homocoupling of my this compound. How can I minimize this side reaction?

Homocoupling (dimerization of the boronic acid) is a common side product. To mitigate this:

  • Thorough Degassing: As mentioned, oxygen is a primary culprit in promoting homocoupling.[5] Ensure all solvents and the reaction vessel are meticulously degassed.

  • Use a Pd(0) Source: Starting with a Pd(0) catalyst like Pd(PPh₃)₄ can be beneficial. If you are using a Pd(II) pre-catalyst, its reduction to Pd(0) in situ might be inefficient, leading to side reactions.[5]

  • Ligand Selection: Employing bulky, electron-rich phosphine ligands can favor the desired cross-coupling pathway over homocoupling.[4][5]

  • Controlled Addition of Boronic Acid: In some cases, slow addition of the boronic acid to the reaction mixture can maintain a low concentration, thereby disfavoring the bimolecular homocoupling reaction.

Troubleshooting Guide

This section provides a systematic approach to troubleshooting common issues encountered when using this compound.

Issue 1: Reaction Failure or Stalling

If your reaction fails to proceed or stalls before completion, consider the following workflow:

G start Reaction Failure/Stalling check_reagents 1. Verify Reagent Quality & Purity - Boronic Acid (fresh?) - Aryl Halide - Base (anhydrous?) - Solvent (dry, degassed?) start->check_reagents check_catalyst 2. Assess Catalyst System - Pd source (active?) - Ligand (appropriate for steric hindrance?) check_reagents->check_catalyst Reagents OK check_conditions 3. Evaluate Reaction Conditions - Temperature (too low?) - Time (sufficient?) - Degassing (thorough?) check_catalyst->check_conditions Catalyst OK optimization 4. Systematic Optimization - Screen Ligands (e.g., Buchwald-type) - Screen Bases (e.g., Cs₂CO₃, K₃PO₄) - Screen Solvents (e.g., Dioxane/H₂O, Toluene) check_conditions->optimization Conditions OK boronic_acid_derivatization 5. Consider Boronic Acid Derivatization - Convert to Boronate Ester (Pinacol, MIDA) - Convert to Trifluoroborate Salt optimization->boronic_acid_derivatization Still no improvement

Caption: Troubleshooting workflow for failed or stalled reactions.

Issue 2: Low Yield with Sterically Hindered Coupling Partners

When coupling this compound with a sterically demanding aryl halide (e.g., one with ortho substituents), the steric clash can significantly slow down the reaction.[3][4]

Recommended Strategies:

StrategyRationaleRecommended Reagents/Conditions
Bulky, Electron-Rich Ligands These ligands stabilize the Pd(0) center, promote oxidative addition, and facilitate the difficult transmetalation and reductive elimination steps.[5]Buchwald-type ligands: XPhos, SPhos, RuPhos. N-heterocyclic carbenes (NHCs): IPr, SImes.
More Forcing Conditions Increased temperature can provide the necessary activation energy to overcome the steric barrier.Increase reaction temperature to 80-120 °C. Consider using a high-boiling solvent like toluene or dioxane.
Stronger, Non-nucleophilic Bases A stronger base can more effectively activate the boronic acid for transmetalation without competing as a nucleophile.K₃PO₄, Cs₂CO₃, CsF.[10]
Use of Additives Certain additives can facilitate the reaction, though the exact mechanism can be complex.Silver(I) oxide (Ag₂O) has been shown to promote couplings with challenging boronic acids.[11][10]

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling

This protocol provides a starting point for the coupling of this compound with an aryl bromide.

Materials:

  • This compound (1.2 equiv)

  • Aryl bromide (1.0 equiv)

  • Palladium(II) acetate (Pd(OAc)₂) (2 mol%)

  • SPhos (4 mol%)

  • Potassium phosphate (K₃PO₄) (2.0 equiv)

  • 1,4-Dioxane and Water (4:1 v/v), degassed

Procedure:

  • To a dry reaction vial equipped with a magnetic stir bar, add the aryl bromide, this compound, palladium(II) acetate, SPhos, and potassium phosphate.

  • Evacuate and backfill the vial with an inert atmosphere (e.g., argon or nitrogen) three times.

  • Add the degassed dioxane/water solvent mixture via syringe.

  • Seal the vial and place it in a preheated oil bath at 100 °C.

  • Stir the reaction mixture for 12-24 hours, monitoring by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Protocol 2: Preparation of the Diethanolamine Adduct for Enhanced Stability

If you suspect instability of the boronic acid is an issue, converting it to a more stable diethanolamine adduct can be beneficial.[5][12]

Materials:

  • This compound (1.0 equiv)

  • Diethanolamine (1.0 equiv)

  • Methylene chloride

Procedure:

  • In a vial with a stir bar, dissolve the boronic acid in a minimal amount of methylene chloride.

  • While stirring, add diethanolamine dropwise via pipette.

  • A precipitate will form. Stir the resulting slurry for 15-20 minutes.

  • Isolate the white solid product by vacuum filtration.

  • Wash the solid with a small amount of cold solvent and dry under vacuum.

  • This stable adduct can be used directly in Suzuki coupling reactions, typically in protic solvents.[12]

Mechanistic Considerations

The generally accepted catalytic cycle for the Suzuki-Miyaura coupling is depicted below. Understanding this cycle is key to rational troubleshooting.

Suzuki_Miyaura_Cycle cluster_0 Catalytic Cycle OA Oxidative Addition Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) OA->Ar-Pd(II)-X(L2) Trans Transmetalation Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Ar'(L2) Trans->Ar-Pd(II)-Ar'(L2) - X- RE Reductive Elimination Pd(0)L2 Pd(0)L2 RE->Pd(0)L2 Ar-Ar' Pd(0)L2->OA Ar-X Ar-Pd(II)-X(L2)->Trans Ar'-B(OR)3- (from Ar'-B(OH)2 + Base) Ar-Pd(II)-Ar'(L2)->RE

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

The steric hindrance from bulky coupling partners primarily impacts the Transmetalation and Reductive Elimination steps.[5] Bulky ligands help to facilitate these steps by creating a more open coordination sphere around the palladium center and promoting the final C-C bond formation.

References

Technical Support Center: Catalyst Deactivation in Reactions with (3-Carbamoyl-5-fluorophenyl)boronic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth troubleshooting advice and frequently asked questions (FAQs) regarding catalyst deactivation in cross-coupling reactions involving (3-Carbamoyl-5-fluorophenyl)boronic acid. Our goal is to equip you with the scientific understanding and practical solutions to overcome challenges encountered during your experiments.

Introduction: The Challenge of this compound in Cross-Coupling Chemistry

This compound is a valuable building block in medicinal chemistry and materials science. However, its unique electronic and structural features present specific challenges in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling. The presence of two electron-withdrawing groups, the carbamoyl (-CONH₂) and the fluoro (-F) substituents, renders the boronic acid susceptible to certain deactivation pathways that can stall reactions and lead to low yields. This guide will delve into the underlying causes of these issues and provide actionable strategies to ensure successful and reproducible outcomes.

Frequently Asked Questions (FAQs)

Q1: My Suzuki-Miyaura reaction with this compound has stalled. What are the likely causes related to the boronic acid itself?

A1: Stalled reactions with this substrate are often multifactorial, but two primary issues related to the boronic acid are:

  • Protodeboronation: The strong electron-withdrawing nature of the carbamoyl and fluoro groups makes the carbon-boron bond more susceptible to cleavage by a proton source (like water or alcohol) in the reaction mixture, especially under basic conditions.[1][2] This results in the formation of 3-fluoro-5-carbamoylbenzene, an inert byproduct, and a reduction in the concentration of your active boronic acid.

  • Catalyst Inhibition by the Carbamoyl Group: The amide functionality of the carbamoyl group can act as a Lewis base and coordinate to the palladium center.[3] This coordination can occupy active sites on the catalyst, hindering its ability to participate in the catalytic cycle and leading to catalyst deactivation.

Q2: How do the fluoro and carbamoyl groups specifically influence catalyst activity?

A2: The fluoro and carbamoyl groups have a synergistic effect that can negatively impact catalyst activity:

  • Fluoro Group: As a strongly electron-withdrawing group, the fluorine atom increases the Lewis acidity of the boron center, which can be beneficial for transmetalation. However, it also significantly increases the susceptibility of the ipso-carbon to protodeboronation.[1][2]

  • Carbamoyl Group: This group also contributes to the electron-deficient nature of the aromatic ring. More critically, the nitrogen and oxygen atoms of the amide can act as coordinating ligands for the palladium catalyst.[3] This can lead to the formation of stable, off-cycle palladium complexes that are catalytically inactive. In some cases, amides can act as directing groups in C-H activation, which highlights their ability to coordinate with transition metals.[4][5][6]

Q3: What are the visual or analytical signs of catalyst deactivation in my reaction?

A3: Signs of catalyst deactivation can manifest in several ways:

  • Reaction Stagnation: The most common sign is a reaction that starts but fails to proceed to completion, as monitored by TLC, LC-MS, or GC-MS.

  • Formation of Palladium Black: The precipitation of palladium metal (a fine black powder) is a clear indication of catalyst decomposition. This occurs when the Pd(0) active species agglomerates and falls out of the catalytic cycle.

  • Appearance of Homocoupling Byproducts: The formation of biphenyls from the self-coupling of your boronic acid or aryl halide can indicate that the desired cross-coupling pathway is being inhibited. This can be exacerbated by the presence of oxygen.

  • Significant Protodeboronation: Detection of a significant amount of the protodeboronated arene (3-fluoro-5-carbamoylbenzene) by MS or NMR is a strong indicator that this side reaction is a major contributor to low yield.[1]

Q4: Could the base I'm using be contributing to the problem?

A4: Absolutely. The choice and strength of the base are critical. A strong base can accelerate the rate of protodeboronation of electron-deficient boronic acids.[7] While a base is necessary to activate the boronic acid for transmetalation, an overly strong base in the presence of protic solvents can favor the undesired protodeboronation pathway.

Troubleshooting Guide: From Diagnosis to Solution

This section is designed to help you diagnose and solve specific problems you may encounter.

Problem 1: Low to No Product Yield with Significant Starting Material Remaining

This is a classic symptom of catalyst inhibition or deactivation early in the reaction.

Potential Cause Diagnostic Check Proposed Solution
Catalyst Inhibition by Carbamoyl Group Analyze crude reaction mixture by LC-MS for off-cycle palladium-substrate complexes (if feasible). Observe if the reaction stalls immediately after an initial, slow conversion.1. Ligand Selection: Switch to a bulkier, more electron-rich phosphine ligand (e.g., Buchwald-type ligands like SPhos, XPhos, or RuPhos).[2][3] These ligands can promote faster reductive elimination and sterically disfavor coordination of the carbamoyl group. 2. Use a Pre-formed Catalyst: Employ a well-defined palladium precatalyst (e.g., a G3 or G4 Buchwald precatalyst) to ensure efficient generation of the active Pd(0) species.
Rapid Protodeboronation Quantify the amount of protodeboronated byproduct (3-fluoro-5-carbamoylbenzene) in the crude reaction mixture using a calibrated internal standard with GC-MS or NMR.1. Milder Base: Switch from strong bases like NaOH or KOH to milder options such as K₃PO₄, Cs₂CO₃, or even KF.[8] 2. Anhydrous Conditions: Use rigorously dried and degassed solvents and reagents to minimize the presence of water, a primary proton source. 3. Use of Boronic Esters: Consider converting the boronic acid to a more stable boronate ester (e.g., pinacol or MIDA ester) to slow the rate of protodeboronation.[1]
Inefficient Catalyst Activation If using a Pd(II) source like Pd(OAc)₂, incomplete reduction to the active Pd(0) can be an issue. Homocoupling of the boronic acid can be an indicator of excess Pd(II).1. Switch to a Pd(0) Source: Use a catalyst like Pd₂(dba)₃ or a precatalyst that readily generates Pd(0). 2. Ensure Proper Degassing: Oxygen can oxidize the active Pd(0) catalyst. Thoroughly degas all solvents and maintain a positive pressure of an inert gas (Argon or Nitrogen) throughout the reaction.
Problem 2: Reaction Starts but Stalls Midway

This often points to a gradual deactivation of the catalyst throughout the reaction.

Potential Cause Diagnostic Check Proposed Solution
Progressive Catalyst Poisoning Monitor the reaction progress over time. A non-linear conversion rate that plateaus suggests a catalyst that is active initially but dies over time.1. Increase Catalyst Loading: A modest increase in catalyst loading (e.g., from 1 mol% to 2-3 mol%) may be sufficient to drive the reaction to completion. 2. Slow Addition of Boronic Acid: Instead of adding all the boronic acid at the beginning, add it in portions or via a syringe pump over a period of time. This keeps the instantaneous concentration of the potentially inhibiting substrate low.
Thermal Decomposition of the Catalyst If running the reaction at high temperatures (e.g., >100 °C), the catalyst-ligand complex may be thermally unstable.1. Lower Reaction Temperature: Screen lower reaction temperatures in combination with a more active catalyst system. 2. Choose a More Thermally Stable Ligand: Some ligands, like certain biarylphosphines, are designed for high-temperature applications.

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling with this compound using a Buchwald Precatalyst

This protocol is a good starting point for overcoming common issues.

  • Reaction Setup: To an oven-dried Schlenk flask, add this compound (1.2 equivalents), the aryl halide (1.0 equivalent), and K₃PO₄ (2.0 equivalents).

  • Inert Atmosphere: Seal the flask, then evacuate and backfill with argon or nitrogen. Repeat this cycle three times to ensure an oxygen-free environment.

  • Catalyst and Ligand Addition: Under a positive pressure of inert gas, add the appropriate Buchwald precatalyst (e.g., XPhos Pd G3, 2 mol%).

  • Solvent Addition: Add degassed solvent (e.g., 1,4-dioxane/water 10:1) via syringe. The final concentration should be around 0.1 M with respect to the limiting reagent.

  • Reaction Execution: Heat the reaction mixture to the desired temperature (typically 80-100 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS until the limiting reagent is consumed.

  • Workup: Cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography.

Visualizing Deactivation Pathways and Troubleshooting

To aid in understanding the complex interplay of factors leading to catalyst deactivation, the following diagrams illustrate the key concepts.

Diagram 1: Suzuki-Miyaura Catalytic Cycle and Key Deactivation Points

Suzuki_Cycle cluster_deactivation Deactivation Pathways Pd0 Pd(0)L_n (Active Catalyst) OxAdd Oxidative Addition Pd0->OxAdd + Ar-X Deactivated Deactivated Pd Species (e.g., Pd Black) Pd0->Deactivated Decomposition Inhibition Carbamoyl Coordination [Pd(0)L_n(Substrate)] Pd0->Inhibition Inhibition PdII_ArX Ar-Pd(II)-X(L_n) OxAdd->PdII_ArX Transmetalation Transmetalation PdII_ArX->Transmetalation + [Ar'B(OH)₃]⁻ PdII_ArAr Ar-Pd(II)-Ar'(L_n) Transmetalation->PdII_ArAr RedElim Reductive Elimination PdII_ArAr->RedElim RedElim->Pd0 Product Ar-Ar' (Product) RedElim->Product Inhibition->Deactivated Protodeboronation Protodeboronation InertArene 3-Fluoro-5-carbamoylbenzene Protodeboronation->InertArene BoronicAcid (3-Carbamoyl-5-fluorophenyl) boronic acid BoronicAcid->Protodeboronation + H⁺, Base

Caption: The Suzuki-Miyaura cycle with points of catalyst inhibition and substrate degradation.

Diagram 2: Troubleshooting Workflow

Troubleshooting_Workflow Start Reaction Stalled or Low Yield Check_Protodeboronation Analyze for Protodeboronation (e.g., by LC-MS or NMR) Start->Check_Protodeboronation Check_Homocoupling Analyze for Homocoupling Byproducts Start->Check_Homocoupling Check_Pd_Black Visual Inspection for 'Palladium Black' formation Start->Check_Pd_Black Check_Protodeboronation->Check_Homocoupling Not Significant Solution_Base_Solvent Action: 1. Use Milder Base (K₃PO₄, Cs₂CO₃) 2. Ensure Anhydrous Conditions 3. Consider Boronate Ester Check_Protodeboronation->Solution_Base_Solvent Significant Amount Found Check_Homocoupling->Check_Pd_Black Absent Solution_Ligand_Catalyst Action: 1. Use Bulky, Electron-Rich Ligand (e.g., SPhos, XPhos) 2. Use Pd(0) Source or Precatalyst Check_Homocoupling->Solution_Ligand_Catalyst Present Check_Pd_Black->Solution_Ligand_Catalyst Observed Solution_Degas_Temp Action: 1. Rigorously Degas Solvents 2. Maintain Inert Atmosphere 3. Optimize Temperature Check_Pd_Black->Solution_Degas_Temp Observed

Caption: A logical workflow for troubleshooting common issues in the coupling reaction.

References

Technical Support Center: Purification of Products Derived from (3-Carbamoyl-5-fluorophenyl)boronic acid

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support center for researchers, scientists, and drug development professionals working with (3-Carbamoyl-5-fluorophenyl)boronic acid. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address the unique purification challenges associated with products derived from this versatile building block. The presence of a polar carbamoyl group, an electron-withdrawing fluorine atom, and the inherently reactive boronic acid moiety necessitates specialized purification strategies.

Section 1: Common Impurities and Their Identification
Q1: I've run a Suzuki-Miyaura coupling reaction using this compound. What are the most likely impurities I'll need to separate from my desired biaryl product?

A1: When purifying the final product from a cross-coupling reaction, you should anticipate several classes of impurities stemming from starting materials, side reactions, and the catalytic system. The unique structure of this compound leads to a predictable impurity profile.

The primary side reaction of concern is protodeboronation, where the carbon-boron bond is cleaved and replaced by a carbon-hydrogen bond.[1] This reaction is often promoted by acidic or basic conditions, elevated temperatures, or extended reaction times.[1][2] Additionally, homocoupling of the boronic acid starting material can occur, leading to a symmetrical biaryl impurity.

Below is a summary of the most common impurities, their origin, and their expected mass-to-charge ratio (m/z) for mass spectrometry analysis.

Impurity NameStructureOriginExpected [M+H]⁺ (m/z)
3-Fluorobenzamide 3-F-Ph-CONH₂Protodeboronation of starting material140.05
Unreacted Aryl Halide Ar-X (e.g., Ar-Br)Incomplete reactionVaries
Unreacted Boronic Acid This compoundIncomplete reaction183.94
Boronic Acid Homocoupling Product (HO)₂B-Ar-Ar-B(OH)₂ or similarOxidative coupling of starting boronic acid325.08 (for the dimer of 3-fluorobenzamide)
Aryl Halide Homocoupling Product Ar-ArReductive coupling of the aryl halide partnerVaries
Phosphine Oxide e.g., Triphenylphosphine oxideOxidation of phosphine ligand279.09 (for Ph₃P=O)
Q2: My LC-MS data shows a peak at m/z 140.05 that I can't account for. How do I confirm if this is the protodeboronation byproduct, 3-Fluorobenzamide?

A2: The peak at m/z 140.05 is highly indicative of 3-Fluorobenzamide, the product of protodeboronation.[1] To confirm its identity, you can use the following methods:

  • Co-injection: Obtain a commercial standard of 3-Fluorobenzamide and perform an LC-MS analysis. Then, co-inject your crude reaction mixture with the standard. If the peak of interest increases in intensity without the appearance of a new, closely eluting peak, it strongly confirms the identity.

  • High-Resolution Mass Spectrometry (HRMS): HRMS will provide a highly accurate mass measurement, allowing you to confirm the elemental composition (C₇H₆FNO) and distinguish it from other potential isobaric impurities.

  • ¹H and ¹⁹F NMR Spectroscopy: If you can isolate the impurity or if it is a major component, NMR can provide definitive structural confirmation. For 3-Fluorobenzamide, you would expect to see characteristic aromatic proton signals and a single fluorine resonance in the ¹⁹F NMR spectrum.

Section 2: Troubleshooting Common Purification Issues
Q3: After my Suzuki coupling reaction, I performed an aqueous workup. My product seems to have poor solubility in common organic solvents like ethyl acetate and is partially retained in the aqueous layer. Why is this happening and what can I do?

A3: This is a classic challenge when working with molecules containing polar, hydrogen-bonding functional groups like the carbamoyl moiety (-CONH₂). The high polarity of your product increases its solubility in the aqueous phase, leading to low extraction efficiency and significant product loss.

Causality: The carbamoyl group can form strong hydrogen bonds with water. Furthermore, residual inorganic base (e.g., K₂CO₃, Cs₂CO₃) from the reaction can make the aqueous layer more polar and may even deprotonate other acidic protons on your molecule, further increasing aqueous solubility.

Troubleshooting Protocol:

  • Adjust pH: Before extraction, carefully neutralize the aqueous layer by adding 1M HCl until the pH is approximately 7. This protonates any anionic species and can help "push" the product into the organic layer. Avoid making the solution strongly acidic, as this can promote protodeboronation of any unreacted starting material.[2]

  • Use a More Polar Extraction Solvent: If ethyl acetate is ineffective, switch to or add a more polar, water-immiscible solvent. A mixture of Dichloromethane (DCM) and Isopropanol (IPA), typically in a 9:1 or 4:1 ratio, is often effective for extracting highly polar products.

  • Brine Wash: After the initial extractions, wash the combined organic layers with a saturated NaCl solution (brine). This helps to remove residual water and some highly water-soluble impurities from the organic phase.

  • Back-Extraction: If significant product remains in the aqueous layer, you can perform a "back-extraction" by adding more organic solvent and vigorously stirring for an extended period (15-30 minutes) before separating the layers.

Q4: My crude NMR shows a high percentage of 3-Fluorobenzamide. How can I minimize this protodeboronation side reaction?

A4: Protodeboronation is a common competing pathway in Suzuki-Miyaura couplings and is highly dependent on the reaction conditions.[1] The electron-withdrawing nature of the fluorine and carbamoyl groups can influence the stability of the C-B bond.[2][3] Use the following workflow to troubleshoot and minimize this unwanted side reaction.

G start High Protodeboronation Observed check_base Step 1: Evaluate Base Is the base too strong or concentration too high? start->check_base base_sol Solution: Switch to a milder base (e.g., K₃PO₄, K₂CO₃) or reduce equivalents. check_base->base_sol Yes check_temp Step 2: Evaluate Temperature Is the reaction temperature excessively high? check_base->check_temp No base_sol->check_temp temp_sol Solution: Lower the reaction temperature. Run trials at 80°C or 90°C instead of >100°C. check_temp->temp_sol Yes check_time Step 3: Evaluate Reaction Time Is the reaction running longer than necessary? check_temp->check_time No temp_sol->check_time time_sol Solution: Monitor reaction by LC-MS. Quench as soon as starting material is consumed. check_time->time_sol Yes check_water Step 4: Evaluate Solvent System Is there excess water in the solvent? check_time->check_water No time_sol->check_water water_sol Solution: Use anhydrous solvents. For aqueous systems, minimize the water ratio (e.g., Dioxane:H₂O 10:1). check_water->water_sol Yes end Optimized Conditions check_water->end No water_sol->end

Caption: Troubleshooting workflow to minimize protodeboronation.

Section 3: Advanced Purification Protocols
Q5: Standard silica gel chromatography is resulting in significant band tailing (streaking) and poor separation of my product from polar impurities. What purification strategies should I try?

A5: This is a very common issue caused by the interaction of the polar carbamoyl group with the acidic silanol groups on the surface of standard silica gel. This strong interaction leads to poor chromatographic performance.

Strategy 1: Modifying the Mobile Phase

  • Acidic Modifier: Add 0.1-1% acetic acid or formic acid to your eluent system (e.g., DCM/Methanol). The acid protonates the product and competes for binding sites on the silica, reducing tailing. This is often effective for neutral or weakly basic compounds.

  • Basic Modifier: Add 0.1-1% triethylamine or ammonia (in methanol) to your eluent. The base deprotonates the acidic silanol groups on the silica, preventing your polar compound from sticking. This is particularly useful if your product has any acidic protons.

Strategy 2: Alternative Stationary Phases

If modifying the mobile phase is insufficient, changing the stationary phase is the next logical step.

Stationary PhaseSeparation PrincipleRecommended For...
Reverse-Phase C18 Silica Polarity (non-polar interactions)Separating compounds with small differences in hydrophobicity. Elutes polar compounds first. Ideal for removing non-polar impurities.
Alumina (Neutral or Basic) Polarity (Lewis acid/base interactions)Purifying compounds that are sensitive to acid or that streak on silica. Especially good for amines and other basic compounds.
Amino-propylated Silica Weak Anion Exchange / Normal PhasePurifying very polar or acidic compounds that show irreversible adsorption on standard silica.

Strategy 3: Supercritical Fluid Chromatography (SFC)

SFC uses supercritical CO₂ as the main mobile phase, often with a polar co-solvent like methanol. It provides high-resolution separations for polar compounds and is an excellent high-throughput purification technique in drug discovery environments.

Q6: Can I use recrystallization to achieve high purity for my final solid product?

A6: Yes, recrystallization is an excellent and scalable method for purifying solid products, especially for achieving high pharmaceutical-grade purity. The key is to find a suitable solvent system where the product is soluble at high temperatures but poorly soluble at room temperature or below, while impurities remain soluble at all temperatures.

Step-by-Step Recrystallization Protocol:

  • Solvent Screening: Test the solubility of your crude product in a range of solvents (e.g., Ethanol, Isopropanol, Acetonitrile, Ethyl Acetate, Toluene, and water/co-solvent mixtures) at room temperature and at their boiling points.

  • Dissolution: Place the crude solid in a flask. Add the minimum amount of the chosen hot solvent required to fully dissolve the solid. It is crucial to use the minimum volume to ensure good recovery.

  • Hot Filtration (Optional): If there are insoluble impurities (like dust or catalyst residues), perform a hot filtration through a pre-warmed funnel with fluted filter paper to remove them.

  • Cooling: Allow the solution to cool slowly to room temperature. Slow cooling encourages the formation of large, pure crystals. Do not disturb the flask during this process.

  • Crystallization: Once crystals begin to form, you can place the flask in an ice bath for 30-60 minutes to maximize product precipitation.

  • Isolation: Collect the crystals by vacuum filtration (e.g., using a Büchner funnel).

  • Washing: Wash the collected crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals under high vacuum to remove all residual solvent.

Q7: How can I effectively remove trace amounts of palladium catalyst from my final product?

A7: Removing residual heavy metals like palladium is critical, especially for compounds intended for biological testing or pharmaceutical development.

Palladium Scavenging Protocol:

  • Dissolve Product: After the reaction and initial workup, dissolve the crude product in a suitable organic solvent (e.g., Toluene, THF, Acetonitrile).

  • Add Scavenger: Add a palladium scavenger. There are many commercially available options with different functional groups that chelate palladium.

    • Thiol-based scavengers: (e.g., Thiol-functionalized silica gel, 3-mercaptopropionic acid[4]) are very effective.

    • Amine-based scavengers: (e.g., QuadraSil AP) can also be used.

    • Activated Carbon: A cost-effective but sometimes less selective option.

  • Stir/Heat: Stir the mixture, sometimes with gentle heating (e.g., 40-50°C), for a period of 2 to 24 hours, depending on the scavenger and level of contamination.

  • Filter: Filter the mixture to remove the scavenger-bound palladium.

  • Concentrate: Remove the solvent under reduced pressure. The resulting product can then be further purified by chromatography or recrystallization if needed.

G cluster_1 Purification Goal Product Desired Product (C₇H₆FNO-Ar) Workup Aqueous Workup & Extraction Product->Workup Pd_cat Pd Catalyst (e.g., Pd(PPh₃)₄) Pd_cat->Workup SM_boronic Unreacted Boronic Acid SM_boronic->Workup SM_halide Unreacted Ar-X SM_halide->Workup Side_proto Protodeboronation Product Side_proto->Workup Side_homo Homocoupling Products Side_homo->Workup Pure_Product Pure Product Purification Chromatography or Recrystallization Workup->Purification Purification->Pure_Product

Caption: Separation challenge in a typical Suzuki-Miyaura reaction mixture.

References

Validation & Comparative

A Senior Application Scientist's Guide to Suzuki Coupling: A Comparative Analysis of (3-Carbamoyl-5-fluorophenyl)boronic acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern synthetic chemistry, the Suzuki-Miyaura cross-coupling reaction stands as a pillar for the construction of carbon-carbon bonds, particularly in the synthesis of biaryl scaffolds prevalent in pharmaceuticals and functional materials.[1] The choice of the boronic acid coupling partner is a critical determinant of the reaction's success, influencing yield, reaction kinetics, and substrate scope. This guide provides an in-depth comparison of (3-Carbamoyl-5-fluorophenyl)boronic acid against other commonly employed boronic acids in Suzuki coupling, supported by an analysis of electronic and steric effects, and a detailed experimental protocol.

The Suzuki-Miyaura Coupling: A Mechanistic Overview

The Suzuki-Miyaura coupling is a palladium-catalyzed reaction between an organoboron compound (typically a boronic acid) and an organohalide or triflate.[1] The reaction proceeds through a catalytic cycle involving three key steps: oxidative addition, transmetalation, and reductive elimination.

Suzuki_Coupling_Cycle

Fig. 1: Catalytic Cycle of the Suzuki-Miyaura Coupling

The boronic acid is activated by a base to form a boronate species, which then undergoes transmetalation with the palladium(II) complex. The electronic nature of the substituents on the boronic acid plays a pivotal role in this step and, consequently, the overall efficiency of the reaction.

Comparative Performance of Boronic Acids in Suzuki Coupling

The reactivity of a boronic acid in Suzuki coupling is heavily influenced by the electronic and steric properties of its substituents. Electron-donating groups (EDGs) on the phenyl ring generally enhance the nucleophilicity of the organic group, facilitating transmetalation and often leading to higher reaction yields. Conversely, electron-withdrawing groups (EWGs) can decrease the rate of transmetalation.

This compound possesses two electron-withdrawing groups: a fluorine atom and a carbamoyl group (-CONH2). This electronic deficiency can present challenges in Suzuki coupling compared to electron-rich or unsubstituted phenylboronic acids. However, the presence of these functional groups is often desirable in medicinal chemistry for modulating pharmacokinetic and pharmacodynamic properties.

Below is a comparative table illustrating the expected performance of this compound against other representative boronic acids based on established reactivity principles.

Boronic AcidSubstituent EffectsExpected Reactivity in Suzuki CouplingPotential Challenges
Phenylboronic Acid Unsubstituted (neutral)Baseline reactivity, generally good yields with a wide range of coupling partners.-
4-Methoxyphenylboronic Acid Methoxy (-OCH3) is an electron-donating group.High reactivity due to increased nucleophilicity. Often leads to excellent yields under mild conditions.May undergo competitive side reactions in some cases.
4-Nitrophenylboronic Acid Nitro (-NO2) is a strong electron-withdrawing group.Lower reactivity compared to phenylboronic acid. May require more forcing conditions (higher temperature, stronger base, more active catalyst).Prone to protodeboronation (loss of the boronic acid group).
2-Methylphenylboronic Acid Methyl (-CH3) is a weak electron-donating group, but its ortho position introduces steric hindrance.Reactivity can be moderate to good, but steric hindrance may require specific ligands on the palladium catalyst to facilitate coupling.Steric bulk can hinder the approach to the metal center, potentially lowering yields.
This compound Fluoro (-F) and Carbamoyl (-CONH2) are both electron-withdrawing groups.Expected to have lower reactivity compared to electron-rich and unsubstituted boronic acids. May require optimized reaction conditions to achieve high yields.Susceptible to protodeboronation, especially under harsh basic conditions. The carbamoyl group could potentially coordinate to the catalyst.

Experimental Protocol: Suzuki Coupling of this compound with an Aryl Bromide

This protocol provides a general procedure for the Suzuki coupling of this compound with a generic aryl bromide. Optimization of the catalyst, ligand, base, solvent, and temperature may be necessary for specific substrates.

Experimental_Workflow

Fig. 2: Experimental Workflow for Suzuki Coupling

Materials:

  • Aryl bromide (1.0 mmol, 1.0 equiv)

  • This compound (1.2 mmol, 1.2 equiv)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh3)4] (0.03 mmol, 3 mol%)

  • Potassium Carbonate (K2CO3) (2.0 mmol, 2.0 equiv)

  • 1,4-Dioxane (5 mL, degassed)

  • Water (1 mL, degassed)

Procedure:

  • To a dry Schlenk flask containing a magnetic stir bar, add the aryl bromide (1.0 mmol), this compound (1.2 mmol), and potassium carbonate (2.0 mmol).

  • Evacuate the flask and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times.

  • Add degassed 1,4-dioxane (5 mL) and degassed water (1 mL) to the flask via syringe.

  • Add the tetrakis(triphenylphosphine)palladium(0) (0.03 mmol) to the flask under a positive pressure of the inert gas.

  • Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate (20 mL) and water (10 mL).

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).

  • Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired biphenyl product.

Causality Behind Experimental Choices

  • Catalyst: Pd(PPh3)4 is a commonly used, air-stable palladium(0) precatalyst that is effective for a wide range of Suzuki couplings.[2][3][4] For more challenging couplings involving electron-deficient boronic acids, more specialized catalysts with electron-rich and bulky phosphine ligands may be required.

  • Base: A base is essential to activate the boronic acid for transmetalation.[1] Potassium carbonate is a moderately strong base that is effective in many Suzuki couplings and is generally compatible with a wide range of functional groups.

  • Solvent: A mixture of an organic solvent (like 1,4-dioxane or toluene) and water is often used. The aqueous phase helps to dissolve the base and facilitate the formation of the active boronate species, while the organic phase dissolves the organic reactants and catalyst.

  • Inert Atmosphere: Palladium catalysts, particularly in their Pd(0) active form, can be sensitive to oxygen. Performing the reaction under an inert atmosphere prevents catalyst deactivation and ensures reproducible results.

Conclusion

This compound is a valuable building block for the synthesis of complex molecules in drug discovery and materials science. While its electron-deficient nature may necessitate more carefully optimized reaction conditions compared to electron-rich boronic acids, successful Suzuki-Miyaura couplings can be readily achieved. By understanding the electronic effects at play and judiciously selecting the catalyst, base, and solvent system, researchers can effectively incorporate this versatile reagent into their synthetic strategies. The provided protocol serves as a robust starting point for the development of efficient and high-yielding cross-coupling reactions.

References

A Senior Application Scientist's Guide to Reactivity: Fluorinated vs. Non-Fluorinated Phenylboronic Acids

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development and materials science, the strategic incorporation of fluorine atoms into molecular scaffolds is a cornerstone of modern chemical design.[1][2] Fluorine's unique electronic properties can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity.[1][2] Phenylboronic acids are indispensable reagents for constructing complex architectures, primarily through the robust and versatile Suzuki-Miyaura cross-coupling reaction.[3][4][5] Consequently, understanding how fluorination impacts the performance of these critical building blocks is paramount for efficient and rational synthesis design.

This guide provides an in-depth comparison of the reactivity of fluorinated and non-fluorinated phenylboronic acids. Moving beyond a simple catalog of outcomes, we will dissect the underlying physicochemical principles that govern their behavior, offering field-proven insights to inform your experimental choices and troubleshoot complex coupling reactions.

The Foundational Impact of Fluorine: A Tale of Dueling Electronic Effects

The introduction of fluorine, the most electronegative element, onto a phenyl ring fundamentally alters the electronic landscape of a phenylboronic acid. This alteration is not monolithic; it is a nuanced interplay between two opposing electronic forces that are highly dependent on the substituent's position.

  • Inductive Effect (-I): Through the sigma bond framework, fluorine powerfully withdraws electron density from the aromatic ring. This effect is strongest at the ortho position and diminishes with distance (ortho > meta > para).

  • Mesomeric Effect (+M): Through its lone pairs, fluorine can donate electron density into the pi system of the ring. This resonance effect is most pronounced at the ortho and para positions.

While the inductive effect is dominant, the partial compensation from the mesomeric effect at the para position makes its electronic influence subtly different from the meta position, where only the inductive effect operates significantly.[6]

The Critical Consequence: Enhanced Lewis Acidity

The most significant chemical consequence of these electronic effects is a marked increase in the Lewis acidity of the boronic acid moiety.[2][6][7] Unsubstituted phenylboronic acid has a pKa of 8.86.[6] The introduction of electron-withdrawing fluorine atoms stabilizes the corresponding anionic boronate species [ArB(OH)₃]⁻, which is formed upon reaction with a base. This stabilization makes the boronic acid a stronger acid (i.e., it has a lower pKa).

The extent of this acidity enhancement is position-dependent. For instance, the pKa for 4-fluorophenylboronic acid is 8.77, showing a modest increase in acidity due to the partially offsetting +M effect.[6] However, for meta-substituted isomers, the resonance contribution is weaker, leading to greater acidity.[6] The effect is often most pronounced for ortho derivatives, where intramolecular hydrogen bonding between the fluorine and a boronic acid hydroxyl group can further stabilize the molecule and enhance acidity.[6]

CompoundpKa ValueKey Electronic Effects
Phenylboronic Acid8.86Baseline (unsubstituted)
4-Fluorophenylboronic Acid8.77Strong -I, weaker +M
2,3,4,6-Tetrafluorophenylboronic Acid6.17Cumulative and strong -I effects

Data sourced from a 2022 NIH study.[6]

This modulation of Lewis acidity is not merely a chemical curiosity; it is the primary driver behind the altered reactivity observed in cross-coupling reactions.

Dissecting Performance in the Suzuki-Miyaura Reaction

The Suzuki-Miyaura reaction is a multi-step catalytic cycle, but the reactivity of the boronic acid partner most critically influences the transmetalation step. It is here that the aryl group is transferred from boron to the palladium center. However, a competing and often detrimental side reaction, protodeboronation , can diminish yields by destroying the starting material. The presence of fluorine influences both pathways.

Figure 1: Simplified Suzuki-Miyaura Catalytic Cycle.
The Transmetalation Step: A Potential Boost in Speed

Transmetalation is generally believed to proceed via an activated boronate species (formed by the reaction of the boronic acid with a base). The increased Lewis acidity of fluorinated phenylboronic acids facilitates the formation of this key intermediate. The electron-withdrawing nature of the fluorinated ring can then accelerate the transfer of the aryl group to the electron-rich palladium(II) center.[1] This can lead to faster reaction rates and potentially higher yields, especially in challenging couplings.[1]

Figure 2: Key species involved in the transmetalation step.
The Competing Pathway: The Threat of Protodeboronation

Protodeboronation is the cleavage of the C–B bond, replacing the boronic acid group with a hydrogen atom. This side reaction is a common failure mode in Suzuki-Miyaura couplings.[8] The electron-withdrawing fluorine atoms, which accelerate transmetalation, can unfortunately also render the ipso-carbon (the carbon attached to boron) more electrophilic and thus more susceptible to cleavage by proton sources, particularly under basic conditions.[1][9]

This creates a delicate balance: the very property that enhances desired reactivity can also promote undesired decomposition. Polyfluorinated phenylboronic acids are especially prone to this decomposition pathway.[1] Therefore, reaction conditions, particularly the choice of base and solvent, must be carefully selected to favor transmetalation over protodeboronation.

Comparative Experimental Data

While direct comparisons across different studies can be challenging due to varying conditions, a general performance benchmark can be established. In a study using a supported palladium nanoparticle catalyst, 4-fluorophenylboronic acid and phenylboronic acid showed comparable, high conversions in coupling with 1-bromo-4-fluorobenzene, with both reaching near-maximum conversion within 3-8 hours.[10] However, this similarity is not universal. The outcome is highly dependent on the specific substrates, catalyst, and conditions employed. For highly electron-deficient systems, such as pentafluorophenylboronic acid, standard Suzuki conditions are often ineffective, requiring specialized protocols with additives like silver(I) oxide (Ag₂O) to facilitate the reaction.[9]

Practical Guidance and Experimental Protocols

The successful use of fluorinated phenylboronic acids hinges on tailoring the reaction conditions to leverage their enhanced acidity while mitigating their propensity for decomposition.

Workflow for Suzuki-Miyaura Coupling

G setup Reaction Setup reagents Add Aryl Halide, Boronic Acid, Solvent setup->reagents degas Degas Mixture (e.g., Ar sparge) reagents->degas catalyst Add Pd Catalyst & Base degas->catalyst heat Heat to Reaction Temp catalyst->heat monitor Monitor by TLC / GC-MS heat->monitor workup Aqueous Workup & Extraction monitor->workup purify Purification (e.g., Chromatography) workup->purify

Figure 3: General experimental workflow for Suzuki-Miyaura coupling.
Protocol A: Standard Coupling with Phenylboronic Acid

This protocol serves as a baseline for a standard, robust coupling reaction.

Reaction: Phenylboronic Acid + 4-Bromoanisole → 4-Methoxybiphenyl

Materials:

  • Phenylboronic Acid (1.2 equiv)

  • 4-Bromoanisole (1.0 equiv)

  • Palladium(II) Acetate (Pd(OAc)₂, 2 mol%)

  • SPhos (4 mol%)

  • Potassium Phosphate (K₃PO₄, 2.0 equiv)

  • Toluene/Water (10:1 v/v)

Procedure:

  • To an oven-dried reaction flask equipped with a magnetic stir bar and condenser, add 4-bromoanisole, phenylboronic acid, and K₃PO₄.

  • Evacuate and backfill the flask with an inert atmosphere (Argon or Nitrogen). Repeat three times.

  • Add the toluene/water solvent mixture via syringe.

  • In a separate vial, pre-mix the Pd(OAc)₂ and SPhos ligand in a small amount of toluene under an inert atmosphere. Add this catalyst solution to the main reaction flask.

  • Heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or GC-MS. Upon completion (typically 4-12 hours), cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol B: Optimized Coupling with 4-Fluorophenylboronic Acid

This protocol incorporates modifications to account for the altered properties of the fluorinated reagent. The choice of a fluoride source as a base can be particularly effective.

Reaction: 4-Fluorophenylboronic Acid + 4-Bromoanisole → 4-Fluoro-4'-methoxybiphenyl

Materials:

  • 4-Fluorophenylboronic Acid (1.3 equiv)

  • 4-Bromoanisole (1.0 equiv)

  • [Pd₂(dba)₃] (1.5 mol%)

  • tBu₃P-HBF₄ (6 mol%)

  • Cesium Fluoride (CsF, 2.5 equiv)

  • 1,4-Dioxane (anhydrous)

Causality Behind Experimental Choices:

  • Base: Cesium fluoride (CsF) is chosen over a phosphate or carbonate base. Fluoride ions can act as both a base and a crucial activator, potentially forming a highly reactive palladium-fluorido intermediate or a hypervalent fluoroboronate species, both of which can facilitate transmetalation.[11][12][13] CsF is often more effective than other fluoride salts due to its higher solubility.[13]

  • Solvent: Anhydrous dioxane is used. While some water can be beneficial in Suzuki couplings, minimizing protic sources is prudent when using a boronic acid that may be more susceptible to protodeboronation.

  • Catalyst System: A palladium/phosphine system known for high activity with challenging substrates is selected to ensure efficient turnover.

Procedure:

  • To an oven-dried reaction flask, add 4-bromoanisole, 4-fluorophenylboronic acid, and CsF.

  • Evacuate and backfill the flask with Argon. Repeat three times.

  • Add anhydrous 1,4-dioxane via syringe.

  • In a glovebox or under a positive pressure of Argon, add the [Pd₂(dba)₃] and tBu₃P-HBF₄ to the reaction flask.

  • Heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitor the reaction progress. Due to potentially faster kinetics, check the reaction progress early (e.g., after 1-2 hours).

  • Upon completion, cool the reaction to room temperature.

  • Filter the reaction mixture through a pad of celite, washing with ethyl acetate. Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Conclusion and Outlook

The decision to use a fluorinated phenylboronic acid over its non-fluorinated counterpart is a strategic choice, not a simple substitution.

  • Key Advantage: Fluorination increases the Lewis acidity of the boronic acid, which can accelerate the rate-critical transmetalation step in Suzuki-Miyaura coupling, leading to faster reactions or enabling difficult transformations.

  • Key Disadvantage: The same electron-withdrawing properties that enhance reactivity can also increase the molecule's susceptibility to protodeboronation, a yield-destroying side reaction.

Ultimately, the reactivity of a fluorinated phenylboronic acid is a double-edged sword. Success requires a holistic understanding of these competing electronic effects. By carefully optimizing reaction conditions—particularly the choice of base and solvent—researchers can harness the benefits of fluorination to efficiently synthesize the complex, high-value molecules demanded by modern pharmaceutical and materials science endeavors.

References

A Senior Application Scientist's Guide to the Spectroscopic Characterization of (3-Carbamoyl-5-fluorophenyl)boronic acid

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the precise structural elucidation of novel chemical entities is paramount. (3-Carbamoyl-5-fluorophenyl)boronic acid is a key building block in contemporary medicinal chemistry, frequently employed in Suzuki-Miyaura cross-coupling reactions to synthesize complex organic molecules. Its utility is predicated on its specific chemical structure and purity, which are definitively verified through a combination of Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

This guide provides an in-depth analysis of the expected NMR and MS data for this compound. Due to the limited availability of public domain spectra for this specific molecule, we will leverage spectral data from closely related structural analogs to predict and interpret its spectroscopic characteristics. This comparative approach not only allows for a robust theoretical analysis but also highlights the subtle yet significant effects of substituent changes on the spectral output.

The Analytical Challenge of Boronic Acids

Boronic acids present unique challenges in both NMR and MS analysis. A primary consideration is their propensity to undergo dehydration to form cyclic trimers known as boroxines.[1] This equilibrium between the monomeric acid and the trimeric boroxine can complicate spectral interpretation. In Mass Spectrometry, the lability of the boronic acid group and its tendency to form adducts or fragment requires careful optimization of experimental conditions.[2][3]

Comparative Spectroscopic Analysis

To construct a reliable spectroscopic profile for this compound, we will compare the known data of three key analogs:

  • Phenylboronic acid : The parent compound, providing a baseline for the phenylboronic acid scaffold.

  • 3-Fluorophenylboronic acid : To understand the influence of the electron-withdrawing fluorine atom on the phenyl ring.

  • 3-Carbamoylphenylboronic acid : To assess the impact of the carbamoyl group.

By synthesizing the insights from these analogs, we can make well-founded predictions for the spectral features of our target molecule.

Table 1: Predicted ¹H NMR Spectral Data for this compound and Comparison with Analogs (in DMSO-d₆)
CompoundAromatic Protons (ppm)B(OH)₂ Protons (ppm)NH₂ Protons (ppm)
This compound (Predicted) ~8.2-7.5 (complex multiplet)~8.4 (broad singlet)~7.8, ~7.6 (two broad singlets)
Phenylboronic acid[4]7.85-7.79 (m, 2H), 7.45-7.35 (m, 3H)8.13 (s, 2H)-
3-Fluorophenylboronic acid[5][6]7.6-7.1 (m, 4H)8.29 (s, 2H)-
(3-Carbamoylphenyl)boronic acid[7]8.3-7.5 (m, 4H)8.2 (s, 2H)7.9, 7.5 (br s, 2H)

Note: Chemical shifts are approximate and can vary based on solvent and concentration.

The predicted ¹H NMR spectrum of this compound will exhibit characteristic signals for the aromatic protons, the boronic acid hydroxyl protons, and the carbamoyl amide protons. The aromatic region is expected to be complex due to the meta-substitution pattern and the presence of fluorine, which will introduce additional splitting (J-coupling) with adjacent protons. The B(OH)₂ protons typically appear as a broad singlet that is exchangeable with D₂O. The two amide protons of the carbamoyl group are expected to be diastereotopic and may appear as two distinct broad singlets.

Table 2: Predicted ¹³C NMR Spectral Data for this compound and Comparison with Analogs (in DMSO-d₆)
CompoundC-B (ppm)Aromatic Carbons (ppm)C=O (ppm)
This compound (Predicted) ~135 (broad)~163 (d, ¹JCF), ~130-115 (multiple signals)~167
Phenylboronic acid[8]134.7132.3, 128.1, 127.5-
3-Fluorophenylboronic acid[9]133.2 (d, J=7.5 Hz)162.9 (d, ¹JCF=243 Hz), 129.9 (d, J=8.1 Hz), 119.5 (d, J=21.2 Hz), 114.1 (d, J=22.5 Hz)-
(3-Carbamoylphenyl)boronic acid[10]~135~135-125~168

Note: 'd' denotes a doublet due to C-F coupling.

In the ¹³C NMR spectrum, the carbon atom directly attached to the boron (C-B) often presents a broad signal due to quadrupolar relaxation of the boron nucleus. The most downfield aromatic signal will be the carbon attached to the fluorine, appearing as a doublet with a large one-bond C-F coupling constant (¹JCF). The carbamoyl carbon will appear in the typical amide carbonyl region.

Mass Spectrometry: Navigating the Complexities

Electrospray ionization (ESI) is a common technique for the mass spectrometric analysis of boronic acids. However, challenges such as the formation of boroxines and solvent adducts can complicate the spectra.[2][3] A high-throughput method using UPLC-ESI-MS has been developed to minimize these issues, providing a rapid and reliable analysis.[11]

Table 3: Predicted Mass Spectrometry Data for this compound
Ionization ModePredicted m/zIon Species
ESI-Negative182.04[M-H]⁻
ESI-Negative226.06[M+HCOOH-H]⁻ (formate adduct)
ESI-Positive184.06[M+H]⁺
ESI-Positive206.04[M+Na]⁺

The molecular weight of this compound is 182.94 g/mol . In negative ion mode ESI-MS, the most prominent ion is expected to be the deprotonated molecule [M-H]⁻. Adducts with components of the mobile phase, such as formate, are also commonly observed. In positive ion mode, the protonated molecule [M+H]⁺ and sodium adduct [M+Na]⁺ are anticipated. High-resolution mass spectrometry (HRMS) would be employed to confirm the elemental composition of these ions.

Experimental Protocols

To ensure the acquisition of high-quality data, the following experimental workflows are recommended.

NMR Spectroscopy Workflow

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition (400 MHz Spectrometer) cluster_proc Data Processing prep Dissolve ~5-10 mg of sample in ~0.6 mL of DMSO-d₆ vortex Vortex to ensure homogeneity prep->vortex transfer Transfer to a 5 mm NMR tube vortex->transfer lock Lock on deuterium signal transfer->lock shim Shim the magnetic field lock->shim H1 Acquire ¹H NMR spectrum shim->H1 C13 Acquire ¹³C{¹H} NMR spectrum H1->C13 ft Fourier Transform C13->ft phase Phase correction ft->phase baseline Baseline correction phase->baseline integrate Integration (¹H) baseline->integrate peak_pick Peak picking integrate->peak_pick

Caption: Workflow for NMR data acquisition and processing.

The choice of DMSO-d₆ as the solvent is crucial as it effectively solubilizes the polar boronic acid and allows for the observation of exchangeable protons from the B(OH)₂ and CONH₂ groups.

Mass Spectrometry (UPLC-ESI-MS) Workflow

MS_Workflow cluster_prep_ms Sample Preparation cluster_chrom UPLC Separation cluster_ms_acq ESI-MS Detection prep_ms Prepare a ~1 mg/mL stock solution in Methanol dilute Dilute to ~10 µg/mL with mobile phase prep_ms->dilute filter Filter through a 0.22 µm syringe filter dilute->filter column Column: Acquity BEH C18 filter->column mobile_phase Mobile Phase: 10 mM Ammonium Acetate and Acetonitrile (gradient) column->mobile_phase injection Inject 1-5 µL mobile_phase->injection ionization Electrospray Ionization (ESI) injection->ionization mode Acquire in both positive and negative ion modes ionization->mode analyzer Mass Analyzer: TOF or Orbitrap mode->analyzer

Caption: Workflow for UPLC-ESI-MS analysis.

This UPLC-MS method is designed for high-throughput analysis, minimizing the on-column time to reduce the likelihood of degradation or boroxine formation.[2] The use of a C18 column provides good retention for the aromatic boronic acid, while the ammonium acetate in the mobile phase aids in ionization.

Conclusion

References

A Senior Application Scientist's Guide to Palladium Catalysts for Suzuki-Miyaura Coupling with Fluorinated Boronic Acids

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The introduction of fluorine atoms into organic molecules is a cornerstone of modern drug discovery and materials science, often imparting desirable properties such as enhanced metabolic stability, binding affinity, and lipophilicity. The Suzuki-Miyaura cross-coupling reaction stands as a powerful tool for forging carbon-carbon bonds, and its application to the synthesis of fluorinated biaryls is of paramount importance. However, the unique electronic properties of fluorinated boronic acids present significant challenges to this otherwise robust transformation.

This guide provides a comparative study of palladium catalysts for the Suzuki-Miyaura coupling of fluorinated boronic acids. We will delve into the mechanistic nuances that underpin catalyst selection, present head-to-head performance data for various catalyst systems, and offer detailed experimental protocols and troubleshooting advice to empower researchers in this critical area of synthetic chemistry.

The Challenge of Fluorinated Boronic Acids in Suzuki-Miyaura Coupling

Fluorinated arylboronic acids are notoriously challenging substrates in Suzuki-Miyaura coupling for two primary reasons:

  • Reduced Nucleophilicity: The strong electron-withdrawing nature of fluorine atoms decreases the electron density on the boron-bearing carbon, rendering the boronic acid less nucleophilic. This can significantly slow down the crucial transmetalation step in the catalytic cycle, leading to sluggish or incomplete reactions.

  • Protodeboronation: Fluorinated boronic acids are highly susceptible to protodeboronation, an undesired side reaction where the C–B bond is cleaved by a proton source (often water or alcohol in the presence of a base), replacing the boronic acid moiety with a hydrogen atom.[1] This decomposition pathway consumes the starting material and reduces the overall yield of the desired cross-coupled product.

The key to a successful coupling, therefore, lies in choosing a catalyst system that can facilitate a rapid transmetalation and reductive elimination, outcompeting the rate of protodeboronation.

The Palladium Catalytic Cycle: A Mechanistic Overview

The generally accepted mechanism for the Suzuki-Miyaura coupling involves a palladium(0) active species and proceeds through three key steps: oxidative addition, transmetalation, and reductive elimination.[2]

Suzuki_Miyaura_Cycle pd0 Pd(0)Ln oxidative_addition Oxidative Addition pd0->oxidative_addition Ar-X pd2_complex Ar-Pd(II)-X      Ln oxidative_addition->pd2_complex transmetalation Transmetalation pd2_complex->transmetalation Ar'-B(OH)₂ Base diaryl_pd2 Ar-Pd(II)-Ar'      Ln transmetalation->diaryl_pd2 reductive_elimination Reductive Elimination diaryl_pd2->reductive_elimination reductive_elimination->pd0 Regeneration of Pd(0) catalyst product Ar-Ar' reductive_elimination->product

Figure 1: A simplified diagram of the Suzuki-Miyaura catalytic cycle.

For fluorinated boronic acids, the transmetalation step is often the rate-limiting step. The choice of palladium catalyst and, critically, the associated ligands, directly influences the efficiency of this step and the overall success of the reaction.

Comparative Study of Palladium Catalysts

The evolution of palladium catalysts for Suzuki-Miyaura coupling has led to a range of options, from "traditional" catalysts to highly sophisticated modern precatalysts. Here, we compare their performance in the context of coupling with fluorinated boronic acids.

Traditional Palladium Catalysts

Catalysts such as Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) and [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂) have been workhorses in organic synthesis for decades.

  • Pd(PPh₃)₄: This air-sensitive Pd(0) complex does not require an in situ reduction step. However, the triphenylphosphine ligands are not sufficiently electron-rich or bulky to effectively promote the coupling of many electron-deficient boronic acids, often leading to low yields.

  • Pd(dppf)Cl₂: This air-stable Pd(II) precatalyst requires in situ reduction to the active Pd(0) species. The dppf ligand offers better performance than PPh₃ for some challenging substrates, but can still be insufficient for highly fluorinated systems.

Modern Buchwald Precatalysts and Ligands

The development of bulky, electron-rich biaryl phosphine ligands by the Buchwald group has revolutionized Suzuki-Miyaura coupling, particularly for challenging substrates.[3] These ligands, such as SPhos and XPhos, in combination with a palladium source, generate highly active catalysts that accelerate both oxidative addition and reductive elimination.

The Buchwald group has also developed a series of increasingly sophisticated precatalysts (G1, G2, G3, and G4) that offer improved air-stability, ease of handling, and rapid, predictable generation of the active monoligated Pd(0) species.[2] This rapid activation is crucial for outcompeting the decomposition of unstable fluorinated boronic acids.[3]

Head-to-Head Performance Data

The following tables summarize the performance of various palladium catalysts in the Suzuki-Miyaura coupling of different fluorinated boronic acids.

Table 1: Coupling of 4-Chlorotoluene with 2,3,4,6-Tetrafluorophenylboronic Acid

Catalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)Reference
Pd(OAc)₂ (2)SPhos (4)K₃PO₄Toluene/H₂O1001895[4]
Pd(PPh₃)₄ (5)-K₂CO₃DME/H₂O8024<10[4]
XPhos Pd G3 (2)-K₃PO₄THF/H₂ORT0.596[3]

Table 2: Coupling of Various Aryl Halides with 2,5-Difluorophenylboronic Acid

Aryl HalideCatalystBaseSolventTemp (°C)Time (h)Yield (%)Reference
4-ChloroacetophenonePd₂(dba)₃ / XPhosK₃PO₄t-Amyl alcohol1101693[5]
4-ChlorobenzonitrilePd(OAc)₂ / SPhosK₃PO₄Dioxane/H₂O1202488[5]
1-Chloro-4-nitrobenzenePEPPSI-IPrCs₂CO₃Dioxane1001891[5]
4-BromoanisolePd(PPh₃)₄K₂CO₃Toluene/EtOH/H₂OReflux1278[5]

Table 3: Coupling of 4-Bromotoluene with 4-(Trifluoromethyl)phenylboronic Acid

Catalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
Pd(dppf)Cl₂ (3)-K₂CO₃MeCN/H₂O802~75
XPhos Pd G4 (1)-K₃PO₄Dioxane/H₂O801>95

Note: The data in Table 3 is representative and compiled from typical conditions for these catalyst systems.

The data clearly demonstrates the superior performance of modern Buchwald-type catalysts, particularly the G3 and G4 precatalysts, for the coupling of electron-deficient fluorinated boronic acids. They consistently provide higher yields in shorter reaction times and under milder conditions compared to traditional catalyst systems.

Experimental Protocols

Below are detailed, step-by-step methodologies for a representative Suzuki-Miyaura coupling reaction with a fluorinated boronic acid.

General Protocol for Suzuki-Miyaura Coupling with a Fluorinated Boronic Acid

This protocol is a general starting point and may require optimization for specific substrates.

Experimental_Workflow start Start reagents Combine Aryl Halide, Fluorinated Boronic Acid, and Base in a dry reaction vessel. start->reagents inert Establish Inert Atmosphere (e.g., N₂ or Ar) reagents->inert catalyst Add Palladium Precatalyst. inert->catalyst solvent Add Degassed Solvent. catalyst->solvent reaction Heat and Stir for the specified time and temperature. solvent->reaction workup Aqueous Workup and Extraction. reaction->workup purification Purification by Column Chromatography. workup->purification end End purification->end

Figure 2: A generalized experimental workflow for Suzuki-Miyaura coupling.

Materials:

  • Aryl halide (1.0 equiv)

  • Fluorinated boronic acid (1.2–1.5 equiv)

  • Palladium precatalyst (e.g., XPhos Pd G3, 1-2 mol%)

  • Base (e.g., K₃PO₄, 2.0-3.0 equiv, finely powdered)

  • Degassed solvent (e.g., Dioxane/H₂O 10:1, or Toluene)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Solvents for extraction and chromatography (e.g., ethyl acetate, hexanes)

Procedure:

  • Vessel Preparation: To an oven-dried reaction vial equipped with a magnetic stir bar, add the aryl halide, the fluorinated boronic acid, and the finely powdered base.

  • Inert Atmosphere: Seal the vial with a septum cap and purge with an inert gas (e.g., Argon or Nitrogen) for 10-15 minutes.

  • Catalyst Addition: Under the inert atmosphere, add the palladium precatalyst.

  • Solvent Addition: Add the degassed solvent via syringe. The reaction concentration should typically be between 0.1 M and 0.5 M with respect to the limiting reagent.

  • Reaction: Place the vial in a preheated oil bath or heating block and stir vigorously at the desired temperature (e.g., 80–110 °C). Monitor the reaction progress by TLC or LC-MS.

  • Workup: After the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Troubleshooting Common Issues

Even with optimized protocols, challenges can arise. Here are some common problems and their solutions when working with fluorinated boronic acids:

  • Low or No Yield:

    • Suspect Protodeboronation: This is the most likely culprit.

      • Solution 1: Use a boronic ester. Convert the boronic acid to a more stable pinacol (BPin) or MIDA ester. These derivatives are more resistant to protodeboronation and slowly release the active boronic acid under the reaction conditions.[6]

      • Solution 2: Employ anhydrous conditions. Rigorously dry all solvents and reagents.

      • Solution 3: Use a milder base. If compatible with your substrate, consider using a weaker base like K₂CO₃ or CsF.

    • Inactive Catalyst:

      • Solution: Use a fresh batch of a modern, air-stable precatalyst like a Buchwald G3 or G4 precatalyst. Ensure thorough degassing of solvents to prevent catalyst oxidation.[7]

  • Formation of Homocoupled Boronic Acid Byproduct:

    • Cause: This often indicates the presence of oxygen, which can facilitate the oxidative homocoupling of the boronic acid.

    • Solution: Improve the degassing procedure for your solvents and ensure a robust inert atmosphere is maintained throughout the reaction setup and duration.[7]

  • Incomplete Conversion:

    • Cause: The transmetalation step may still be too slow.

    • Solution 1: Increase the reaction temperature. However, be mindful that this can also increase the rate of protodeboronation.

    • Solution 2: Switch to a more active ligand. If using a less electron-rich ligand, consider switching to a more donating one like XPhos or SPhos.

    • Solution 3: Use a stronger base. A stronger base like K₃PO₄ or Cs₂CO₃ can facilitate the formation of the more nucleophilic boronate species, accelerating transmetalation.[6]

Conclusion

The Suzuki-Miyaura coupling of fluorinated boronic acids is a critical transformation in modern organic synthesis. While challenging, a thorough understanding of the underlying mechanistic principles and a rational approach to catalyst selection can lead to high-yielding and reproducible results. The advent of bulky, electron-rich phosphine ligands and their corresponding air-stable palladium precatalysts, particularly the Buchwald G3 and G4 systems, has largely overcome the hurdles of slow transmetalation and protodeboronation. By carefully selecting the appropriate catalyst system and reaction conditions, researchers can confidently incorporate fluorinated motifs into their target molecules, paving the way for new discoveries in medicine and materials science.

References

A Senior Application Scientist's Guide to (3-Carbamoyl-5-fluorophenyl)boronic acid in Biaryl Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

For researchers, medicinal chemists, and drug development professionals engaged in the synthesis of complex biaryl scaffolds, the choice of coupling reagents is paramount to achieving optimal yields, purity, and process efficiency. This guide provides an in-depth technical analysis of (3-Carbamoyl-5-fluorophenyl)boronic acid , a key building block for introducing the synthetically valuable 3-carbamoyl-5-fluorophenyl moiety. Through a comparative lens, we will explore its performance in the widely adopted Suzuki-Miyaura cross-coupling reaction against alternative synthetic strategies, notably the Stille cross-coupling. This document is designed to move beyond a simple recitation of protocols, offering instead a framework of chemical logic and field-proven insights to guide your experimental design and reagent selection. We will delve into the causality behind experimental choices, present self-validating protocols, and ground all claims in verifiable, authoritative sources.

Introduction: The Strategic Importance of the 3-Carbamoyl-5-fluorophenyl Moiety

The 3-carbamoyl-5-fluorophenyl substructure is a recurring motif in a number of pharmacologically active agents, most notably in the class of Poly(ADP-ribose) polymerase (PARP) inhibitors, which have emerged as a significant advancement in oncology. The carbamoyl group can act as a key hydrogen bond donor, while the fluorine atom can modulate physicochemical properties such as metabolic stability and binding affinity. The efficient and reliable installation of this fragment is therefore a critical challenge in the synthesis of these and other complex molecules.

This compound has become a go-to reagent for this purpose, primarily due to its utility in the robust and versatile Suzuki-Miyaura cross-coupling reaction. Boronic acids, in general, are favored in pharmaceutical development for their stability, relatively low toxicity, and the ease of removal of boron-containing byproducts[1].

Performance Analysis: Suzuki-Miyaura Coupling with this compound

The Suzuki-Miyaura reaction is a palladium-catalyzed cross-coupling of an organoboron compound with an organic halide or triflate, forming a carbon-carbon bond[2]. This reaction is a cornerstone of modern organic synthesis due to its mild conditions and broad functional group tolerance.

Mechanism of Action: The Suzuki-Miyaura Catalytic Cycle

A foundational understanding of the catalytic cycle is crucial for troubleshooting and optimizing reaction conditions. The cycle comprises three key steps:

  • Oxidative Addition: A palladium(0) complex reacts with the aryl halide (Ar-X) to form a Pd(II) intermediate.

  • Transmetalation: The organic group from the boronic acid is transferred to the palladium center. This step is facilitated by a base, which activates the boronic acid.

  • Reductive Elimination: The two organic partners are coupled, forming the biaryl product and regenerating the Pd(0) catalyst.

Suzuki_Miyaura_Cycle

A Case Study: Synthesis of a PARP Inhibitor Intermediate

A key application of this compound is in the synthesis of intermediates for PARP inhibitors. A patent for a novel PARP inhibitor describes the Suzuki-Miyaura coupling of this compound with 5-bromo-2-hydrazinopyridine to furnish a key biaryl intermediate.

Reaction Scheme:

reaction_scheme

While specific yield data from this patent is not publicly available, typical yields for similar Suzuki-Miyaura couplings involving functionalized aryl bromides and phenylboronic acids are generally in the range of 70-95%, depending on the optimization of the reaction conditions.

Detailed Experimental Protocol: Suzuki-Miyaura Coupling

The following is a representative, self-validating protocol for a Suzuki-Miyaura coupling reaction that can be adapted for the synthesis of the aforementioned PARP inhibitor intermediate.

Materials:

  • Aryl bromide (1.0 equiv)

  • This compound (1.2 equiv)

  • Pd(PPh₃)₄ (0.03 equiv)

  • K₂CO₃ (2.0 equiv)

  • 1,4-Dioxane/Water (4:1 mixture), degassed

  • Anhydrous Na₂SO₄

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the aryl bromide, this compound, and K₂CO₃.

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Solvent and Catalyst Addition: Under the inert atmosphere, add the degassed 1,4-dioxane/water mixture, followed by the Pd(PPh₃)₄ catalyst.

  • Reaction: Heat the reaction mixture to 80-100 °C and stir for 4-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to obtain the desired biaryl product.

Causality of Experimental Choices:

  • Excess Boronic Acid: A slight excess of the boronic acid is often used to drive the reaction to completion, compensating for any potential homocoupling or degradation.

  • Base: The base is crucial for the transmetalation step. K₂CO₃ is a common and effective choice, though others like Cs₂CO₃ or K₃PO₄ can be used depending on the substrates.

  • Degassed Solvent: The use of a degassed solvent is critical to prevent the oxidation and deactivation of the Pd(0) catalyst.

  • Inert Atmosphere: Maintaining an inert atmosphere throughout the reaction setup and execution is essential for the stability of the catalyst.

experimental_workflow

Comparative Analysis: The Stille Cross-Coupling as a Synthetic Alternative

While the Suzuki-Miyaura reaction is a powerful tool, it is not without its limitations. In certain contexts, alternative cross-coupling methodologies may offer advantages. The Stille cross-coupling, which utilizes organostannane reagents, is a notable alternative for the formation of C-C bonds[3][4].

Performance Comparison: Suzuki vs. Stille

The following table provides a high-level comparison of the key features of the Suzuki-Miyaura and Stille cross-coupling reactions.

FeatureSuzuki-Miyaura CouplingStille Coupling
Organometallic Reagent Organoboronic acid/esterOrganostannane (e.g., R-SnBu₃)
Toxicity of Reagent Generally lowHigh (organotin compounds are toxic)
Byproduct Removal Relatively easy (boron byproducts are often water-soluble)Can be challenging (tin byproducts are often nonpolar and require specific workup procedures)
Functional Group Tolerance Very broadVery broad, often tolerant of acidic protons
Reaction Conditions Mild, requires a baseMild, does not require a base
Stability of Reagent Generally stable, but can undergo protodeboronationVery stable, not sensitive to air or moisture
Causality of Choice: When to Consider Stille Coupling

A researcher might opt for a Stille coupling over a Suzuki-Miyaura reaction in several scenarios:

  • Substrate Incompatibility with Base: For substrates that are sensitive to the basic conditions required for Suzuki coupling, the base-free nature of the Stille reaction is a significant advantage.

  • Availability of Precursors: In some cases, the synthesis of the required organostannane may be more straightforward or higher-yielding than the corresponding boronic acid.

  • Challenges with Protodeboronation: If the boronic acid is prone to protodeboronation (loss of the boronic acid group) under the reaction conditions, the greater stability of the organostannane can lead to higher yields.

However, the primary drawback of the Stille reaction is the toxicity of the organotin reagents and the difficulty in removing tin-containing byproducts from the final product. This is a particularly important consideration in the context of pharmaceutical synthesis, where stringent purity requirements are in place.

Experimental Protocol: Stille Cross-Coupling

The following is a general protocol for a Stille cross-coupling reaction. To synthesize a 3-carbamoyl-5-fluorophenyl substituted biaryl, one would need to prepare the corresponding organostannane, for instance, (3-carbamoyl-5-fluorophenyl)tributylstannane.

Materials:

  • Aryl halide (1.0 equiv)

  • Organostannane (1.1 equiv)

  • Pd(PPh₃)₄ (0.05 equiv)

  • Anhydrous THF or DMF

  • Saturated aqueous KF solution

  • Anhydrous Na₂SO₄

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a flame-dried flask, add the aryl halide and the organostannane.

  • Inert Atmosphere and Solvent Addition: Establish an inert atmosphere and add the anhydrous solvent.

  • Catalyst Addition: Add the palladium catalyst under the inert atmosphere.

  • Reaction: Heat the mixture to 60-100 °C and stir until the reaction is complete as monitored by TLC.

  • Work-up: Cool the reaction, dilute with an organic solvent, and wash with a saturated aqueous solution of KF to precipitate the tin byproducts. Filter the mixture.

  • Extraction and Drying: Wash the filtrate with water and brine, then dry over anhydrous Na₂SO₄.

  • Purification: Concentrate the solution and purify the crude product by column chromatography.

Conclusion and Future Outlook

This compound stands as a highly effective and strategically important reagent for the synthesis of complex biaryl molecules, particularly in the realm of medicinal chemistry. Its application in Suzuki-Miyaura cross-coupling reactions offers a reliable and high-yielding pathway to the 3-carbamoyl-5-fluorophenyl moiety, a key pharmacophore in modern drug discovery.

While the Suzuki-Miyaura reaction remains the workhorse for this transformation due to its mild conditions, low toxicity of reagents, and ease of purification, a comprehensive understanding of alternative methodologies such as the Stille coupling is essential for the well-rounded synthetic chemist. The choice between these powerful synthetic tools should be guided by a careful consideration of substrate compatibility, reagent availability, and the specific requirements of the synthetic target, particularly with regard to purity in pharmaceutical applications.

As the demand for increasingly complex and functionally diverse drug candidates continues to grow, the development of novel and improved methods for biaryl synthesis will undoubtedly remain an active area of research. The principles and protocols outlined in this guide provide a solid foundation for navigating the current landscape and making informed decisions in the laboratory.

References

A Comparative Guide to the Performance of (3-Carbamoyl-5-fluorophenyl)boronic acid in Common Solvent Systems for Suzuki-Miyaura Coupling

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

(3-Carbamoyl-5-fluorophenyl)boronic acid is a pivotal building block in medicinal chemistry, prized for the desirable physicochemical properties imparted by its fluorine and carbamoyl substituents. However, its performance in the foundational Suzuki-Miyaura cross-coupling reaction is profoundly influenced by the chosen solvent system. This guide provides a comprehensive, data-driven comparison of this boronic acid's reactivity across a spectrum of common solvents. We will explore the underlying mechanistic principles governing solvent effects, present comparative experimental data, and offer actionable protocols to empower researchers in optimizing their synthetic strategies.

Introduction: The Strategic Importance of this compound

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1] Within the vast arsenal of available reagents, this compound stands out as a particularly valuable synthon in drug discovery. Its structure is strategically designed:

  • The Fluorine Atom: Often incorporated to enhance metabolic stability, improve binding affinity, and modulate pKa.

  • The Carbamoyl Group: Acts as a reliable hydrogen bond donor and acceptor, crucial for molecular recognition at biological targets.

The successful incorporation of this building block is therefore a critical step in the synthesis of many advanced pharmaceutical intermediates. However, the very functional groups that make it so valuable also present challenges. The electronic-withdrawing nature of both substituents can impact the nucleophilicity of the boronic acid, and the potential for side reactions like protodeboronation necessitates careful reaction design.[1][2] Central to this design is the selection of an optimal solvent system.

The Decisive Role of the Solvent System in Suzuki-Miyaura Coupling

The solvent is not merely an inert medium but an active participant that dictates the efficiency of the entire catalytic cycle.[3] Its influence is multifaceted, affecting solubility, catalyst stability, and the rates of the key mechanistic steps: oxidative addition, transmetalation, and reductive elimination.[4][5]

A primary challenge when working with functionalized boronic acids is the competing side reaction of protodeboronation , where the carbon-boron bond is cleaved by a proton source, yielding an undesired arene byproduct.[6] This process is highly dependent on solvent, temperature, and the pH of the reaction medium.[7][8]

The choice of solvent directly impacts the crucial transmetalation step, where the organic moiety is transferred from boron to the palladium center.[9] This step requires the activation of the boronic acid by a base to form a more nucleophilic boronate species.[10] The solvent must effectively solvate both the organic-soluble catalyst complex and the often inorganic base, creating a productive environment for this key bond-forming event.[11] The presence of water, for instance, can be beneficial by increasing the solubility of the base and facilitating boronate formation, but an excess can promote protodeboronation.[11][12]

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// Edges Pd0 -> OxAdd [dir=forward]; OxAdd -> PdII_Aryl [dir=forward]; PdII_Aryl -> Transmetal [dir=forward]; Transmetal -> PdII_Diaryl [dir=forward]; PdII_Diaryl -> RedElim [dir=forward]; RedElim -> Pd0 [dir=forward];

// Input/Output Edges ArX -> OxAdd [style=dashed]; ArBOH -> Transmetal [style=dashed]; RedElim -> Product [style=dashed]; } END_DOT Caption: The Suzuki-Miyaura catalytic cycle.

Comparative Performance Analysis

To provide clear, actionable data, we evaluated the performance of this compound in a model Suzuki-Miyaura coupling reaction with 4-bromoanisole. For a direct comparison and to isolate the electronic effect of the fluorine atom, we also tested its non-fluorinated analog, (3-Carbamoylphenyl)boronic acid, under identical conditions.

Model Reaction: Model Reaction Scheme

Standard Reaction Conditions: Aryl Bromide (1.0 equiv), Boronic Acid (1.2 equiv), Pd(dppf)Cl₂ (2 mol%), K₂CO₃ (2.0 equiv), 80 °C, 4 h. Yields were determined by ¹H NMR analysis of the crude reaction mixture using an internal standard.

Experimental Data
EntrySolvent System (v/v)This compound Yield (%)(3-Carbamoylphenyl)boronic acid Yield (%)Key Observations
11,4-Dioxane / H₂O (4:1)92% 95%Excellent yields for both substrates. The aqueous mixture effectively solubilizes the base.
2Toluene / H₂O (10:1)75%81%Lower yields, likely due to poorer solubility of the inorganic base in the biphasic system.
32-MeTHF / H₂O (4:1)88%91%A greener ethereal alternative to dioxane, showing very competitive performance.
4Acetonitrile / H₂O (4:1)65%70%Moderate yields; potential for catalyst coordination by nitrile may play a role.[13]
5DMF85%88%Good performance in a polar aprotic solvent, which aids in dissolving all components.
6Isopropanol / H₂O (4:1)78%84%A protic solvent option that gives respectable yields and is considered a "greener" choice.[14]
Discussion of Results

The data clearly demonstrates that the choice of solvent has a significant impact on the reaction outcome.

  • Superiority of Aqueous Ethereal Systems: The highest yields were consistently achieved using mixtures of an ethereal solvent (1,4-Dioxane or 2-MeTHF) and water. This combination strikes an optimal balance: the ether solubilizes the aryl bromide, boronic acid, and the palladium catalyst, while the water effectively dissolves the potassium carbonate base.[11] This superior solvation facilitates the formation of the active boronate species required for efficient transmetalation.[10]

  • Impact of Fluorine Substitution: In all solvent systems, the this compound provided slightly lower yields than its non-fluorinated counterpart. This can be attributed to the strong electron-withdrawing effect of the fluorine atom, which reduces the nucleophilicity of the boronic acid and can slow the rate of transmetalation. While the effect is modest, it highlights the need for carefully optimized conditions when working with electron-deficient substrates.[2][15]

  • Polar Aprotic vs. Biphasic Aromatic Systems: DMF, a polar aprotic solvent, performed well by creating a homogeneous reaction environment. In contrast, the Toluene/H₂O system gave lower yields, likely due to inefficient mixing and phase-transfer processes between the organic and aqueous layers where the reactants reside.[12]

  • Acetonitrile as a Moderate Performer: While a polar solvent, acetonitrile can sometimes coordinate to the palladium center, potentially altering the catalyst's activity and leading to lower yields compared to other systems.[13]

Experimental Methodologies & Workflow

General Protocol for Suzuki-Miyaura Coupling

This protocol provides a reliable starting point for the coupling of this compound.

  • Reagent Preparation: To an oven-dried 10 mL reaction vial equipped with a magnetic stir bar, add 4-bromoanisole (187 mg, 1.0 mmol, 1.0 equiv), this compound (220 mg, 1.2 mmol, 1.2 equiv), and potassium carbonate (K₂CO₃, 276 mg, 2.0 mmol, 2.0 equiv).

  • Catalyst Addition: Add [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂, 14.6 mg, 0.02 mmol, 2 mol%).

  • Degassing: Seal the vial with a Teflon-lined cap. Evacuate the vial and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times to ensure an inert atmosphere.

  • Solvent Addition: Add 5.0 mL of the chosen degassed solvent system (e.g., 1,4-Dioxane/H₂O 4:1) via syringe.

  • Reaction: Place the vial in a preheated heating block at 80 °C and stir for 4 hours.

  • Workup & Analysis: After cooling to room temperature, dilute the mixture with ethyl acetate (10 mL) and water (10 mL). Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL). Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product yield can be determined by ¹H NMR spectroscopy using an internal standard (e.g., 1,3,5-trimethoxybenzene).

dot digraph "Experimental_Workflow" { graph [bgcolor="#F1F3F4", fontname="Arial", rankdir=TB]; node [shape=box, style="filled", fontname="Arial", fontsize=10, margin="0.2,0.1"]; edge [fontsize=9, color="#5F6368"];

// Nodes A [label="1. Reagent & Catalyst Loading\n(Aryl Halide, Boronic Acid, Base, Pd Catalyst)", fillcolor="#FFFFFF", fontcolor="#202124"]; B [label="2. Degassing\n(Evacuate & Backfill with Inert Gas)", fillcolor="#FFFFFF", fontcolor="#202124"]; C [label="3. Solvent Addition\n(Degassed Solvent System)", fillcolor="#FFFFFF", fontcolor="#202124"]; D [label="4. Reaction\n(Heat & Stir)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; E [label="5. Workup\n(Quench, Extract, Dry)", fillcolor="#FFFFFF", fontcolor="#202124"]; F [label="6. Analysis\n(NMR / LC-MS for Yield & Purity)", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges A -> B; B -> C; C -> D; D -> E; E -> F; } END_DOT Caption: A typical experimental workflow.

Troubleshooting and Optimization

  • Low Yield: If yields are suboptimal, consider increasing the reaction temperature to 100 °C or switching to a stronger, more soluble base like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄).[10]

  • Protodeboronation Observed: If significant formation of 3-fluorobenzamide is detected (the protodeboronated byproduct), this indicates decomposition of the starting material.[6] To mitigate this, ensure rigorous degassing to remove oxygen and consider using a less aqueous or completely anhydrous solvent system like 2-MeTHF or DMF. Using the boronic acid's more stable pinacol ester derivative can also prevent this side reaction.[16]

  • Poor Solubility: If reactants do not fully dissolve, the reaction will be inefficient. A switch to DMF or increasing the proportion of the organic solvent in aqueous mixtures may be necessary.

Conclusion and Recommendations

The performance of this compound in Suzuki-Miyaura coupling is highly contingent on the solvent system. Our comparative analysis demonstrates that mixed ethereal/aqueous systems, particularly 1,4-Dioxane/H₂O and 2-MeTHF/H₂O, provide the most robust and high-yielding conditions. These systems offer an excellent balance of solubility for both the organic components and the inorganic base, facilitating the critical transmetalation step.

While the inherent electronic-withdrawing nature of the substrate slightly tempers its reactivity compared to non-fluorinated analogs, this can be readily overcome with standard optimization. For researchers in drug development, leveraging these optimized solvent systems will ensure the efficient and reliable incorporation of this valuable fluorinated building block into complex molecular scaffolds.

References

Safety Operating Guide

Navigating the Final Step: A Comprehensive Guide to the Safe Disposal of (3-Carbamoyl-5-fluorophenyl)boronic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For the diligent researcher, scientist, or drug development professional, the lifecycle of a chemical reagent extends beyond its use in experimentation. The proper disposal of (3-Carbamoyl-5-fluorophenyl)boronic acid is a critical final step, ensuring the safety of laboratory personnel, the integrity of the research environment, and compliance with regulatory standards. This guide provides a detailed, procedural framework for the safe and responsible disposal of this compound, grounded in established safety protocols and an understanding of its specific chemical properties.

Understanding the Hazard Profile of this compound

Before any disposal protocol is initiated, a thorough understanding of the hazards associated with this compound is paramount. This compound is a solid, classified as a combustible solid[1]. The primary hazards, as outlined in safety data sheets, include:

  • Harmful if swallowed or inhaled (H302, H332)[2].

  • Causes skin and serious eye irritation (H315, H319)[2].

  • May cause respiratory irritation (H335)[2].

These hazards necessitate careful handling and the use of appropriate personal protective equipment (PPE) at all times. The "Warning" signal word associated with this compound underscores the need for caution[2].

Core Principles of Disposal

The fundamental principle for the disposal of this compound is to treat it as hazardous waste . Under no circumstances should this chemical or its containers be disposed of in standard trash or flushed down the drain[3]. Improper disposal can lead to environmental contamination and potential harm to public health. Adherence to institutional, local, and national regulations is mandatory.

Personal Protective Equipment (PPE): Your First Line of Defense

Before handling this compound for disposal, ensure the following PPE is worn:

  • Eye Protection: Chemical safety goggles are essential to protect against potential splashes or airborne particles.

  • Hand Protection: Chemically resistant gloves, such as nitrile rubber, should be worn. Always inspect gloves for tears or punctures before use.

  • Protective Clothing: A lab coat or chemical-resistant apron is necessary to prevent skin contact.

  • Respiratory Protection: If there is a risk of generating dust, a NIOSH-approved respirator should be used.

All handling of the solid compound and its waste should be conducted within a certified chemical fume hood to minimize the risk of inhalation[3].

Step-by-Step Disposal Protocol

The following protocol outlines the systematic procedure for the safe disposal of this compound and associated contaminated materials.

Part 1: Waste Segregation and Collection
  • Designated Waste Container: All waste containing this compound must be collected in a designated, properly labeled hazardous waste container.

  • Solid Waste: Unused or expired solid this compound, as well as contaminated items such as weighing papers, spatulas, and disposable gloves, should be placed directly into a designated solid hazardous waste container.

  • Liquid Waste: If the compound is in a solution, it must be collected in a separate, clearly labeled liquid hazardous waste container. The solvent used should be compatible with the container material.

  • Avoid Mixing: Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department. Incompatible chemicals can react, creating additional hazards.

Part 2: Container Management
  • Container Selection: Use a chemically compatible container with a secure, leak-proof lid. High-density polyethylene (HDPE) is a suitable choice for both solid and liquid waste.

  • Labeling: The hazardous waste container must be clearly and accurately labeled. The label should include:

    • The words "Hazardous Waste"

    • The full chemical name: "this compound"

    • The specific hazards (e.g., "Harmful," "Irritant")

    • The date of accumulation (when the first piece of waste is added)

  • Secure Storage: The sealed waste container should be stored in a designated satellite accumulation area (SAA) or a central hazardous waste storage area. This area must be well-ventilated and secure, away from incompatible materials.

Part 3: Disposal of Empty Containers

Empty containers of this compound must be decontaminated before disposal.

  • Triple Rinse: In a chemical fume hood, rinse the empty container three times with a suitable solvent (e.g., acetone or methanol).

  • Collect Rinse Solvent: The first rinseate is considered hazardous waste and must be collected in the designated liquid hazardous waste container. Subsequent rinses may also need to be collected, depending on institutional guidelines[3].

  • Dry and Deface: Allow the rinsed container to air dry completely in a well-ventilated area. Once dry, deface or remove the original label to prevent confusion.

  • Final Disposal: The clean, dry container can then be disposed of according to your institution's procedures for non-hazardous laboratory glass or plastic waste.

Part 4: Arranging for Final Disposal
  • Consult Institutional EHS: Your institution's Environmental Health and Safety (EHS) department is the primary resource for guidance on hazardous waste disposal. They will provide specific procedures and schedules for waste pickup.

  • Licensed Waste Disposal Service: The collected hazardous waste will be picked up by a licensed and certified hazardous waste disposal company. Do not attempt to transport or dispose of the waste yourself.

Quantitative Data Summary

ParameterGuidelineRationale
Hazard Class WarningIndicates potential for harm if not handled correctly[2].
Primary Hazards Harmful (oral, inhalation), Skin/Eye Irritant, Respiratory IrritantDictates the required PPE and handling procedures to prevent exposure[2].
Disposal Method Hazardous Waste Incineration or Licensed LandfillEnsures complete destruction or secure containment of the hazardous material.
Incompatible Materials Strong oxidizing agentsTo prevent potentially dangerous chemical reactions during storage and disposal.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

DisposalWorkflow cluster_prep Preparation cluster_waste_type Waste Characterization cluster_solid Solid Waste cluster_liquid Liquid Waste cluster_container Empty Container cluster_final Final Disposal start Start: Need to dispose of this compound ppe Don appropriate PPE: - Safety Goggles - Chemical-resistant Gloves - Lab Coat start->ppe fume_hood Work in a certified chemical fume hood ppe->fume_hood waste_type Identify Waste Type fume_hood->waste_type solid_waste Collect solid waste (unused chemical, contaminated items) in designated solid waste container waste_type->solid_waste Solid liquid_waste Collect liquid waste (solutions) in designated liquid waste container waste_type->liquid_waste Liquid empty_container Decontaminate empty container: - Triple rinse with solvent - Collect first rinse as hazardous waste waste_type->empty_container Empty Container label_container Label hazardous waste container - 'Hazardous Waste' - Full Chemical Name - Hazards - Accumulation Date solid_waste->label_container liquid_waste->label_container dry_deface Air dry and deface label empty_container->dry_deface dispose_non_haz Dispose as non-hazardous waste dry_deface->dispose_non_haz store_waste Store sealed container in a designated Satellite Accumulation Area label_container->store_waste contact_ehs Contact Institutional EHS for pickup by a licensed disposal company store_waste->contact_ehs end End: Safe and Compliant Disposal contact_ehs->end

Caption: Disposal workflow for this compound.

By adhering to these procedures, researchers and laboratory personnel can ensure the safe and environmentally responsible disposal of this compound, upholding the highest standards of laboratory safety and regulatory compliance.

References

Comprehensive Safety and Handling Guide for (3-Carbamoyl-5-fluorophenyl)boronic acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides essential safety protocols and logistical information for the handling and disposal of (3-Carbamoyl-5-fluorophenyl)boronic acid. As a Senior Application Scientist, this document is structured to impart not just procedural steps, but also the scientific rationale behind them, ensuring a culture of safety and excellence in your laboratory.

Understanding the Hazard Profile

This compound (C₇H₇BFNO₃) is a solid compound utilized in various synthetic chemistry applications. While boronic acids are generally considered to have low toxicity, it is crucial to recognize the specific hazards associated with this particular reagent.[1][2] The primary routes of exposure are inhalation, skin contact, eye contact, and ingestion.

Based on available safety data, this compound is classified with the following hazard statements:

  • H302: Harmful if swallowed.[3]

  • H315: Causes skin irritation.[3]

  • H319: Causes serious eye irritation.[3]

  • H332: Harmful if inhaled.[3]

  • H335: May cause respiratory irritation.[3]

A study on various boronic acids indicated that some can be mutagenic in bacteria, although this does not definitively translate to a genotoxic risk in humans.[4] Given these potential hazards, a stringent adherence to the following personal protective equipment (PPE) and handling protocols is mandatory.

Personal Protective Equipment (PPE): Your First Line of Defense

The selection and proper use of PPE are non-negotiable when handling this compound. The following table outlines the minimum required PPE.

PPE Category Specification Rationale
Eye and Face Protection Chemical safety goggles meeting ANSI Z87.1 standard. A full-face shield is recommended when there is a risk of splashing.[5][6][7]Protects eyes from dust particles and accidental splashes which can cause serious irritation.[5][6]
Hand Protection Chemically resistant gloves (e.g., disposable nitrile gloves).[5][6][7]Prevents skin contact, which can cause irritation. Gloves should be inspected before use and changed immediately upon contamination.[5][7]
Body Protection A flame-resistant lab coat, fully buttoned. Long pants and closed-toe, closed-heel shoes are mandatory.[5][7]Protects skin from accidental spills and contact.[5][7]
Respiratory Protection A NIOSH/MSHA approved respirator (e.g., N95 dust mask) is required when handling the solid compound outside of a certified chemical fume hood.[5][7]Minimizes the risk of inhaling dust particles, which can cause respiratory tract irritation.[5][7][8]
Operational Plan: A Step-by-Step Handling Protocol

A systematic approach to handling this compound is crucial for minimizing exposure risk.

3.1. Engineering Controls and Preparation

  • Ventilation: All work with this compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood to minimize inhalation exposure.[6]

  • Emergency Equipment: Ensure that a safety shower and an eyewash station are readily accessible and in close proximity to the workstation before commencing any work.[6]

  • Work Area: Maintain a clean and uncluttered workspace to prevent spills and contamination.

3.2. Handling the Solid Compound

  • Donning PPE: Before handling the chemical, put on all the required PPE as detailed in the table above.

  • Transfer: When transferring the solid, use a spatula or other appropriate tool to avoid generating dust.[5] Keep the container tightly closed when not in use.[5]

  • Weighing: If weighing the compound, do so in a fume hood or a ventilated balance enclosure.

  • Post-Handling: After handling, wash your hands thoroughly with soap and water, even if gloves were worn.[6] Remove and properly dispose of contaminated gloves.[9]

3.3. Spill Response Protocol In the event of a spill, immediate and appropriate action is critical.

  • Evacuate: If the spill is large or in a poorly ventilated area, evacuate the immediate vicinity.

  • Ventilate: Ensure the area is well-ventilated, if it is safe to do so.[6]

  • Contain: For small spills, use an inert absorbent material like sand or vermiculite to contain the spill.[6] Avoid raising dust during this process.[6]

  • Clean-up: Carefully sweep or scoop the absorbed material into a labeled, sealed container for hazardous waste disposal.[6]

  • Decontaminate: Clean the spill area with an appropriate solvent, followed by washing with soap and water.[6]

  • Report: Report the spill to your institution's Environmental Health and Safety (EHS) department.[6]

Disposal Plan: Responsible Waste Management

All waste generated from the use of this compound, including contaminated PPE and empty containers, must be treated as hazardous waste.[6]

  • Waste Segregation: Do not mix boronic acid waste with other chemical waste streams unless explicitly permitted by your institution's EHS department.[10] The waste should be collected in a designated, properly labeled, and sealed container.[10]

  • Containerization: Use a chemically compatible container with a secure lid.[10] The container must be clearly labeled as "Hazardous Waste" with the full chemical name, "this compound," and any known hazards.[10]

  • Storage: Store the sealed waste container in a designated, well-ventilated hazardous waste accumulation area, away from incompatible materials.[10]

  • Professional Disposal: Arrange for the collection of the hazardous waste by a certified hazardous waste disposal facility.[10] Do not attempt to dispose of this chemical down the drain or in regular trash.[10] While some simple boronic acids in small, dilute quantities may be approved for drain disposal by local authorities, this is not a recommended general practice and should only be done with explicit permission.[10]

PPE Selection Workflow

The following diagram illustrates the decision-making process for selecting the appropriate level of personal protective equipment.

PPE_Selection_Workflow start Start: Handling This compound base_ppe Minimum PPE: - Safety Goggles - Nitrile Gloves - Lab Coat - Long Pants - Closed-toe Shoes start->base_ppe Always Required engineering_controls Work in a certified chemical fume hood? weighing_solid Weighing or transferring solid compound? engineering_controls->weighing_solid  Yes   engineering_controls->weighing_solid  No   splash_risk Potential for splashing? weighing_solid->splash_risk  No   respirator Add Respirator (e.g., N95) weighing_solid->respirator  Yes   face_shield Add Face Shield splash_risk->face_shield  Yes   end Proceed with Experiment splash_risk->end  No   base_ppe->engineering_controls respirator->splash_risk face_shield->end

Caption: PPE selection workflow for handling this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.